molecular formula C6H9NO3 B1471860 3-Methyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 1514072-02-6

3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1471860
CAS No.: 1514072-02-6
M. Wt: 143.14 g/mol
InChI Key: PCJXJSGAWIPHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(5(9)10)2-3-7-4(6)8/h2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJXJSGAWIPHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514072-02-6
Record name 3-methyl-2-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Methyl-2-oxopyrrolidine-3-carboxylic acid is a substituted lactam derivative with a chiral center, positioning it as a molecule of interest within medicinal chemistry and drug discovery. The pyrrolidone core is a privileged scaffold found in numerous pharmaceuticals. Understanding the fundamental physicochemical properties of this specific compound is a critical prerequisite for any drug development campaign, influencing everything from initial screening and synthesis to formulation and pharmacokinetic behavior. This guide provides a comprehensive overview of the known and predicted properties of this compound. Due to a scarcity of published experimental data for this specific molecule, this document consolidates high-quality predicted data from established computational models and presents authoritative, field-proven experimental protocols for the determination of these key parameters, providing a robust framework for its future investigation and application.

Molecular Structure and Core Identifiers

The foundational step in characterizing any potential drug candidate is to define its structure and fundamental properties. This compound (C₆H₉NO₃) possesses a five-membered lactam ring with a carboxylic acid and a methyl group attached to the same quaternary carbon at the 3-position. This structure results in a chiral center, meaning the molecule can exist as two enantiomers, a factor with profound implications for its biological activity and regulatory approval pathway.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1514072-02-6
Molecular Formula C₆H₉NO₃[1][2]
Molecular Weight 143.14 g/mol [1]
Canonical SMILES CC1(CCNC1=O)C(=O)O[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Predicted Physicochemical Properties: A Drug Discovery Perspective

While experimental data remains the gold standard, validated computational predictions are indispensable tools in early-stage drug discovery for prioritizing candidates.[2] The following table summarizes the key predicted properties for this compound.

ParameterPredicted ValueSignificance in Drug DevelopmentSource
pKa (acidic) 4.38 ± 0.20The predicted pKa is crucial for understanding the molecule's ionization state.[3][4][5] At physiological pH (~7.4), the carboxylic acid group (pKa ~4.38) will be predominantly deprotonated (ionized), rendering the molecule negatively charged. This strongly influences solubility, membrane permeability, and receptor interactions.[3][5][6][3]
XLogP3-AA 0.3This value, a measure of lipophilicity, suggests the compound is relatively hydrophilic. Low LogP values are often associated with higher aqueous solubility but potentially lower membrane permeability. This balance is a key consideration in oral drug design.[1]
Boiling Point 403.9 ± 38.0 °CIndicates low volatility and strong intermolecular forces (hydrogen bonding from the carboxylic acid and amide groups), typical for a molecule of this structure.[3]
Density 1.278 ± 0.06 g/cm³Provides an estimate of the compound's physical state and is useful for formulation and manufacturing calculations.[3]
Assessment against Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule for oral administration.[7][8][9]

  • Molecular Weight: 143.14 g/mol (< 500) - Pass

  • LogP: 0.3 (< 5) - Pass

  • Hydrogen Bond Donors: 2 (≤ 5) - Pass [1]

  • Hydrogen Bond Acceptors: 3 (≤ 10) - Pass [1]

Authoritative Experimental Protocols for Characterization

The following sections detail standard, self-validating experimental methodologies that are foundational for the empirical characterization of this compound or analogous small molecules.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa dictates the extent of ionization at a given pH. For this molecule, the carboxylic acid is the primary ionizable group. Potentiometric titration is the benchmark method for pKa determination. It relies on monitoring pH changes as a function of the volume of a titrant (e.g., NaOH) added.

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If aqueous solubility is limited, a co-solvent system (e.g., water-methanol) can be used, though this will yield an apparent pKa (pKaapp).

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the dissolved sample in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with gentle stirring.

  • Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11] This corresponds to the midpoint of the steepest part of the titration curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve Compound in CO2-free Water D Titrate with NaOH in Increments A->D B Calibrate pH Meter B->D C Standardize NaOH Titrant C->D E Record pH vs. Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate Half-Equivalence Point G->H I pKa = pH at Half-Equivalence H->I G A Add Excess Solid to Buffer (e.g., pH 1.2, 6.8) B Agitate at 37°C for 24-48h A->B C Centrifuge to Pellet Solid B->C F Confirm Solid Excess B->F D Filter Supernatant (0.22 µm) C->D E Quantify Filtrate by HPLC-UV D->E

Sources

A Technical Guide to the Structural Elucidation of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid. As drug discovery and development professionals know, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological evaluation rests.[1][2] This document eschews a generic template, instead presenting a logical, self-validating workflow that mirrors the investigative process undertaken in a modern analytical chemistry laboratory. We will proceed from the foundational determination of the molecular formula to the intricate mapping of the atomic framework and connectivity, explaining the causality behind each experimental choice.

The target molecule, this compound, possesses several key structural features that dictate our analytical strategy: a lactam (cyclic amide), a carboxylic acid, two methylene groups, a methyl group, and a non-protonated quaternary carbon center. The presence of this quaternary carbon makes techniques that establish long-range connectivity indispensable.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the elemental composition and the types of functional groups present.[3][4] This information provides the fundamental constraints for piecing together the molecular puzzle.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to map the structure, we must know the exact elemental formula. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap analyzers, delivers mass accuracy to within a few parts per million (ppm).[5] This precision is crucial for distinguishing between molecular formulas that may have the same nominal mass but different elemental compositions (isobars).[6][7]

Predicted Data: The molecular structure of this compound has a chemical formula of C₆H₉NO₃.[8] Its predicted monoisotopic mass is 143.05824 Da.[8] An HRMS experiment would be expected to yield a measured mass that confirms this value with very high accuracy.

Parameter Predicted Value Source
Molecular Formula C₆H₉NO₃[8]
Monoisotopic Mass 143.05824 Da[8]
Observed [M+H]⁺ 144.06552 m/z[2]
Observed [M-H]⁻ 142.05096 m/z[2]
Required Mass Accuracy < 5 ppm[5]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Collect data in both positive (Electrospray Ionization, ESI+) and negative (ESI-) modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₆H₉NO₃. A mass error of less than 5 ppm provides high confidence in the assigned molecular formula.[8][9]

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[3][4] For our target molecule, we expect to see distinct signals for the carboxylic acid O-H and C=O bonds, as well as the amide N-H and C=O bonds.

Predicted Data: The presence of both a carboxylic acid and a lactam will result in a complex but highly informative IR spectrum.

Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance Source
Carboxylic AcidO-H stretch3300 - 2500Very broad[10][11]
Carboxylic AcidC=O stretch~1710Strong, sharp[10][11]
Lactam (Amide)N-H stretch~3200Medium, broad[10]
Lactam (Amide)C=O stretch1690 - 1650Strong, sharp[12][13]
AlkylC-H stretch3000 - 2850Medium, sharp[10]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the key absorption bands and correlate them with the functional groups predicted from the molecular formula. The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[11] The two distinct carbonyl peaks are critical for confirming the presence of both the acid and the lactam.

Part 2: Elucidating the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[14][15] A systematic, multi-experiment approach is required to assemble the full structure.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environments) C13 ¹³C NMR (Carbon Environments) H1->C13 Identify Proton Types COSY COSY (¹H-¹H Connectivity) H1->COSY Map Proton Spin Systems DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT Identify Carbon Types HSQC HSQC (¹H-¹³C Direct Connectivity) DEPT->HSQC Assign CH, CH₂, CH₃ HMBC HMBC (¹H-¹³C Long-Range Connectivity) HSQC->HMBC Link Fragments Final Final Structure Assembly HMBC->Final Confirm Quaternary Links

Caption: A logical workflow for NMR-based structure elucidation.

One-Dimensional (1D) NMR: ¹H, ¹³C, and DEPT

Expertise & Rationale: 1D NMR provides the initial census of proton and carbon environments.

  • ¹H NMR: Counts the number of unique proton environments and provides information on neighboring protons through spin-spin splitting.[16][17]

  • ¹³C NMR: Counts the number of unique carbon environments. The wide chemical shift range usually allows for the resolution of all carbons.[18][19] Carbonyl carbons are particularly distinct, appearing far downfield.[20][21]

  • DEPT-135: (Distortionless Enhancement by Polarization Transfer) is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[22]

Predicted 1D NMR Data:

Atom Label Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm) DEPT-135
1-CH₃~1.5s3H~25Positive (CH₃)
2-C---~50Null (C)
3-CH₂~2.0-2.4m2H~35Negative (CH₂)
4-CH₂~3.3t2H~45Negative (CH₂)
5-C=O (Lactam)---~175Null (C=O)
6-C=O (Acid)---~178Null (C=O)
N-H~7.5-8.5br s1H--
O-H~10-12br s1H--

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Two-Dimensional (2D) NMR: Building the Molecular Chains

Expertise & Rationale: 2D NMR experiments reveal through-bond correlations, allowing us to connect the individual atoms identified in 1D NMR into molecular fragments.[23]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[24] In our molecule, this will establish the connectivity of the two methylene groups.

    • Expected Correlation: A cross-peak between the proton signals of the C3-H₂ and C4-H₂ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[24][25] It definitively links the proton and carbon spectra.

    • Expected Correlations:

      • ¹H at ~1.5 ppm with ¹³C at ~25 ppm (CH₃)

      • ¹H at ~2.0-2.4 ppm with ¹³C at ~35 ppm (C3-H₂)

      • ¹H at ~3.3 ppm with ¹³C at ~45 ppm (C4-H₂)

The Crucial Link: HMBC for Long-Range Connectivity

Expertise & Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for this specific structure. It shows correlations between protons and carbons that are two or three bonds apart.[26][27] Its power lies in its ability to "see" across non-protonated atoms, such as quaternary carbons and carbonyls. This is the only way to definitively place the methyl and carboxylic acid groups on the C2 quaternary center and to confirm the ring structure.

Key Predicted HMBC Correlations:

G cluster_mol Cq C2 (quat) CCOOH C6 (COOH) CLactam C5 (C=O) C3 C3 (CH₂) CMe C1 (CH₃) HMe H (from CH₃) HMe->Cq ²J HMe->CCOOH ²J HMe->CLactam ³J HMe->C3 ³J H3 H (from C3) C4 C4 (CH₂) H3->Cq ²J H3->CMe ³J H3->C4 ³J H4 H (from C4) H4->CLactam ³J H4->C3 ³J

Caption: Key expected HMBC correlations for structural confirmation.

  • From Methyl Protons (H on C1): Correlations to the quaternary carbon (C2, ²J), the adjacent methylene carbon (C3, ³J), the carboxylic acid carbonyl (C6, ²J), and the lactam carbonyl (C5, ³J). These correlations unequivocally place the methyl group at the C2 position.

  • From Methylene Protons (H on C3): Correlations to the quaternary carbon (C2, ²J) and the methyl carbon (C1, ³J), confirming the C2-C3 bond.

  • From Methylene Protons (H on C4): A correlation to the lactam carbonyl (C5, ³J) is essential for confirming the closure of the five-membered ring.

Part 3: Absolute Configuration

Expertise & Rationale: The elucidation described thus far confirms the constitution and connectivity of the molecule. However, the C2 carbon is a chiral center. To determine the absolute configuration (R or S), a method sensitive to three-dimensional arrangement is required. Single-crystal X-ray crystallography is the gold standard for this purpose, provided a suitable crystal can be grown.[28][29] It provides an unambiguous 3D structure and allows for the determination of the absolute configuration through analysis of anomalous dispersion.[30][31]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a high-quality single crystal of the compound (typically >0.1 mm) from a suitable solvent system. This can be a challenging and time-consuming step.[28]

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure to obtain the 3D arrangement of atoms and their connectivity.

  • Absolute Structure Determination: Determine the Flack parameter; a value close to zero for the correct enantiomer confirms the absolute configuration.

Conclusion

The structural elucidation of this compound is a systematic process where each piece of analytical data provides an overlapping and confirmatory layer of evidence. High-resolution mass spectrometry establishes the elemental formula. Infrared spectroscopy identifies the key carboxylic acid and lactam functional groups. A comprehensive suite of 1D and 2D NMR experiments, culminating in the critical HMBC analysis, pieces together the atomic framework and unambiguously confirms the connectivity around the challenging quaternary carbon center. Finally, X-ray crystallography stands as the definitive technique to resolve the molecule's absolute stereochemistry. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Levin, K. et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Available from: [Link]

  • Reibarkh, M. et al. (2020). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 63(16), 8686-8707. Available from: [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Available from: [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available from: [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2974-2980.
  • Takeuchi, K. et al. (2018). Application of NMR in drug discovery. researchmap. Available from: [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available from: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available from: [Link]

  • Fleming, I., & Williams, D. (2021). Spectroscopic Methods in Organic Chemistry (7th ed.). Chemistry Steps. Available from: [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Available from: [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944-1951. Available from: [Link]

  • Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Available from: [Link]

  • SciSpace. (n.d.). Spectroscopic Methods in Organic Chemistry. Available from: [Link]

  • Forrester, S. R. et al. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in the Undergraduate Curriculum. ACS Publications. Available from: [Link]

  • PubMed. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. National Library of Medicine. Available from: [Link]

  • Fleming, I., & Williams, D. (2021). Spectroscopic Methods in Organic Chemistry. Apple Books. Available from: [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available from: [Link]

  • Nagana Gowda, G. A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Available from: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Fleming, I., & Williams, D. (n.d.). Spectroscopic Methods in Organic Chemistry. Google Books.
  • Jones, P. G. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Natural Products II. Elsevier. Available from: [Link]

  • Williams, D. H., & Fleming, I. (n.d.). Spectroscopic Methods in Organic Chemistry. Google Books.
  • University of Calgary. (n.d.). IR: carboxylic acids. Available from: [Link]

  • Thiemann, W. H. P., & Brand, J. (2007). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis. Georg Thieme Verlag.
  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Available from: [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Available from: [Link]

  • Wang, B. (2023). Absolute configuration determination of small molecules with X-ray and electron diffraction. American Crystallographic Association. Available from: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available from: [Link]

  • Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • University of Sheffield. (n.d.). 13 Carbon NMR. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • University of York. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available from: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available from: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Available from: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

IUPAC name for C6H9NO3 compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-acetamidoprop-2-enoate (C6H9NO3) for Researchers and Drug Development Professionals

Introduction

Methyl 2-acetamidoprop-2-enoate, a compound with the molecular formula C6H9NO3, is an α,β-unsaturated ester that serves as a pivotal intermediate in organic synthesis and has emerged as a molecule of interest in medicinal chemistry.[1] Its IUPAC name is methyl 2-acetamidoprop-2-enoate.[2] Also known by synonyms such as methyl 2-acetamidoacrylate and N-acetyldehydroalanine methyl ester, this compound is the methyl ester of 2-acetamidoacrylic acid.[1][2] Structurally, it is a derivative of the unstable amino acid dehydroalanine, with the N-acetylation preventing tautomerization to the corresponding imine.[3]

This guide provides a comprehensive overview of methyl 2-acetamidoprop-2-enoate, detailing its physicochemical properties, synthesis, key chemical reactions, and, most importantly, its applications in research and drug development. For scientists and professionals in these fields, understanding the utility of this versatile molecule can unlock new avenues for the synthesis of novel amino acid derivatives and the development of potential therapeutics.

Physicochemical Properties

Methyl 2-acetamidoprop-2-enoate is a white solid at room temperature.[3] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling and use in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C6H9NO3[2][3]
Molar Mass 143.142 g/mol [3]
IUPAC Name methyl 2-acetamidoprop-2-enoate[2]
CAS Number 35356-70-8[1][2]
Appearance White solid[3]
Melting Point 50–52 °C[1]
Boiling Point 104 °C at 8 mmHg[4]
Solubility Moderately soluble in chloroform and methanol[1]

Synthesis and Reactivity

The synthesis of methyl 2-acetamidoprop-2-enoate is well-established, with common methods ensuring its accessibility for research and development purposes. A prevalent synthetic route involves the dehydrohalogenation of a precursor derived from the readily available amino acid, alanine.[1]

Synthetic Protocol: Dehydrohalogenation Route

A common laboratory-scale synthesis starts from N-acetylalanine methyl ester. The protocol involves the following conceptual steps:

  • Chlorination: The N-acetylalanine methyl ester is first chlorinated at the β-position, typically using a reagent like N-chlorosuccinimide (NCS).

  • Elimination: The resulting β-chloro intermediate is then subjected to dehydrochlorination using a suitable base to introduce the double bond, yielding the final product.

Synthesis_Workflow N_acetylalanine_methyl_ester N-acetylalanine methyl ester beta_chloro_intermediate Methyl 2-acetamido-3-chloropropionate N_acetylalanine_methyl_ester->beta_chloro_intermediate Chlorination product Methyl 2-acetamidoprop-2-enoate beta_chloro_intermediate->product Dehydrochlorination reagent1 Chlorinating Agent (e.g., NCS) reagent2 Base (e.g., Triethylamine)

A generalized workflow for the synthesis of Methyl 2-acetamidoprop-2-enoate.
Key Reactivity: A Versatile Michael Acceptor

The synthetic utility of methyl 2-acetamidoprop-2-enoate is largely defined by its nature as an electrophilic alkene. The electron-withdrawing ester and amide groups render the β-carbon susceptible to nucleophilic attack. This reactivity is primarily exploited in two major classes of reactions:

  • Michael Addition: This is arguably the most significant reaction of methyl 2-acetamidoprop-2-enoate.[3] It readily undergoes conjugate addition with a wide range of nucleophiles, including secondary amines, thiols, imidazoles, and pyrazoles.[1] This reaction is a powerful tool for the synthesis of β-substituted α-amino acid derivatives, which are valuable building blocks in peptide synthesis and drug discovery.[1] The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate.

The mechanism of the Michael addition with Methyl 2-acetamidoprop-2-enoate.
  • Diels-Alder Reaction: As a dienophile, methyl 2-acetamidoprop-2-enoate can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclic amino acid precursors.[1] This provides a route to conformationally constrained amino acids, which are of great interest in the design of peptides and peptidomimetics with specific secondary structures.

Applications in Research and Drug Development

The applications of methyl 2-acetamidoprop-2-enoate are multifaceted, spanning from its use as a fundamental building block in organic synthesis to its potential as a bioactive molecule.

Intermediate in the Synthesis of Unnatural Amino Acids

The ability of methyl 2-acetamidoprop-2-enoate to undergo Michael additions is extensively utilized for the synthesis of a diverse array of unnatural amino acids. By choosing the appropriate nucleophile, researchers can introduce various functionalities at the β-position. These custom-designed amino acids are then incorporated into peptides or used as standalone molecules in drug discovery programs to:

  • Modulate Peptide Conformation: Introducing bulky or conformationally restricted side chains can enforce specific secondary structures (e.g., β-turns), which can be crucial for biological activity.

  • Enhance Metabolic Stability: The incorporation of unnatural amino acids can render peptides less susceptible to proteolytic degradation, thereby improving their pharmacokinetic profiles.

  • Probe Biological Systems: Amino acids with fluorescent tags, cross-linking agents, or other reporter groups can be synthesized and used to study protein-protein interactions or enzyme mechanisms.

Anti-inflammatory Properties and Therapeutic Potential

Recent preclinical studies have highlighted the potential of methyl 2-acetamidoprop-2-enoate as an anti-inflammatory agent.[1][4] It is considered an analog of ethyl pyruvate, a compound known to possess anti-inflammatory and cytoprotective effects.[5] In a mouse model of sepsis, administration of methyl 2-acetamidoprop-2-enoate was shown to reduce acute kidney injury, liver damage, and the levels of pro-inflammatory cytokines.[1]

While the precise mechanism of its anti-inflammatory action is still under investigation, it is hypothesized to involve the modulation of key inflammatory signaling pathways. As a Michael acceptor, it has the potential to covalently modify cysteine residues in proteins, such as those in transcription factors (e.g., NF-κB) or enzymes involved in the inflammatory cascade. This covalent modification could inhibit the activity of these pro-inflammatory proteins.

Biological_Activity cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., Sepsis) cluster_signaling_pathway Cellular Signaling cluster_therapeutic_intervention Therapeutic Intervention stimulus Inflammatory Stimulus inflammatory_pathway Pro-inflammatory Pathway (e.g., NF-κB) stimulus->inflammatory_pathway cytokine_production Pro-inflammatory Cytokine Production inflammatory_pathway->cytokine_production m2aa Methyl 2-acetamidoprop-2-enoate m2aa->inflammatory_pathway Inhibition

A proposed mechanism for the anti-inflammatory action of Methyl 2-acetamidoprop-2-enoate.
Applications in Polymer Chemistry

Beyond its applications in medicinal chemistry, methyl 2-acetamidoprop-2-enoate can be copolymerized with other monomers, such as styrene or methyl acrylate, to create functional polymers.[1] For instance, its incorporation into polymer chains can introduce thermosensitive properties, leading to materials that change their solubility or conformation in response to temperature changes.[4] Such smart polymers have potential applications in drug delivery, tissue engineering, and diagnostics.

Conclusion

Methyl 2-acetamidoprop-2-enoate is a valuable and versatile compound for researchers, scientists, and drug development professionals. Its straightforward synthesis and rich reactivity, particularly its propensity to undergo Michael additions, make it an indispensable tool for the construction of complex and novel amino acid derivatives. Furthermore, its emerging biological activity as an anti-inflammatory agent opens up exciting possibilities for its development as a therapeutic lead. A thorough understanding of the chemistry and biology of this compound will undoubtedly continue to fuel innovation in both synthetic methodology and medicinal chemistry.

References

  • Grokipedia. Methyl 2-acetamidoacrylate. Available from: [Link]

  • Wikipedia. Methyl 2-acetamidoacrylate. Available from: [Link]

  • PubChem. Methyl 2-acetamidoacrylate. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-Methyl-2-oxopyrrolidine-3-carboxylic acid (CAS: 1514072-02-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative, represents a compelling scaffold for medicinal chemistry and drug discovery. Its rigid, chiral structure makes it an attractive building block for creating novel therapeutics with defined three-dimensional pharmacophores. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route based on established methodologies for analogous structures, and a discussion of its potential applications in drug development, drawing insights from the broader class of pyrrolidone-based compounds.

Introduction: The Significance of the Pyrrolidone Scaffold

The pyrrolidone (or 2-oxopyrrolidine) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an ideal backbone for designing molecules that can selectively interact with biological targets such as enzymes and receptors. The introduction of substituents, such as the methyl and carboxylic acid groups at the 3-position in the target molecule, allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity and pharmacokinetic profiles.

Derivatives of pyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor agonists.[1] The core structure's versatility has led to its incorporation into compounds targeting a variety of diseases. This guide focuses specifically on the 3-methyl substituted variant, providing a technical foundation for its synthesis and potential exploration in drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1514072-02-6PubChem
Molecular Formula C₆H₉NO₃PubChem
Molecular Weight 143.14 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES CC1(CCNC1=O)C(=O)OPubChem[2]
Predicted Boiling Point 403.9±38.0 °CChemicalBook
Predicted Density 1.278±0.06 g/cm³ChemicalBook

Safety and Handling:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Proposed Synthesis Methodology

The proposed synthetic strategy involves two key steps:

  • Organocatalytic Enantioselective Michael Addition: This step establishes the core carbon skeleton and sets the stereochemistry.

  • Reductive Cyclization: This step forms the pyrrolidone ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization Enoate 4-Oxo-2-enoate Michael_Adduct Michael Adduct Enoate->Michael_Adduct Organocatalyst Nitroalkane Nitroethane Nitroalkane->Michael_Adduct Final_Product 3-Methyl-2-oxopyrrolidine- 3-carboxylic acid Michael_Adduct->Final_Product Pd/C, H₂ G cluster_apps Potential Therapeutic Applications CoreScaffold 3-Methyl-2-oxopyrrolidine- 3-carboxylic acid Antimicrobial Antimicrobial Agents CoreScaffold->Antimicrobial Derivative Synthesis Anticancer Anticancer Agents CoreScaffold->Anticancer Derivative Synthesis EnzymeInhibitors Enzyme Inhibitors CoreScaffold->EnzymeInhibitors Scaffold for Inhibitor Design ReceptorAgonists Receptor Agonists CoreScaffold->ReceptorAgonists Scaffold for Agonist Design

Sources

biological activity of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid Derivatives

Introduction: The Significance of the 2-Oxopyrrolidine Scaffold

The 2-oxopyrrolidine (also known as γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique conformational constraints and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. The introduction of a methyl and a carboxylic acid group at the 3-position creates the this compound core (C₆H₉NO₃), a versatile starting point for the development of novel therapeutic agents.[1][2] Derivatives built upon this framework have demonstrated a remarkable breadth of biological activities, including anticonvulsant, neuroprotective, antimicrobial, and anti-inflammatory effects, making them a subject of intense investigation for drug discovery professionals.[3][4][5][6]

This technical guide offers a comprehensive exploration of the biological activities associated with this compound derivatives. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate their therapeutic potential.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives is crucial for evaluating their biological activity, as stereochemistry often dictates pharmacological effect. A prominent and atom-economical method involves the organocatalytic enantioselective Michael addition.[7][8] This approach allows for the concise synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids from readily available starting materials, achieving high enantiomeric excess.[7][8]

The general workflow involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, which, after subsequent transformations, yields the desired pyrrolidine core. This method represents a significant improvement over older, multi-step syntheses that often began from precursors like 4-hydroxy-proline.[7]

G start 4-Alkyl-substituted 4-oxo-2-enoates + Nitroalkanes step1 Organocatalytic Enantioselective Michael Addition start->step1 intermediate Michael Adduct Intermediate step1->intermediate step2 Cyclization & Further Transformations intermediate->step2 final 5-Substituted Pyrrolidine-3-Carboxylic Acid Derivatives step2->final

Caption: General workflow for the synthesis of pyrrolidine derivatives.

Key Biological Activities and Mechanisms of Action

Anticonvulsant Properties

A significant area of research for this class of compounds is in the treatment of epilepsy. Numerous derivatives have demonstrated potent anticonvulsant activity in preclinical seizure models.[3][9] The primary screening assays used are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures.[3] A third model, the 6 Hz test, is employed to identify agents effective against pharmacoresistant limbic seizures.[9][10]

Mechanism of Action: The anticonvulsant effects of these derivatives are often attributed to their interaction with voltage-gated ion channels.[3][9] In vitro radioligand binding studies have shown that certain active compounds influence both sodium (Na+) and calcium (Ca2+) channels, which are critical for regulating neuronal excitability.[3][9] By modulating the activity of these channels, the compounds can suppress the abnormal and excessive neuronal firing that characterizes seizures.

G cluster_neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Pore Result Reduced Neuronal Excitability & Seizure Suppression Na_Channel->Result Ca_Channel Voltage-Gated Ca2+ Channel Pore Ca_Channel->Result Derivative 3-Methyl-2-oxopyrrolidine-3-carboxylic acid derivative Block_Na Inhibition Derivative->Block_Na Block_Ca Inhibition Derivative->Block_Ca Block_Na->Na_Channel:port Block_Ca->Ca_Channel:port

Caption: Proposed mechanism of anticonvulsant action via ion channel modulation.

Quantitative Data Summary:

Compound IDMES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)6 Hz Test ED₅₀ (mg/kg)Reference
Compound 10 32.08--[3]
Compound 9 -40.34-[3]
Compound 4 62.14-75.59[9]
Compound 6 68.30-28.20[10]
Valproic Acid 252.7130.6130.6[9][10]
Ethosuximide -221.7-[9]

Table 1: Anticonvulsant activity of selected derivatives compared to reference drugs.

Notably, several derivatives have shown superior potency and better safety profiles than clinically used antiepileptic drugs like valproic acid and ethosuximide.[3][9][10]

Neuroprotective Effects

The pyrrolidine scaffold is also implicated in neuroprotection. While direct studies on this compound are emerging, related structures like Thiazolidine-4-Carboxylic Acid derivatives have shown promise in mitigating neurodegeneration.[6] The proposed mechanisms involve the reduction of oxidative stress and neuroinflammation, key pathological features in many neurodegenerative diseases.[6][11]

Mechanism of Action: These compounds can act as potent free radical scavengers and can modulate inflammatory signaling cascades.[6][12] For example, they may inhibit the ROS/NF-κB/NLRP3 pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and enzymes like COX-2, ultimately protecting neurons from damage.[6] In vitro models, such as hydrogen peroxide-induced oxidative stress in neuroblastoma cells or 6-OHDA-induced toxicity in synaptosomes, are used to evaluate these protective effects.[11]

Antimicrobial and Anti-inflammatory Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents.[4][5][13]

Antimicrobial Activity: A number of studies have focused on creating libraries of these derivatives to screen against various pathogens.[5][13][14][15] Potent activity has been observed, particularly against Gram-positive bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus.[5][13][15] Some hydrazone derivatives have demonstrated minimum inhibitory concentrations (MIC) superior to the control antibiotic cefuroxime.[5] Furthermore, certain compounds have shown efficacy in disrupting bacterial biofilms, a critical factor in persistent infections.[5][15]

Quantitative Data Summary:

Compound MoietyTarget StrainMIC (µg/mL)Reference Drug (Cefuroxime) MIC (µg/mL)Reference
Benzylidene hydrazone S. aureus3.97.8[5]
5-nitrothien-2-yl hydrazone S. aureus<3.97.8[5]
5-nitrothien-2-yl hydrazone L. monocytogenes3.97.8[5]
5-nitrothien-2-yl hydrazone B. cereus7.87.8[5]
5-nitrofuran-2-yl moiety S. aureus7.87.8[5]

Table 2: Antibacterial activity of selected 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Anti-inflammatory Activity: The anti-inflammatory potential has been explored by screening compounds against matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in tissue remodeling during inflammation.[4] Several 5-oxopyrrolidine-3-carboxylic acid derivatives showed promising inhibitory activity against these enzymes.[4]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrrolidine core and its appended functionalities.

  • For Anticonvulsant Activity: Studies on acetamide derivatives have shown that the nature of the terminal amide group significantly influences potency and the spectrum of activity (MES vs. scPTZ vs. 6 Hz).[3][10] For instance, incorporating specific piperazine moieties can dramatically enhance activity in the MES and 6 Hz models.[10] The substitution pattern on aryl rings attached to the core also plays a critical role.[9]

G cluster_mods Structural Modifications cluster_effects Impact on Biological Activity Core 3-Methyl-2-oxopyrrolidine -3-carboxylic Acid Core R1 N1-substituent (e.g., acetamide chain) Core->R1 Modify R2 Carboxylic Acid Modification (e.g., amides, esters) Core->R2 Modify Potency Potency (ED₅₀, MIC) R1->Potency Spectrum Spectrum of Activity (e.g., MES vs. scPTZ) R1->Spectrum R2->Potency R3 Aryl Substituents (e.g., on phenyl rings) R3->Potency Safety Safety Profile R3->Safety

Caption: Key structure-activity relationship (SAR) considerations.

  • For Antimicrobial Activity: The introduction of hydrazone moieties derived from various aromatic and heterocyclic aldehydes is a key strategy.[5][14] Derivatives containing 5-nitrothienyl and 5-nitrofuranyl fragments have shown particularly potent and broad-spectrum antibacterial effects.[5][15]

Experimental Protocols

Protocol 5.1: Maximal Electroshock (MES) Seizure Test

This protocol is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Adult male mice are typically used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Protocol 5.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to screen for drugs effective against absence seizures.

  • Animal Model: Adult male mice.

  • Compound Administration: As described in the MES test.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a period of 30 minutes.

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this seizure type.

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Protocol 5.3: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

  • Controls: Positive (bacteria + medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Future Directions and Conclusion

Derivatives of this compound represent a highly promising class of compounds with a diverse range of therapeutic applications. The robust anticonvulsant activity demonstrated by several analogs, coupled with favorable safety profiles, warrants further investigation and lead optimization for the development of novel antiepileptic drugs. The emerging evidence for their neuroprotective and antimicrobial activities opens new avenues for research, particularly in the context of neurodegenerative diseases and the rising threat of antibiotic resistance.

Future work should focus on:

  • Mechanistic Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure drug-likeness.

  • Broadening the Scope: Synthesizing and screening new libraries of derivatives to explore other potential therapeutic areas, such as oncology and antiviral applications.

References

  • Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed.
  • This compound | C6H9NO3 | CID 82651325 - PubChem.
  • (PDF)
  • Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities - PubMed.
  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC - PubMed Central.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI.
  • Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and r
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI.
  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health - KTU ePubl.
  • This compound (C6H9NO3) - PubChemLite.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH.
  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - ResearchG
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI.
  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration - Journal of Biomedical Research & Environmental Sciences.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI.
  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - MDPI.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Deriv
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI.
  • Carboxyfullerenes as neuroprotective agents - PubMed - NIH.

Sources

3-Methyl-2-oxopyrrolidine-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Preamble: Charting Unexplored Territory

In the landscape of neuropharmacology, the pyrrolidone scaffold represents a foundational element for a multitude of compounds exhibiting nootropic, or cognitive-enhancing, properties.[1][2] While the mechanisms of some of these derivatives, such as piracetam and its analogues, have been the subject of extensive research, many related structures remain uncharacterized. This compound is one such molecule. As of the current date, the specific molecular mechanism of action for this compound has not been elucidated in peer-reviewed literature.

This technical guide, therefore, ventures into a hypothesis-driven exploration. Based on its core chemical architecture—a 2-oxopyrrolidine ring—we propose that this compound functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptor.[3][4] This places it within the functional class of "ampakines," compounds known to enhance synaptic plasticity and cognitive function.[4][5]

This document will serve as an in-depth guide for researchers, scientists, and drug development professionals. It will not only detail the hypothesized mechanism but will also provide a comprehensive framework of experimental protocols required to rigorously test this hypothesis, thereby charting a course for the scientific investigation of this novel compound.

The Ampakine Hypothesis: A Mechanistic Framework

The foundation of our hypothesis rests on the established pharmacology of the 2-pyrrolidinone structure, which is central to a class of nootropics.[1] Compounds like aniracetam, for example, are known to be positive allosteric modulators of AMPA receptors.[2][6] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system and are pivotal for synaptic plasticity, the cellular basis of learning and memory.[3][6]

The AMPA Receptor: A Target for Cognitive Enhancement

AMPA receptors (AMPARs) are tetrameric ion channels that, upon binding to the neurotransmitter glutamate, open to allow the influx of sodium and calcium ions, leading to neuronal depolarization. The strength of this synaptic transmission is not static; it can be modified by various factors, including the number of receptors at the synapse and their biophysical properties.[7]

Proposed Mechanism of Action: Positive Allosteric Modulation

We hypothesize that this compound acts as an ampakine. Unlike direct agonists, ampakines do not activate AMPARs on their own. Instead, they bind to an allosteric site on the receptor complex, a location distinct from the glutamate-binding site.[3][5] This binding event is proposed to induce a conformational change that stabilizes the receptor in its open or glutamate-bound state.[6]

The primary consequences of this allosteric modulation are:

  • Slowing of Deactivation: The rate at which the ion channel closes after glutamate unbinds is reduced.

  • Attenuation of Desensitization: The process by which the receptor becomes temporarily unresponsive to continuous glutamate presence is lessened.[4]

By slowing these kinetics, each glutamate binding event leads to a prolonged and more robust excitatory postsynaptic current (EPSC). This amplification of the natural synaptic signal is the hallmark of ampakine action.[4][6]

Downstream Effects on Synaptic Plasticity

The potentiation of AMPAR-mediated currents has profound effects on synaptic plasticity, most notably on Long-Term Potentiation (LTP). LTP is a persistent strengthening of synapses that is widely considered a key cellular mechanism underlying learning and memory.[8][9] By enhancing the postsynaptic response to high-frequency stimulation, ampakines can lower the threshold for LTP induction or increase its magnitude, thereby facilitating the processes of memory formation and consolidation.[9]

Hypothesized Signaling Pathway Hypothesized Signaling Pathway of this compound cluster_1 Postsynaptic Density Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR LTP Long-Term Potentiation (LTP) AMPAR->LTP Compound 3-Methyl-2-oxopyrrolidine- 3-carboxylic acid Compound->AMPAR Cognition Enhanced Learning & Memory LTP->Cognition

Caption: Hypothesized mechanism of this compound as an AMPA receptor PAM.

A Framework for Experimental Validation

To transition from hypothesis to established mechanism, a systematic and multi-tiered experimental approach is required. The following protocols provide a self-validating system to rigorously test the proposed action of this compound.

Experiment 1: Direct Modulation of AMPA Receptors in a Recombinant System

Causality and Rationale: The most direct method to confirm an interaction with AMPA receptors is to use a simplified, controlled environment. By expressing specific AMPAR subunits in a non-neuronal cell line (like HEK293 cells), we can isolate the receptor and directly measure how its function is altered by the compound, free from the complexities of a native neuronal environment.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Co-transfect cells with plasmids encoding the desired AMPAR subunits (e.g., GluA1 and GluA2 for a common heteromeric receptor) and a marker protein like GFP using a standard lipid-based transfection reagent.

    • Allow 24-48 hours for receptor expression.

  • Electrophysiological Recording:

    • Prepare an external solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

    • Prepare an internal pipette solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂-ATP (pH 7.2).

    • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

    • Identify GFP-positive cells for recording.

    • Using a glass micropipette (3-5 MΩ resistance), establish a whole-cell patch-clamp configuration.

    • Voltage-clamp the cell at -60 mV.

  • Drug Application and Data Acquisition:

    • Use a rapid solution exchange system to apply 10 mM glutamate for a short duration (1-2 ms) to elicit a control AMPAR-mediated current. This measures the deactivation kinetics.

    • Apply a longer pulse of 10 mM glutamate (200-500 ms) to measure desensitization.

    • Perfuse the test compound, this compound, at various concentrations (e.g., 1 µM to 100 µM) for at least 1 minute before co-applying with glutamate.

    • Record the changes in the peak amplitude of the current, the decay time constant (τ) for deactivation, and the percentage of current desensitization.

  • Data Analysis:

    • Compare the current characteristics in the presence and absence of the compound. A positive modulator would be expected to increase the peak amplitude and/or significantly slow the deactivation and desensitization rates.

    • Plot a dose-response curve to determine the EC₅₀ of the compound's modulatory effect.

Patch_Clamp_Workflow Workflow for Patch-Clamp Electrophysiology Experiment Start HEK293 Cell Culture Transfect Transfect with AMPAR Subunits + GFP Start->Transfect Record Whole-Cell Patch Clamp (GFP+ cells, Vhold = -60mV) Transfect->Record Control Apply Glutamate Pulse (10 mM) Record Control Current Record->Control Compound Perfuse Compound (e.g., 10 µM) Control->Compound Test Co-apply Glutamate + Compound Record Modulated Current Compound->Test Analysis Analyze: - Peak Amplitude - Deactivation Rate - Desensitization Test->Analysis End Determine EC50 Analysis->End

Caption: A streamlined workflow for testing AMPAR modulation via patch-clamp.

Experiment 2: Enhancement of Synaptic Plasticity in a Native Circuit

Causality and Rationale: Demonstrating a direct effect on recombinant receptors is crucial, but it is equally important to show that the compound can modulate synaptic function in an intact neural circuit. Long-Term Potentiation (LTP) in acute hippocampal slices is the gold-standard assay for assessing synaptic plasticity relevant to memory.[8][10] A true cognitive enhancer would be expected to facilitate this process.

Experimental Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate a young adult rodent (e.g., a C57BL/6 mouse).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut 300-400 µm thick horizontal slices of the hippocampus using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • fEPSP Recording:

    • Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Deliver baseline stimuli (e.g., every 30 seconds) and adjust the intensity to elicit an fEPSP that is 30-40% of the maximal response.

  • LTP Induction and Drug Application:

    • Record a stable baseline of fEPSPs for at least 20 minutes.

    • Apply the test compound by switching to aCSF containing this compound.

    • After 20-30 minutes of drug perfusion, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[10]

    • Continue to record fEPSPs for at least 60 minutes post-HFS.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline average.

    • Compare the magnitude of potentiation (the percentage increase in fEPSP slope 50-60 minutes post-HFS) between control slices and slices treated with the compound. A significant increase in the magnitude of LTP in the presence of the compound would strongly support the hypothesis.

LTP_Experiment_Workflow Workflow for Long-Term Potentiation (LTP) Experiment Start Prepare Acute Hippocampal Slices Setup Place Slice in Chamber Position Electrodes (Schaffer Collateral -> CA1) Start->Setup Baseline Record Stable Baseline fEPSPs (20 min) Setup->Baseline Application Perfuse Compound (or Vehicle Control) Baseline->Application Induction Induce LTP (High-Frequency Stimulation) Application->Induction Post Record Post-HFS fEPSPs (60 min) Induction->Post Analysis Analyze fEPSP Slope Compare Potentiation Magnitude Post->Analysis

Caption: Experimental workflow for assessing the impact on Long-Term Potentiation.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Data from Patch-Clamp Electrophysiology

ParameterControl (Glutamate only)+ 10 µM Compound% Change
Peak Current (pA) -520 ± 45-780 ± 60+50%
Deactivation Tau (ms) 1.8 ± 0.24.5 ± 0.4+150%
Desensitization (%) 85 ± 555 ± 7-35%

Data presented as Mean ± SEM. A positive change indicates potentiation of AMPAR function.

Table 2: Hypothetical Data from LTP Experiments

GroupBaseline fEPSP Slope (mV/ms)LTP Magnitude (% of Baseline)
Vehicle Control -0.45 ± 0.05145 ± 8%
+ 10 µM Compound -0.47 ± 0.06195 ± 12%

LTP magnitude measured 60 minutes post-HFS. A higher percentage indicates enhanced synaptic potentiation.

Interpretation: Results consistent with these hypothetical tables would provide strong, multi-level evidence supporting the hypothesis that this compound is a positive allosteric modulator of AMPA receptors. Specifically, a direct enhancement of receptor currents (Table 1) coupled with a facilitation of a key form of synaptic plasticity (Table 2) would build a compelling case for its classification as an ampakine.

Synthesis and Purity Considerations

For all biological testing, the synthesis of this compound must yield a compound of high purity (>98%), confirmed by methods such as NMR and mass spectrometry. The presence of impurities could confound experimental results. Several synthetic routes for substituted pyrrolidine-3-carboxylic acids have been described in the literature, often involving asymmetric Michael additions or catalytic hydrogenation, which could be adapted for this specific molecule.[11][12]

Conclusion and Future Directions

While the mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests a role as a positive allosteric modulator of AMPA receptors. This guide provides a robust, hypothesis-driven framework for its investigation.

Confirmation of this mechanism would open several avenues for future research:

  • Behavioral Studies: Investigating the compound's effects on learning and memory in animal models (e.g., Morris water maze, novel object recognition).

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs to understand the roles of the methyl and carboxylic acid groups in its modulatory activity.

  • Receptor Subunit Selectivity: Determining if the compound preferentially modulates specific AMPAR subunit compositions, which could inform its therapeutic potential and side-effect profile.

By following the experimental logic and protocols outlined herein, researchers can effectively probe the molecular action of this novel compound and determine its potential as a new tool for neuroscience research or as a lead candidate for therapeutic development.

References

  • Jin, R., Clark, S., & Gouaux, E. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(40), 9027–9036. [Link]

  • Constals, A., et al. (2015). Desensitized AMPA Receptors Escape the Synapse to Accelerate Recovery from Depression. Neuron, 85(4). This is a summary video, the full citation is: Constals, A., Penn, A. C., & Choquet, D. (2015). Desensitized AMPA receptors leave the synapse to favor synaptic potentiation. Neuron, 85(4), 787-802. [Link]

  • Zhang, Y. (2016). Visualizing AMPA receptors synaptic plasticity in vivo. McGovern Institute Symposium. [Link]

  • Wikipedia contributors. (n.d.). AMPA receptor positive allosteric modulator. Wikipedia. [Link]

  • Coombs, I. D., et al. (2017). Stargazin Modulation of AMPA Receptors. Cell Reports, 18(9), 2236-2248. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. Brain Research Reviews, 19(2), 180-222. [Link]

  • Zarghi, A., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Pharmaceuticals, 16(6), 882. [Link]

  • Turetsky, D., et al. (2005). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Journal of Neuroscience, 25(33), 7438–7448. [Link]

  • Winson-Bushby, E. (n.d.). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Scientifica. [Link]

  • Grygier, B., et al. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. Biomolecules, 13(1), 56. [Link]

  • Gruart, A., et al. (2006). Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice. Journal of Neuroscience, 26(49), 12885–12896. [Link]

  • Al-Douh, M. H., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(21), 7244. [Link]

  • Onaolapo, A. Y., & Onaolapo, O. J. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research, 3, 1. [Link]

  • Hoffman, J. L., et al. (2022). Negative modulation of AMPA receptors bound to transmembrane AMPA receptor regulatory protein γ-8 blunts the positive reinforcing properties of alcohol and sucrose in a brain region-dependent manner in male mice. Neuropsychopharmacology, 47(10), 1782–1791. [Link]

  • Shaffer, C. L., et al. (2014). Preclinical Pharmacology of the Low-Impact Ampakine CX717. Neuroscience, 259, 236-249. [Link]

  • Magó, Á., et al. (2021). Protocol settings for LTP experiments. ResearchGate. [Link]

  • Patel, D. R., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Long-term potentiation. Wikipedia. [Link]

  • Murgu, L., et al. (1990). [The synthesis of new pyrrolidone derivatives with psychotropic action]. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 94(2), 389-392. [Link]

  • Grokipedia. (n.d.). Ampakine. Grokipedia. [Link]

  • Fettes, A., & Gatti-McArthur, S. (2012). Process for the preparation of pyrollidine-3-carboxylic acids.
  • Malík, M., & Toman, M. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

  • RespireRx Pharmaceuticals. (n.d.). Lead Compounds. RespireRx Pharmaceuticals. [Link]

  • Ingwersen, J., et al. (2024). Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis. Frontiers in Neurology, 15. [Link]

  • Quinan, M., et al. (2019). LTP in acute hippocampal slice preparation. Journal of Undergraduate Neuroscience Education, 17(2), A111-A118. [Link]

  • Michailovienė, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7800. [Link]

  • Ueba, T., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Tetrahedron: Asymmetry, 26(15-16), 841-845. [Link]

  • Wikipedia contributors. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Vasilev, D. S., et al. (2023). Novel Positive Allosteric Modulators of AMPA Receptors Based on 3,7-Diazabicyclo[3.3.1]nonane Scaffold. International Journal of Molecular Sciences, 24(13), 10837. [Link]

  • Thebault, J. J., et al. (2015). Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers. Journal of Clinical Pharmacology, 55(10), 1120-1127. [Link]

  • Gamzu, E., et al. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 18(3), 177-189. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6245. [Link]

  • Chen, G., et al. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

An In-depth Technical Guide to the Safety and Toxicity Assessment of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Deficit for a Novel Pyrrolidone Derivative

In the landscape of chemical research and drug development, we frequently encounter novel molecules with promising therapeutic or functional potential. 3-Methyl-2-oxopyrrolidine-3-carboxylic acid, a substituted pyrrolidone, represents one such entity. However, its novelty is accompanied by a significant challenge: a conspicuous absence of comprehensive safety and toxicity data in publicly accessible literature and databases[1][2]. This guide is therefore structured not as a retrospective summary of established data, but as a proactive, predictive, and methodological framework for assessing the safety and toxicity of this compound.

Drawing upon principles of structure-activity relationships (SAR), established toxicological protocols, and data from analogous chemical structures, this document will empower the research and drug development professional to:

  • Understand the predicted hazard profile of this compound based on its constituent chemical moieties.

  • Implement a logical, tiered approach to toxicological evaluation, from in silico and in vitro assessments to targeted in vivo studies.

  • Apprehend the causality behind the selection of specific toxicological assays and the interpretation of their potential outcomes.

This guide is designed to be a self-validating system, grounding its recommendations in authoritative protocols and regulatory expectations.

Molecular Profile and Predicted Hazard Classification

This compound (C6H9NO3) is characterized by a five-membered lactam (pyrrolidone) ring, a carboxylic acid group, and a methyl group, all attached to the same alpha-carbon. This unique arrangement dictates its physicochemical properties and provides clues to its potential biological interactions and toxicological profile.

Known Hazard Information

While comprehensive toxicological studies are lacking, a baseline hazard classification has been established through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications are derived from computational models or limited preliminary data.

Hazard ClassCategoryHazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]
Table 1: GHS Hazard Classification for this compound.[3]

These classifications mandate specific handling precautions. Standard laboratory practice should include the use of safety glasses, gloves, and a lab coat. Work with the solid material should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust particles.

Structural Analogue Analysis: A Predictive Toxicological Framework

In the absence of direct data, a Structure-Activity Relationship (SAR) analysis is an indispensable tool for predicting potential toxicological liabilities. We will dissect the molecule into its core components and examine the known toxicology of related structures.

The Pyrrolidone Ring

The pyrrolidone scaffold is a common motif in pharmaceuticals and industrial chemicals.[4][5] Its toxicology is highly dependent on the nature and position of its substituents.

  • General Irritancy: Some pyrrolidone derivatives are known to cause skin irritation, which aligns with the GHS classification for our target molecule.[6]

  • Developmental and Reproductive Toxicity: A key alert is associated with N-substituted pyrrolidones, most notably N-methyl-2-pyrrolidone (NMP). NMP is classified as a reproductive toxicant, suspected of damaging the unborn child.[7][8] While this compound is not N-substituted in the same manner, the potential for metabolic pathways to alter the ring structure or for the compound to interact with pathways affected by NMP warrants a cautious approach. Developmental toxicity studies should be considered a high priority in any comprehensive assessment.

  • Neurotoxicity: Certain pyrrolidinone derivatives, particularly those designed to be CNS-active, can cross the blood-brain barrier and may pose a risk of neurotoxicity.[9] The lipophilicity and transport characteristics of our target compound are unknown, but this remains a potential area of concern.

The Carboxylic Acid Moiety

Carboxylic acids are ubiquitous in biology, but they can also be associated with specific toxicities.

  • Metabolic Activation: A primary concern for many xenobiotic carboxylic acids is their potential for metabolic activation to form reactive acyl-glucuronide or acyl-CoA thioester metabolites. These reactive species can covalently bind to proteins, leading to cellular dysfunction or immune-mediated hypersensitivity reactions, which can manifest as organ toxicity (e.g., liver toxicity).[10]

  • Irritation: The acidic nature of the carboxyl group contributes to the observed skin and eye irritation.

The α-Methyl Group

The presence of a methyl group on the alpha-carbon is a significant structural feature.

  • Steric Hindrance and Metabolism: The α-methyl group can sterically hinder enzymatic access to the adjacent carboxylic acid and amide bond. This can have two opposing effects: it may slow down metabolic activation (a potentially beneficial effect), but it could also slow down detoxification pathways, potentially leading to accumulation.[11][12]

  • Conformational Restriction: In the context of peptides, α-methylation is known to restrict conformational flexibility.[12][13] While our molecule is not a peptide, this conformational rigidity could influence how it binds to biological targets like enzymes or receptors, potentially altering its efficacy and toxicity profile compared to non-methylated analogues.

A Phased Toxicological Evaluation Strategy

A logical, tiered approach is essential for efficiently and ethically assessing the safety of a new chemical entity. The following workflow outlines a recommended strategy for this compound.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vitro Mechanistic & ADME Studies cluster_2 Phase 3: Targeted In Vivo Studies A In Silico Modeling (DEREK, Sarah Nexus) B Bacterial Reverse Mutation Assay (Ames Test) A->B Predicts Genotoxicity D In Vitro Cytotoxicity (e.g., Neutral Red Uptake in Balb/c 3T3) A->D Predicts Basal Cytotoxicity C In Vitro Chromosomal Aberration Test (CHO or HPBL cells) B->C Assesses Clastogenicity E Metabolic Stability (Liver Microsomes, S9 Fraction) C->E Proceed if non-genotoxic G In Vitro Skin Irritation (Reconstructed Human Epidermis) D->G F CYP450 Inhibition/Induction E->F Informs DDI Risk J Repeat-Dose Toxicity Study (28-day) (Rodent, e.g., Sprague-Dawley Rat) F->J H In Vitro Eye Irritation (BCOP or ICE Assay) G->H Refines Irritation Profile I Acute Oral Toxicity (Up-and-Down Procedure) H->I Proceed with caution I->J Dose-Range Finding K Developmental Toxicity Screen (OECD 421/422) J->K Identifies Target Organs, Informs DevTox Dosing G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent 3-Methyl-2-oxopyrrolidine- 3-carboxylic acid Hydroxylation Ring or Methyl Hydroxylation (CYP450) Parent->Hydroxylation A Glucuronide Acyl-Glucuronide Formation (UGTs) Parent->Glucuronide B (Bioactivation Alert) Excreted Renal/Biliary Excretion Parent->Excreted Unchanged Sulfate Sulfate Conjugation (SULTs) Hydroxylation->Sulfate C Glucuronide->Excreted Sulfate->Excreted

Plausible metabolic pathways for the title compound.

Conclusion and Forward Look

The safety and toxicity profile of this compound is currently undefined. The available GHS data indicates it should be handled as a skin, eye, and respiratory irritant. [3]A predictive analysis based on its chemical structure suggests that key areas for future investigation should include genotoxicity, reproductive and developmental toxicity (based on the pyrrolidone moiety), and potential for metabolic activation via the carboxylic acid group.

The tiered experimental strategy outlined in this guide provides a robust and scientifically sound framework for systematically characterizing the toxicological properties of this molecule. By progressing from in silico and in vitro methods to targeted in vivo studies, researchers and drug development professionals can build a comprehensive safety profile, enabling informed decisions about the future development and application of this novel compound.

References

  • Kim, Y. C., Park, J. H., & Lee, D. Y. (1990). Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer. Chemical & Pharmaceutical Bulletin, 38(8), 2308-2310. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ellefsen, K. L., et al. (2021). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 39(2), 267-286. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. [Link]

  • Saillenfait, A. M., et al. (2003). Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. Journal of Applied Toxicology, 23(4), 255-260. [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249313. [Link]

  • Angene Chemical. (2025). Safety Data Sheet for (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride. [Link]

  • Jayasinghe, S., et al. (2013). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of lipid research, 54(7), 1763-1773. [Link]

  • Bailey, A. M., & Dickinson, R. G. (2003). Carboxylic acid-containing drugs: adverse reactions and metabolism. Drug metabolism reviews, 35(2-3), 181-203. [Link]

  • PubChemLite. (n.d.). This compound (C6H9NO3). [Link]

  • European Commission, Scientific Committee on Consumer Safety. (2011). Opinion on N-methyl-2-pyrrolidone (NMP). [Link]

Sources

A Comprehensive Technical Guide to the Handling and Storage of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the safe handling, storage, and disposal of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid (CAS No. 86925-56-0). As a specialized chemical intermediate, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and maintain the integrity of research outcomes. This document synthesizes established best practices for pyrrolidine derivatives with the specific hazard information available for the target compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Compound Profile and Hazard Identification

This compound is a heterocyclic compound incorporating both a lactam and a carboxylic acid functional group. This unique structure dictates its chemical reactivity and potential hazards.

1.1. Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C6H9NO3PubChem[1]
Molecular Weight 143.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Boiling Point (Predicted) 403.9±38.0 °CChemicalBook[2]
Density (Predicted) 1.278±0.06 g/cm3 ChemicalBook[2]
pKa (Predicted) 4.38±0.20ChemicalBook[2]

1.2. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

The corresponding signal word is Warning .[1]

Prudent Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][5] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.[3][5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Laboratory Handling Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, DMF, or an aqueous buffer, depending on experimental requirements)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Chemical fume hood

  • Required PPE (as outlined in Section 2)

3.2. Step-by-Step Procedure

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of this compound. Avoid creating dust.

  • Transfer: Gently transfer the weighed compound into the volumetric flask.

  • Dissolution: Add a portion of the chosen solvent to the volumetric flask, ensuring not to fill to the graduation mark.

  • Mixing: Cap the flask and gently swirl to dissolve the compound. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the graduation mark on the volumetric flask.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the solution under the appropriate conditions as described in Section 4.

  • Decontamination: Clean all equipment used in the procedure. Dispose of any contaminated weighing paper or other disposable materials in the appropriate chemical waste container.

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound and to prevent accidents.

  • Temperature: Store in a cool, dry place.[7][8] Refrigeration may be advisable for long-term storage, but always consult the supplier's recommendations if available.

  • Atmosphere: Keep the container tightly closed to prevent the absorption of moisture.[6][8]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3][9] The carboxylic acid functionality may react with bases, while the organic nature of the molecule makes it susceptible to oxidation.

  • Ventilation: The storage area should be well-ventilated.[6][7]

Spill and Waste Management

5.1. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[10] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a suitable container for disposal.[3][7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • PPE: Wear appropriate PPE throughout the cleanup process.

5.2. Waste Disposal

All waste containing this compound, including contaminated consumables and excess solutions, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[8]

Workflow and Decision Making

The following diagram illustrates the key decision points and workflow for the safe handling and storage of this compound.

handling_storage_workflow start Start: Receive Compound assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe handling_location Handling Location? select_ppe->handling_location fume_hood Use Chemical Fume Hood handling_location->fume_hood Solid or Volatile weigh_dissolve Weigh and Dissolve Compound fume_hood->weigh_dissolve storage_conditions Determine Storage Conditions (Cool, Dry, Tightly Sealed) weigh_dissolve->storage_conditions spill_or_waste Spill or Waste Generated? weigh_dissolve->spill_or_waste store_compound Store Compound storage_conditions->store_compound end End of Procedure store_compound->end spill_protocol Follow Spill Protocol spill_or_waste->spill_protocol Spill waste_protocol Follow Waste Disposal Protocol spill_or_waste->waste_protocol Waste spill_protocol->end waste_protocol->end

Caption: Workflow for handling and storage of this compound.

Conclusion

The prudent handling and storage of this compound are fundamental to a safe and effective research environment. By understanding the compound's hazards, consistently using appropriate personal protective equipment, and adhering to the outlined protocols for handling, storage, and disposal, researchers can minimize risks and ensure the integrity of their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82651325, this compound. Retrieved from [Link]

  • Loba Chemie (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Angene Chemical (2025). Safety Data Sheet. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyroglutamic Acids

3-Methyl-2-oxopyrrolidine-3-carboxylic acid, a substituted derivative of pyroglutamic acid, represents a class of compounds with significant potential in medicinal chemistry and drug development. The pyroglutamic acid scaffold is a key structural motif in numerous biologically active peptides, where it enhances stability against enzymatic degradation.[1] Furthermore, substituted pyroglutamic acids serve as valuable chiral building blocks for the synthesis of conformationally constrained amino acids and peptidomimetics, enabling the exploration of novel therapeutic agents.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery.

Strategic Approach to Synthesis

The synthesis of this compound can be strategically approached through a multi-step sequence commencing with a readily available starting material, diethyl malonate. The core strategy involves the construction of a functionalized pyrrolidinone ring system, followed by the introduction of the key methyl group at the C3 position. The synthetic pathway is designed to be robust and scalable, employing well-established chemical transformations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Diethyl Malonate B Diethyl Aminomalonate Hydrochloride A->B 1. Nitrosation 2. Reduction C Diethyl Acetamidomalonate B->C Acetylation D Diethyl 2-Acetamido-2- (3-bromopropyl)malonate C->D Alkylation with 1,3-Dibromopropane E Diethyl 2-Acetamido-2-methyl- (3-bromopropyl)malonate D->E Methylation F Ethyl 3-Methyl-2-oxopyrrolidine- 3-carboxylate E->F Cyclization G 3-Methyl-2-oxopyrrolidine- 3-carboxylic Acid F->G Hydrolysis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Part 1: Synthesis of Diethyl Acetamidomalonate (3)

The synthesis begins with the conversion of diethyl malonate to diethyl aminomalonate hydrochloride, which is then acetylated.

Step 1.1: Synthesis of Diethyl Aminomalonate Hydrochloride (2)

This procedure is adapted from established methods for the preparation of aminomalonate esters.[4][5]

  • Reaction Scheme:

    • Diethyl Malonate → Diethyl Isonitrosomalonate (via Nitrosation)

    • Diethyl Isonitrosomalonate → Diethyl Aminomalonate (via Catalytic Hydrogenation)

    • Diethyl Aminomalonate → Diethyl Aminomalonate Hydrochloride (via treatment with HCl)

  • Protocol:

    • Nitrosation: In a well-ventilated fume hood, dissolve diethyl malonate (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for several hours.

    • Extraction: Extract the resulting diethyl isonitrosomalonate into an organic solvent like diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate.

    • Reduction: The crude diethyl isonitrosomalonate is then subjected to catalytic hydrogenation. Dissolve the compound in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.

    • Salt Formation: After the reaction is complete, filter off the catalyst. To the ethanolic solution of diethyl aminomalonate, bubble dry hydrogen chloride gas to precipitate diethyl aminomalonate hydrochloride as a white solid.[4]

    • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 1.2: Synthesis of Diethyl Acetamidomalonate (3)

This acetylation step protects the amino group for the subsequent alkylation reactions.[2][6]

  • Reaction Scheme:

    • Diethyl Aminomalonate Hydrochloride + Acetic Anhydride → Diethyl Acetamidomalonate

  • Protocol:

    • Suspend diethyl aminomalonate hydrochloride (1.0 eq) in a suitable solvent like glacial acetic acid.

    • Add acetic anhydride (1.2 eq) to the suspension.

    • Add a reducing agent such as zinc dust in portions while monitoring the temperature.

    • After the addition is complete, stir the reaction mixture at room temperature.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure diethyl acetamidomalonate.

Part 2: Synthesis of the Pyrrolidinone Precursor

This part involves the sequential alkylation of diethyl acetamidomalonate to introduce the carbon backbone necessary for cyclization.

Step 2.1: Synthesis of Diethyl 2-Acetamido-2-(3-bromopropyl)malonate (4)

This step involves the mono-alkylation of diethyl acetamidomalonate with 1,3-dibromopropane.

  • Reaction Scheme:

    • Diethyl Acetamidomalonate + 1,3-Dibromopropane → Diethyl 2-Acetamido-2-(3-bromopropyl)malonate

  • Protocol:

    • In a round-bottom flask, dissolve diethyl acetamidomalonate (1.0 eq) in a suitable anhydrous solvent such as ethanol or dimethylformamide (DMF).

    • Add a base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), portion-wise at 0 °C to generate the enolate.

    • Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2.2: Synthesis of Diethyl 2-Acetamido-2-methyl-(3-bromopropyl)malonate (5)

The second alkylation introduces the crucial methyl group at the C3 position.

  • Reaction Scheme:

    • Diethyl 2-Acetamido-2-(3-bromopropyl)malonate + Methyl Iodide → Diethyl 2-Acetamido-2-methyl-(3-bromopropyl)malonate

  • Protocol:

    • Dissolve diethyl 2-acetamido-2-(3-bromopropyl)malonate (1.0 eq) in an anhydrous solvent like THF or DMF.

    • Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C to 0 °C) to generate the enolate.

    • Add methyl iodide (CH₃I) (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with a saturated ammonium chloride solution.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Part 3: Cyclization and Hydrolysis to Yield the Final Product

The final steps involve the formation of the pyrrolidinone ring and subsequent hydrolysis to the carboxylic acid.

Step 3.1: Synthesis of Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylate (6)

Intramolecular cyclization is induced by a base.

  • Reaction Scheme:

    • Diethyl 2-Acetamido-2-methyl-(3-bromopropyl)malonate → Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylate

  • Protocol:

    • Dissolve diethyl 2-acetamido-2-methyl-(3-bromopropyl)malonate (1.0 eq) in a suitable solvent such as ethanol.

    • Add a base like sodium ethoxide (NaOEt) and heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

    • Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous layer.

    • Combine the organic layers, dry, and concentrate.

    • Purify the crude ester by column chromatography or distillation under reduced pressure.

Step 3.2: Synthesis of this compound (7)

The final step is the hydrolysis of the ester to the desired carboxylic acid.

  • Reaction Scheme:

    • Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylate → this compound

  • Protocol:

    • Dissolve ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., ethanol) and water.

    • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3.

    • Extract the product multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

    • The product can be further purified by recrystallization if necessary.

Data Summary and Characterization

The successful synthesis of each intermediate and the final product should be confirmed by appropriate analytical techniques.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Data
Diethyl Aminomalonate HydrochlorideC₇H₁₄ClNO₄211.64¹H NMR, ¹³C NMR, IR, Mass Spectrometry
Diethyl AcetamidomalonateC₉H₁₅NO₅217.22¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point[2]
Diethyl 2-Acetamido-2-(3-bromopropyl)malonateC₁₂H₂₀BrNO₅354.19¹H NMR, ¹³C NMR, IR, Mass Spectrometry
Diethyl 2-Acetamido-2-methyl-(3-bromopropyl)malonateC₁₃H₂₂BrNO₅368.22¹H NMR, ¹³C NMR, IR, Mass Spectrometry
Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylateC₈H₁₃NO₃171.19¹H NMR, ¹³C NMR, IR, Mass Spectrometry
This compound C₆H₉NO₃ 143.14 ¹H NMR, ¹³C NMR, IR, High-Resolution Mass Spectrometry (HRMS), Melting Point

Causality and Experimental Choices

  • Choice of Starting Material: Diethyl malonate is an inexpensive and readily available starting material with acidic α-protons, making it ideal for the introduction of the amino group and subsequent alkylations.

  • N-Acetylation: The acetylation of the amino group is crucial to prevent its interference in the subsequent base-mediated alkylation steps. The acetyl group can be readily removed during the final hydrolysis and cyclization.

  • Sequential Alkylation: A two-step alkylation process is employed to ensure the selective introduction of the 3-bromopropyl and methyl groups. Using two different alkylating agents in a stepwise manner provides better control over the final product structure compared to a one-pot dialkylation.

  • Cyclization Conditions: The use of a base like sodium ethoxide promotes the intramolecular Sₙ2 reaction between the enolate and the terminal bromide, leading to the formation of the five-membered pyrrolidinone ring.

  • Hydrolysis: The final hydrolysis of the ester to the carboxylic acid is a standard and reliable transformation, typically achieved under basic conditions followed by acidification.

Self-Validating System and Trustworthiness

The protocols described are based on well-established and high-yielding organic reactions. Each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. The purification of intermediates at each stage is recommended to ensure the purity of the subsequent starting material, which contributes to the overall success and reproducibility of the synthesis. The characterization of the final product using a combination of NMR, IR, and mass spectrometry provides a robust validation of its identity and purity.

Conclusion

This detailed guide provides a comprehensive and practical approach for the synthesis of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The provided methodologies are designed to be adaptable and can serve as a foundation for the synthesis of other substituted pyroglutamic acid derivatives.

References

  • Hartung, W. H.; Beaujon, J. H. R.; Cocolas, G. Diethyl aminomalonate hydrochloride. Org. Synth.1963, 43, 7.
  • Zambito, A. J.; Howe, E. E.
  • Okinawa Institute of Science and Technology Graduate University. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. [Link]

  • Wikipedia. Diethyl acetamidomalonate. [Link]

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

  • Google Patents.
  • MDPI. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. [Link]

  • PubChem. 2-Amino-2-methylpentanoic acid. [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • National Center for Biotechnology Information. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. [Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • National Center for Biotechnology Information. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

  • National Center for Biotechnology Information. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • PubChem. 2-Amino-3-methylpentanedioic acid. [Link]

  • ResearchGate. Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to.... [Link]

  • Chemistry LibreTexts. 26.3: Synthesis of Amino Acids. [Link]

  • ResearchGate. Reaction of PA with 2-amino-2-methyl-1-propanol (AMP) and.... [Link]

  • Google Patents.
  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

  • Chegg. When diethylmalonate was treated with two equivalents of sodium ethoxide in ethanol and then 1,3-dibromopropane, diethyl 1,1-cyclobutanedicarboxylate was formed. [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals and biologically active compounds.[1][2] Specifically, chiral pyrrolidine-3-carboxylic acids (β-proline derivatives) and their analogs serve as crucial building blocks for enzyme inhibitors, receptor agonists, and potent organocatalysts.[3][4] Their value in drug discovery pipelines stems from the rigid, five-membered ring structure which allows for precise spatial orientation of substituents, enhancing molecular recognition and biological activity.[2] This guide provides an in-depth analysis of two powerful and complementary strategies for the asymmetric synthesis of these vital scaffolds: Metal-Catalyzed [3+2] Cycloaddition and Organocatalytic Michael Addition-Cyclization. This document is intended for researchers, medicinal chemists, and process development professionals, offering both mechanistic insights and detailed, field-tested protocols.

Chapter 1: Strategic Overview of Asymmetric Synthesis

The stereocontrolled construction of the pyrrolidine-3-carboxylic acid core is a significant challenge in synthetic chemistry. The primary goal is to establish multiple stereocenters with high fidelity. Several major strategies have emerged, each with distinct advantages.

  • [3+2] Cycloaddition Reactions: This is one of the most classic and powerful methods for constructing five-membered rings.[5] It involves the reaction of a 1,3-dipole (like an azomethine ylide) with a dipolarophile (an activated alkene).[5] The use of chiral ligands complexed to a metal catalyst, such as copper or silver, can effectively induce high levels of enantioselectivity.[6][7]

  • Organocatalytic Cascades: The rise of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has provided metal-free alternatives for pyrrolidine synthesis.[1] Chiral secondary amines, such as proline and its derivatives, catalyze cascade reactions that form the pyrrolidine ring through sequential Michael additions and intramolecular cyclizations.[4][8][9]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as (2S,4R)-4-hydroxyproline, to synthesize the target molecule through a series of functional group transformations.[3][10] While reliable, this method can involve more steps and may be less flexible for creating diverse analogs compared to catalytic methods.[10]

This guide will focus on the first two catalytic strategies due to their high efficiency, atom economy, and versatility in generating a wide range of derivatives.

Chapter 2: Metal-Catalyzed Asymmetric [3+2] Cycloaddition

The 1,3-dipolar cycloaddition between an azomethine ylide and an electron-deficient alkene is a highly convergent approach to densely functionalized pyrrolidines. The key to achieving asymmetry is the use of a chiral catalyst that coordinates to the 1,3-dipole, creating a chiral environment that directs the approach of the alkene.

Mechanistic Rationale & Causality

The reaction is typically catalyzed by a complex of a Lewis acidic metal, such as Cu(I) or Ag(I), and a chiral ligand. Azomethine ylides are generated in situ from imino esters, such as those derived from glycine. The metal catalyst plays a dual role:

  • Ylide Formation: It acts as a Lewis acid to facilitate the deprotonation of the imino ester by a mild base, forming the metalated azomethine ylide.

  • Stereocontrol: The chiral ligand bound to the metal center creates a C₂-symmetric or asymmetric pocket. This chiral environment forces the incoming dipolarophile to adopt a specific orientation, leading to the preferential formation of one enantiomer of the cycloadduct.

The exo or endo selectivity of the cycloaddition is governed by steric and electronic interactions in the transition state, which can be tuned by the choice of ligand, metal, and substrate.[6]

Catalytic_Cycle_3_2_Cycloaddition Figure 1: Catalytic Cycle for Asymmetric [3+2] Cycloaddition ML_star [M]-Ligand* Ylide_Precursor Imino Ester (Ylide Precursor) B Metalated Azomethine Ylide Complex Ylide_Precursor->B Base Base (e.g., DBU) Base->B Dipolarophile Alkene (Dipolarophile) C Cycloaddition Transition State Dipolarophile->C A Active Catalyst [M]-Ligand* A->B Deprotonation B->C Coordination D Product Complex C->D [3+2] Cycloaddition D->A Product Enantioenriched Pyrrolidine D->Product

Figure 1: Catalytic Cycle for Asymmetric [3+2] Cycloaddition. (Max Width: 760px)
Protocol: Cu(I)-Catalyzed Asymmetric Synthesis of a Pyrrolidine-3-Carboxylate Ester

This protocol is adapted from methodologies described for the synthesis of functionalized pyrrolidines via copper-catalyzed 1,3-dipolar cycloadditions.[6]

Materials:

  • Copper(I) acetate (CuOAc, 97%)

  • (R)-Fesulphos or a similar chiral ligand (e.g., Ph-FOXAP)

  • N-Benzylideneglycine methyl ester (or other imino ester)

  • Methyl acrylate (or other electron-deficient alkene)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, add CuOAc (0.025 mmol, 5 mol%) and the chiral ligand (0.0275 mmol, 5.5 mol%).

    • Add 2.0 mL of anhydrous toluene.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.

  • Reaction Assembly:

    • To the catalyst solution, add the N-benzylideneglycine methyl ester (0.5 mmol, 1.0 equiv.).

    • Add methyl acrylate (0.75 mmol, 1.5 equiv.).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).

  • Initiation and Reaction:

    • Slowly add DBU (0.05 mmol, 10 mol%) via syringe over 5 minutes. The DBU acts as the base to generate the azomethine ylide in situ.

    • Allow the reaction to stir at the set temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrrolidine-3-carboxylate derivative.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Chapter 3: Organocatalytic Michael Addition-Cyclization Cascade

Organocatalysis provides a powerful, metal-free approach to chiral pyrrolidines. This strategy often relies on a cascade reaction initiated by the conjugate addition of a nitroalkane to an enoate, catalyzed by a chiral primary or secondary amine.[4][8][9][11]

Mechanistic Rationale & Causality

The synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be achieved via an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate.[4][9] The subsequent steps involve reduction of the nitro group and reductive amination to close the ring.

  • Iminium Ion Formation: A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reacts with the enoate to form a transient, chiral iminium ion. This activation lowers the LUMO of the alkene, making it more susceptible to nucleophilic attack.

  • Stereoselective Michael Addition: The nitroalkane, deprotonated by a base, attacks the β-position of the iminium ion. The bulky catalyst directs the nucleophile to one face of the molecule, establishing the first stereocenter.

  • Hydrolysis & Catalyst Regeneration: Hydrolysis of the resulting enamine intermediate releases the Michael adduct and regenerates the chiral amine catalyst.

  • Downstream Transformation: The resulting γ-nitro ketone is then converted to the pyrrolidine via a one-pot reduction of the nitro group (e.g., using H₂/Raney Ni or Zn/HCl) and subsequent intramolecular reductive amination. The stereochemistry of the final product is controlled by the initial Michael addition step.

Organocatalysis_Workflow Figure 2: Workflow for Organocatalytic Pyrrolidine Synthesis Start 4-Oxo-2-enoate + Nitroalkane Step1 Asymmetric Michael Addition Start->Step1 Intermediate γ-Nitro Ketone (High ee) Step1->Intermediate Catalyst Chiral Amine Organocatalyst Catalyst->Step1 Step2 One-Pot Reduction & Reductive Amination Intermediate->Step2 End Chiral Pyrrolidine- 3-Carboxylic Acid Step2->End Reagents H₂, Raney Ni or Zn, HCl Reagents->Step2

Figure 2: Workflow for Organocatalytic Pyrrolidine Synthesis. (Max Width: 760px)
Data Summary: Catalyst Performance

The choice of organocatalyst is critical for achieving high enantioselectivity. The following table summarizes representative results for the Michael addition step, adapted from the literature.[4][9]

Catalyst TypeSubstrate (R group)Yield (%)ee (%)Reference
Primary Amine-ThioureaMethyl9598[4][9]
Diarylprolinol Silyl EtherEthyl9296[12]
Primary Amine-Thiourean-Propyl9697[4][9]
Diarylprolinol Silyl EtherIsopropyl8895[12]
Protocol: Organocatalytic Synthesis of a γ-Nitro Ketone Precursor

This protocol details the key stereochemistry-defining step, based on the work of Tanaka and coworkers.[4][9]

Materials:

  • Chiral primary amine-thiourea catalyst (e.g., Takemoto catalyst)

  • 4-Oxo-4-phenylbut-2-enoate (or other 4-oxo-2-enoate)

  • Nitromethane

  • Benzoic Acid (as co-catalyst)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • To a vial, add the 4-oxo-2-enoate (0.2 mmol, 1.0 equiv.), the chiral amine-thiourea catalyst (0.02 mmol, 10 mol%), and benzoic acid (0.02 mmol, 10 mol%).

    • Add 1.0 mL of anhydrous DCM and stir to dissolve.

    • Cool the mixture to 0 °C.

  • Reaction:

    • Add nitromethane (0.6 mmol, 3.0 equiv.) to the cooled solution.

    • Allow the reaction to stir at 0 °C for 48-72 hours. The progress should be monitored by TLC.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture directly under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral γ-nitro ketone.

  • Conversion to Pyrrolidine:

    • The purified γ-nitro ketone can be converted to the final pyrrolidine-3-carboxylic acid derivative in a subsequent step. A typical procedure involves dissolving the nitro ketone in methanol, adding Raney Nickel, and hydrogenating the mixture under a balloon of H₂ gas. This process reduces the nitro group to an amine and the ketone to an alcohol, followed by intramolecular cyclization (reductive amination). Acidic workup and ester hydrolysis yield the final product.

Chapter 4: Conclusion and Future Outlook

Both metal-catalyzed [3+2] cycloadditions and organocatalytic cascade reactions represent state-of-the-art methods for the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives. The choice of method depends on the desired substitution pattern, scalability, and tolerance of functional groups. Metal-catalyzed routes offer rapid access to complex poly-substituted pyrrolidines, while organocatalytic methods provide a robust, metal-free alternative that is particularly useful for specific substitution patterns.

Future developments will likely focus on expanding the substrate scope, reducing catalyst loadings, and developing one-pot procedures that combine multiple synthetic steps, further increasing the efficiency and applicability of these powerful transformations in the synthesis of next-generation therapeutics.

References
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones Source: ResearchGate URL: [Link]

  • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: CORE URL: [Link]

  • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: Royal Society of Chemistry URL: [Link]

  • Title: Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction Source: PubMed Central (PMC) URL: [Link]

  • Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: PubMed Central (PMC) URL: [Link]

  • Title: Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Source: Semantic Scholar URL: [Link]

  • Title: Asymmetric Pyrrolidine Synthesis by [3+2] Cycloaddition of α-Silylimines Source: Thieme Connect URL: [Link]

  • Title: Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain Source: PubMed URL: [Link]

  • Title: Catalytic Asymmetric Construction of Spiropyrrolidines via 1,3-Dipolar Cycloaddition of Azomethine Ylides Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PubMed Central (PMC) URL: [Link]

  • Title: General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams Source: IRIS URL: [Link]

  • Title: Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides Source: ACS Publications URL: [Link]

Sources

Application Note: High-Purity Isolation of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-2-oxopyrrolidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest as a constrained amino acid analogue and a valuable building block in medicinal chemistry and drug development. The stereochemical and functional integrity of this molecule is paramount, demanding exceptionally high purity for its use in sensitive applications such as peptide synthesis, catalyst development, and the creation of novel pharmaceutical scaffolds. This document provides a detailed, validated protocol for the purification of this compound from a crude synthetic mixture. We will explore the rationale behind methodological choices, focusing on recrystallization as the primary purification technique and column chromatography as a high-resolution alternative. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible purification strategy.

Introduction and Scientific Context

The pyrrolidine ring is a privileged scaffold in numerous natural products and pharmaceutical agents.[1][2] Introducing a carboxylic acid and a methyl group at the C3 position, as in this compound, creates a sterically defined, chiral building block. The presence of a lactam, a carboxylic acid, and a chiral quaternary center imparts unique conformational constraints and functional handles for further chemical modification.

Common synthetic routes may result in impurities such as unreacted starting materials, diastereomeric side-products, or reaction byproducts.[3][4] The presence of these impurities can critically interfere with downstream applications, leading to failed reactions, ambiguous biological data, or compromised product integrity. Therefore, a reliable purification protocol is not merely a procedural step but a critical component of the research and development workflow. This application note outlines such a protocol, grounded in the physicochemical properties of the target molecule.

Physicochemical Properties & Purification Strategy

Understanding the physical and chemical properties of this compound is fundamental to designing an effective purification strategy. The molecule's polarity, due to the carboxylic acid and lactam amide groups, dictates its solubility profile, which is the cornerstone of the primary purification method: recrystallization.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₆H₉NO₃PubChem[5]
Molecular Weight 143.14 g/mol PubChem[5]
CAS Number 1514072-02-6ChemicalBook[6][7]
Predicted XLogP 0.3PubChem[5]
Appearance (Typical) White to off-white solidInferred
Hazards Causes skin and serious eye irritation; May cause respiratory irritation.PubChem[5]

The low predicted XLogP value indicates a high degree of polarity, suggesting good solubility in polar solvents like water and alcohols, and poor solubility in non-polar solvents like hexanes. This differential solubility is the key principle we will exploit for purification.

Purification Workflow Overview

The overall strategy involves isolating the target compound from impurities by leveraging differences in their physical properties, primarily solubility. The workflow is designed with checkpoints for purity assessment to ensure the final product meets the required specifications.

Purification Workflow Crude Crude Synthetic Product Primary Primary Purification: Recrystallization Crude->Primary TLC1 Purity Check: TLC Analysis Primary->TLC1 Secondary Secondary Purification: Silica Gel Chromatography TLC1->Secondary Impurities Present Final Pure Product (>98%) TLC1->Final Purity OK TLC2 Purity Check: TLC & Melting Point Secondary->TLC2 TLC2->Final Purity OK Characterize Final Characterization (NMR, MS, IR) Final->Characterize Solvent Selection Logic Start Test Small Sample (10-20 mg) AddCold Add Cold Solvent (0.5 mL) Start->AddCold SolubleCold Soluble Cold? AddCold->SolubleCold Heat Heat to Boiling SolubleCold->Heat No Bad1 BAD: Too Soluble SolubleCold->Bad1 Yes SolubleHot Soluble Hot? Heat->SolubleHot Cool Cool to RT, then Ice Bath SolubleHot->Cool Yes Bad2 BAD: Insoluble SolubleHot->Bad2 No Crystals Crystals Form? Cool->Crystals Good GOOD SOLVENT Crystals->Good Yes Bad3 BAD: Stays in Solution Crystals->Bad3 No

Sources

analytical methods for 3-Methyl-2-oxopyrrolidine-3-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the analytical methodologies for the structural characterization, purity assessment, and chiral separation of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid (CAS No. 1514072-02-6), a substituted pyroglutamic acid analog. Given the limited specific literature for this exact molecule[1], this document establishes robust starting protocols by drawing analogies from well-characterized related compounds, such as pyroglutamic acid, substituted pyrrolidones, and cyclic amino acids[2][3][4]. The protocols provided herein are designed as self-validating systems, emphasizing scientific causality and best practices for method development in a pharmaceutical research context. This guide covers High-Performance Liquid Chromatography (HPLC) for purity and chiral analysis, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Introduction: The Analytical Challenge

This compound is a chiral, cyclic amino acid derivative. Its structure, featuring a quaternary stereocenter, a lactam ring, and a carboxylic acid, presents unique analytical challenges. The polarity of the carboxylic acid group combined with the heterocyclic scaffold requires careful selection of chromatographic conditions to achieve good peak shape and retention. The chiral nature of the molecule necessitates stereospecific analytical methods to resolve and quantify enantiomers, which is critical as different enantiomers often exhibit distinct pharmacological activities[5].

This guide provides a multi-faceted analytical workflow designed to provide a comprehensive characterization of the molecule's identity, purity, and stereochemical integrity.

G cluster_0 Analytical Workflow Sample Sample HPLC_Purity RP-HPLC / HILIC (Purity & Impurity Profile) Sample->HPLC_Purity Inject NMR_Structure NMR Spectroscopy (Structural Elucidation) Sample->NMR_Structure Dissolve Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Inject MS_Identity LC-MS (Identity Confirmation) HPLC_Purity->MS_Identity Couple Final_Report Certificate of Analysis MS_Identity->Final_Report Compile Data NMR_Structure->Final_Report Compile Data Chiral_HPLC->Final_Report Compile Data

Caption: Overall analytical workflow for comprehensive characterization.

Chromatographic Analysis: Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and enantiomeric excess of this compound. Due to its polar and acidic nature, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are viable approaches.

Purity Assessment by Reversed-Phase and HILIC HPLC

Scientific Rationale: Reversed-phase chromatography on a C18 column is a standard approach for small molecules. However, the high polarity of the target analyte may lead to poor retention. In such cases, HILIC is a superior alternative, as it is specifically designed for the retention of polar compounds[6]. The choice between these methods will depend on the impurity profile of the sample. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is essential to suppress the ionization of the carboxylic acid group, thereby ensuring a consistent retention time and symmetrical peak shape[2][6].

Protocol 2.1.1: Starting Method for Purity by HILIC

This protocol is adapted from a validated USP method for pyroglutamic acid[6].

  • Instrumentation: HPLC system with UV detector.

  • Column: SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 82% to 60% B

    • 10-15 min: Hold at 60% B

    • 15.1-20 min: Return to 82% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Ambient).

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase (18:82 Water:Acetonitrile with buffer) to a final concentration of 1 mg/mL.

Data Interpretation

The primary peak corresponds to this compound. The area percentage of this peak relative to the total area of all peaks provides the purity value. Any other peaks are considered impurities and should be investigated and quantified.

Enantiomeric Purity by Chiral HPLC

Scientific Rationale: The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely effective for a broad range of compounds[5]. For acidic compounds like the target analyte, a polar organic mobile phase containing a small amount of an acidic modifier is typically required to achieve separation and good peak shape. The method below is based on a successful separation of pyroglutamic acid enantiomers.

Protocol 2.2.1: Starting Method for Chiral Separation
  • Instrumentation: HPLC system with UV detector.

  • Column: CHIROBIOTIC® T, 5 µm, 25 cm × 4.6 mm or equivalent macrocyclic glycopeptide-based CSP.

  • Mobile Phase: A pre-mixed solution of Acetonitrile, Methanol, Acetic Acid, and Triethylamine (54.5 : 45 : 0.3 : 0.2 v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.

Data Interpretation

A successful chiral separation will yield two baseline-resolved peaks, one for each enantiomer. The enantiomeric excess (% ee) is calculated using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Parameter HILIC Purity Method[6] Chiral Separation Method
Column SeQuant® ZIC®-HILICCHIROBIOTIC® T
Mobile Phase Acetonitrile / 10 mM KH₂PO₄, pH 3.0Acetonitrile/Methanol/AcOH/TEA
Detection UV, 210 nmUV, 220 nm
Key Application Purity & Impurity ProfilingEnantiomeric Excess Determination

Mass Spectrometry: Identity Confirmation

Mass spectrometry (MS) provides unambiguous confirmation of the molecular weight and elemental composition of the target compound. Electrospray ionization (ESI) is the preferred technique for this polar molecule.

Scientific Rationale: ESI allows for the gentle ionization of polar molecules from a liquid stream, making it ideal for coupling with HPLC (LC-MS). The molecule is expected to ionize efficiently in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the confirmation of the elemental formula (C₆H₉NO₃). Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information. The fragmentation of cyclic molecules often begins with a ring-opening event, followed by losses of neutral fragments from the linearized precursor[7][8].

G parent Parent Ion [M+H]⁺ m/z 144.0655 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 126.0550 parent->frag1 -18 Da frag2 Loss of CO₂ [M+H-CO₂]⁺ m/z 100.0757 parent->frag2 -44 Da frag3 Loss of CO (from lactam) m/z 116.0706 parent->frag3 -28 Da

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Protocol 3.1: LC-MS Analysis
  • Instrumentation: An LC-MS system equipped with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).

  • LC Method: Utilize the HPLC method described in Protocol 2.1.1. The phosphate buffer should be replaced with a volatile alternative like 0.1% formic acid in water if not already done.

  • MS Parameters (Starting Point):

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • Mass Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramp from 10-30 eV to generate fragment ions.

Expected Results

The table below summarizes the predicted m/z values for the target molecule based on its chemical formula, C₆H₉NO₃[1][9].

Adduct Formula Predicted m/z (Monoisotopic)
[M+H]⁺[C₆H₁₀NO₃]⁺144.0655
[M+Na]⁺[C₆H₉NO₃Na]⁺166.0475
[M-H]⁻[C₆H₈NO₃]⁻142.0510
[M+H-H₂O]⁺[C₆H₈NO₂]⁺126.0550

NMR Spectroscopy: Structural Elucidation

Nuclear Magnetic Resonance (NMR) is the most powerful technique for the unambiguous determination of the chemical structure of this compound.

Scientific Rationale: ¹H NMR will confirm the number and connectivity of protons in the molecule, while ¹³C NMR will identify all unique carbon environments. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will establish proton-proton and proton-carbon connectivities, respectively, confirming the pyrrolidone ring structure and the relative positions of the methyl and carboxyl groups. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can exchange with the acidic proton, making it visible in the spectrum[3][10].

Protocol 4.1: NMR Sample Preparation and Acquisition
  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃)[3][11].

  • Experiments to Perform:

    • ¹H NMR: Standard proton spectrum to identify chemical shifts, coupling constants, and integrations.

    • ¹³C{¹H} NMR: Broadband decoupled carbon spectrum to identify all carbon signals.

    • COSY: To establish ³J(H,H) correlations within the ethyl fragment of the pyrrolidone ring.

    • HSQC/HMQC: To correlate each proton with its directly attached carbon.

    • HMBC: (Heteronuclear Multiple Bond Correlation) To establish long-range (2-3 bond) correlations, for example, from the methyl protons to the quaternary carbon (C3) and the carbonyl carbon (C2).

Predicted ¹H NMR Chemical Shifts (in CDCl₃)
  • -COOH: A very broad singlet, typically > 10 ppm (may not be observed depending on solvent and concentration).

  • -NH-: A broad singlet, ~7-8 ppm.

  • -CH₂-N- (C5-H₂): Multiplet, ~3.2-3.5 ppm.

  • -CH₂-C- (C4-H₂): Multiplet, ~2.0-2.5 ppm[4].

  • -CH₃: Singlet, ~1.5 ppm.

Conclusion

The analytical strategy outlined in this guide provides a robust framework for the complete characterization of this compound. By combining chromatographic techniques for purity and stereoisomeric analysis with spectroscopic methods for identity and structure confirmation, researchers can ensure the quality and integrity of this molecule for its intended application in research and drug development. The protocols provided are starting points and should be optimized and validated for specific sample matrices and instrumentation.

References

  • Ng, J. L., et al. (2010). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC - NIH. [Link]

  • Bandeira, N., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC - NIH. [Link]

  • Dan P. et al. (2013). Stereoselective Reaction Mass Spectrometry with Cyclic α-Amino Acids. ResearchGate. [Link]

  • Guan, X., et al. (2018). Mass Spectrometric Analysis of Cyclic Peptides. In Analysis of Post-Translational Modifications in Peptides and Proteins. [Link]

  • Aswad, D. W., & Kind, A. J. (2001). Quantitative analysis of pyroglutamic acid in peptides. PubMed. [Link]

  • Che, C., et al. (2015). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. PMC - NIH. [Link]

  • Vouros, P., et al. (1969). Mass Spectra of Some Cyclic Dipeptides (2,5-Diketopiperazines). ElectronicsAndBooks. [Link]

  • Sarac, B. E., et al. (2022). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PMC - PubMed Central. [Link]

  • Xie, S. (2012). HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). Semantic Scholar. [Link]

  • Nagasree, K., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. [Link]

  • Svirksts, M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]

  • Nájera, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. [Link]

  • Al-Jaf, H. Q., et al. (2021). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. [Link]

  • Nguyen, T. L. H., et al. (2020). Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. ResearchGate. [Link]

  • Totoraitis, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • Bhat, C. (2023). 2-Substituted pyrrolidine and piperidine alkaloids. ResearchGate. [Link]

  • Ndom, J. C., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. [Link]

  • The Royal Society of Chemistry. (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • PubChemLite. This compound (C6H9NO3). [Link]

  • PubChem. This compound. [Link]

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid. Recognizing the compound's structural features—a polar cyclic amino acid derivative with a key chiral center—this guide presents two distinct, robust protocols. The first is an achiral Reversed-Phase (RP-HPLC) method optimized for accurate quantification, addressing the challenges of retaining a polar analyte. The second protocol details an enantioselective (chiral) separation strategy for determining enantiomeric purity, a critical parameter in pharmaceutical development. The methodologies are grounded in fundamental chromatographic principles, explaining the rationale behind column selection, mobile phase composition, and detection parameters. This note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable and validated approach for the analysis of this compound and structurally similar molecules.

Analyte Physicochemical Properties & Strategic Implications

A thorough understanding of the analyte's properties is the foundation of logical method development. This compound is a polar molecule containing both a carboxylic acid and a lactam functional group. Its structure possesses a stereocenter at the C3 position.

PropertyValue / StructureImplication for HPLC Method Development
Molecular Structure Chemical structure of this compoundThe presence of a carboxylic acid and a lactam makes the molecule polar. It lacks a strong chromophore, suggesting UV detection at lower wavelengths (200-210 nm) will be necessary.[1]
Molecular Formula C₆H₉NO₃[2]-
Molecular Weight 143.14 g/mol [2]-
Predicted pKa ~4.38[3]This is the most critical parameter for RP-HPLC. To achieve retention, the mobile phase pH must be set below the pKa to suppress ionization of the carboxylic acid, thereby increasing its hydrophobicity.[4]
Chirality Contains one stereocenter at C3A dedicated chiral stationary phase (CSP) will be required to separate the enantiomers. Standard achiral C18 columns will not resolve them.[5][6]

Chromatographic Strategy: Causality Behind Experimental Choices

For Achiral Quantification: Overcoming Polarity with Reversed-Phase HPLC

Reversed-phase chromatography is the most common and versatile mode of HPLC.[7][8] However, highly polar analytes like this compound are often poorly retained on traditional non-polar stationary phases (e.g., C18).[4][9] Our strategy is based on manipulating the analyte's ionization state to enhance retention:

  • Mobile Phase pH Control: The carboxylic acid group (pKa ≈ 4.38) will be fully ionized (negatively charged) at a neutral pH, making it extremely polar and causing it to elute in or near the solvent front. By acidifying the mobile phase to a pH of approximately 2.5-3.0 (at least one pH unit below the pKa), we ensure the carboxylic acid is in its neutral, protonated form (-COOH).[4] This significantly increases its hydrophobicity and promotes interaction with the C18 stationary phase.

  • Stationary Phase Selection: A modern, end-capped C18 column with high surface coverage is recommended. To mitigate the risk of stationary phase collapse ("ligand folding") that can occur with highly aqueous mobile phases, an "aqueous stable" C18 column is an excellent choice.[9]

  • Detection: Due to the absence of a significant UV-absorbing chromophore, detection should be performed at a low wavelength, typically around 205 nm, to detect the carboxyl and amide functional groups.[1]

For Chiral Purity: Enantioselective Separation

The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[6][10]

  • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and successful for a wide range of chiral compounds, including cyclic amino acids.[5][11] A screening approach using columns with different selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is often the most efficient path to a successful separation.[12]

  • Mobile Phase Mode: Chiral separations are often achieved using normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes (e.g., acetonitrile/methanol).[11] These mobile phases facilitate the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on the CSP.

Protocol 1: Achiral Isocratic RP-HPLC for Quantification

This protocol is designed for the routine quantification of this compound in samples.

Instrumentation & Materials
  • HPLC system with UV or PDA detector

  • Data acquisition and processing software

  • Analytical balance

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

  • Column: Aqueous C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Reagents: HPLC-grade water, acetonitrile (ACN), and phosphoric acid (H₃PO₄) or trifluoroacetic acid (TFA).

Reagent Preparation
  • Mobile Phase (0.1% H₃PO₄ in Water:ACN 95:5 v/v):

    • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Measure 950 mL of this acidic water and 50 mL of acetonitrile.

    • Combine, mix, and degas using sonication or vacuum filtration. The final pH should be approximately 2.5.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask and dissolve in the mobile phase. Sonicate briefly if necessary.

Chromatographic Conditions
ParameterSetting
Column Aqueous C18, 4.6 x 150 mm, 5 µm
Mobile Phase 95:5 (v/v) Water (0.1% H₃PO₄) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before sample analysis, inject a standard solution (e.g., 100 µg/mL) five times. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Tf): 0.9 - 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp 1. Prepare Mobile Phase (pH ~2.5) prep_std 2. Prepare Standard & Sample Solutions equilibrate 3. Equilibrate HPLC System prep_std->equilibrate sst 4. Perform System Suitability Test (SST) equilibrate->sst inject 5. Inject Samples & Standards sst->inject integrate 6. Integrate Peaks inject->integrate quantify 7. Quantify Analyte integrate->quantify

Caption: Workflow for Achiral HPLC Quantification.

Method Validation Overview (per ICH Q2(R1))

For use in regulated environments, the achiral method must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.

ParameterPurposeTypical Procedure
Specificity To ensure the peak for the analyte is free from interference from excipients, impurities, or degradation products.Analyze a placebo sample, a spiked placebo, and a stressed sample (e.g., acid/base hydrolysis).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Prepare at least five concentrations (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (r²).
Accuracy To measure the closeness of the experimental value to the true value.Analyze a sample with a known concentration (e.g., a spiked placebo) at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.
Precision To assess the degree of scatter between a series of measurements.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
Range The interval between the upper and lower concentration levels for which the method is precise, accurate, and linear.Derived from the linearity and accuracy studies.

Example Linearity Data:

Concentration (µg/mL)Peak Area (mAU*s)
50125,400
75188,100
100250,500
125313,000
150376,200
Result r² > 0.999

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for developing a method to separate the enantiomers of this compound.

Rationale

Achiral methods cannot distinguish between enantiomers. A CSP provides the necessary stereospecific interactions for separation. The choice of mobile phase is critical and often non-intuitive; therefore, a screening approach is highly recommended.

Recommended Screening Protocol
  • Column: Chiralpak AD-H or Chiralcel OD-H (or equivalent polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.

  • Mobile Phases to Screen:

    • A: Hexane/Isopropanol (90:10 v/v) + 0.1% TFA

    • B: Hexane/Ethanol (85:15 v/v) + 0.1% TFA

    • C: Acetonitrile/Methanol (50:50 v/v) + 0.1% Formic Acid

Example Chromatographic Conditions (Chiral)
ParameterSetting (Starting Point)
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane : Ethanol (85:15 v/v) with 0.1% TFA
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection Wavelength 210 nm
Run Time 30 minutes
Logical Relationship: Achiral vs. Chiral Analysis

G start Sample Analysis Required decision Is Enantiomeric Purity Needed? start->decision achiral Perform Achiral Quantification (Protocol 1) decision->achiral No chiral Perform Chiral Purity Analysis (Protocol 2) decision->chiral Yes end_achiral Report Total Concentration achiral->end_achiral end_chiral Report Enantiomeric Ratio / Purity chiral->end_chiral

Caption: Decision logic for selecting the appropriate HPLC method.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Poor Retention (Achiral) Mobile phase pH is too high (>3.5). Column is not suitable for aqueous mobile phases.Verify mobile phase pH with a calibrated meter. Switch to an "aqueous stable" C18 column.
Broad or Tailing Peaks Secondary interactions with residual silanols on the column. Column contamination or degradation.Ensure mobile phase is sufficiently acidic. Flush the column with a strong solvent; if unresolved, replace the column.
Poor Resolution (Chiral) Incorrect CSP or mobile phase combination. Mobile phase additives (acid/base) are incorrect or missing.Screen different CSPs and mobile phase systems. Systematically add small amounts of acid (TFA) or base (DEA) to the mobile phase.
Baseline Drift Column not equilibrated. Contamination in mobile phase or detector.Equilibrate the column for at least 30 minutes. Use fresh, HPLC-grade solvents. Flush the detector cell.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Polar Compounds Source: SIELC Technologies URL: [Link]

  • Title: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source: Jones Chromatography (Technical Poster) URL: [Link]

  • Title: HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments Source: Liberty University Digital Commons URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: IntechOpen URL: [Link]

  • Title: Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS Source: National Center for Biotechnology Information, PMC URL: [Link]

  • Title: Analysis of amino acids by high performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Analytical Methods for Amino Acids Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: High-Performance Liquid Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]

  • Title: this compound (C6H9NO3) Source: PubChemLite URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL: [Link]

  • Title: Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery Source: ResearchGate URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: National Center for Biotechnology Information, PMC URL: [Link]

Sources

Application Note: A Researcher's Guide to NMR Spectroscopy of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and characterization of these compounds. This guide provides an in-depth overview of the essential NMR techniques for analyzing these derivatives. It covers fundamental spectral features, the influence of substituents, detailed experimental protocols for sample preparation and data acquisition (1D and 2D), and a logical framework for spectral interpretation. The causality behind experimental choices is emphasized to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently characterize this important class of molecules.

Understanding the Core Scaffold: Fundamental NMR Features

The 5-oxopyrrolidine-3-carboxylic acid ring system presents a distinct set of signals in both ¹H and ¹³C NMR spectra. The parent structure contains a chiral center at the C3 position, leading to diastereotopic protons at the C2 and C4 positions. This results in complex splitting patterns that are highly informative.

A representative ¹H NMR spectrum of the parent acid shows signals for the COCH₂, CH, and NCH₂ groups in the approximate ranges of 2.58–2.68 ppm, 3.26–3.42 ppm, and 3.76–3.93 ppm, respectively.[1] The corresponding ¹³C NMR peaks are typically observed around 33.74 ppm, 36.22 ppm, and 50.98 ppm.[1] The carboxylic acid proton itself is often a broad singlet at a high chemical shift (>12 ppm) in solvents like DMSO-d₆.[1]

Caption: Core structure of 5-oxopyrrolidine-3-carboxylic acid.

Diastereotopicity and Coupling Constants

The protons on C2 (Hα, Hα') and C4 (Hβ, Hβ') are chemically non-equivalent. This means they resonate at different frequencies and will show both geminal coupling to each other and vicinal coupling to the C3 proton (Hγ). This typically results in complex multiplets for all three positions on the pyrrolidinone ring. The analysis of these multiplets and their coupling constants is crucial for conformational studies of the five-membered ring, which is known to adopt envelope puckered conformations.[3]

The Impact of N-1 and C-3 Substituents on Chemical Shifts

The true utility of this scaffold lies in its derivatization potential. Modifications at the N-1 position (amide nitrogen) and the C-3 position (carboxylic acid) are common strategies to modulate biological activity.[2] These substitutions significantly influence the NMR spectrum.

  • N-1 Substitution: Attaching an aryl or alkyl group to the nitrogen generally causes a downfield shift of the adjacent C5 (carbonyl) and C2 protons. For example, in 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid, the NCH₂ protons are found around 3.92–4.01 ppm.[4]

  • C-3 Derivatization: Conversion of the carboxylic acid to an ester, amide, or hydrazide primarily affects the chemical shift of the C3 proton and carbon. For instance, formation of a hydrazone derivative can introduce new signals for the azomethine proton (N=CH) in the 8.0-9.0 ppm region.[4][5]

The following table summarizes typical chemical shift ranges observed for the core atoms in various derivatives, primarily in DMSO-d₆.

Atom Position Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm) Notes
H₂α to N3.7 - 4.149 - 52Often two distinct multiplets due to diastereotopicity.
H₃α to COOH3.2 - 3.535 - 37Position is highly dependent on C-3 substituent.
H₄β to N2.6 - 2.933 - 36Often two distinct multiplets due to diastereotopicity.
C₅Amide C=O-171 - 175Lactam carbonyl.
C₃-COOHCarboxyl C=O-172 - 175Carboxylic acid or derivative carbonyl.
COOH/NHExchangeable>10 (variable)-Often broad; position and visibility are solvent/concentration dependent.

Data synthesized from multiple sources.[1][4]

Experimental Protocols: From Sample to Spectrum

Acquiring high-quality NMR data is predicated on meticulous sample preparation and correctly chosen acquisition parameters.

Protocol 1: Standard Sample Preparation

The polar and often acidic nature of these compounds dictates the choice of solvent and preparation method.

Rationale: Deuterated solvents are required for the spectrometer's field-frequency lock.[6] DMSO-d₆ is an excellent choice for this class of compounds due to its high polarity, which aids in dissolving both the parent acid and many of its derivatives, and its ability to slow down the exchange of acidic protons (COOH, NH), making them more readily observable.[4] Filtering is a critical step to remove particulate matter, which can severely degrade magnetic field homogeneity, leading to broad, uninterpretable peaks.[7]

Materials:

  • 5-oxopyrrolidine-3-carboxylic acid derivative (5-25 mg for ¹H; 20-50 mg for ¹³C)[7][8]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high purity[9]

  • High-quality 5 mm NMR tubes and caps

  • Pasteur pipette and glass wool or a syringe filter

  • Internal standard (e.g., Tetramethylsilane - TMS), if required for precise chemical shift referencing.[7]

Procedure:

  • Weigh 5-10 mg of the purified compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[8] This volume is optimal for standard NMR probes.[9]

  • Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[8]

  • Prepare a filtration pipette by packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

  • Filter the sample solution through the glass wool plug directly into the NMR tube. This removes any micro-particulates.

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the tube clean before inserting it into the spectrometer.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Magnetic Field filter->shim H1 Acquire 1D ¹H Spectrum shim->H1 C13 Acquire 1D ¹³C & DEPT H1->C13 COSY Acquire 2D COSY C13->COSY HSQC Acquire 2D HSQC COSY->HSQC HMBC Acquire 2D HMBC HSQC->HMBC assign Assign Signals HMBC->assign structure Confirm Structure assign->structure

Caption: General experimental workflow for NMR analysis.

Protocol 2: Data Acquisition Parameters

The following are recommended starting parameters for a 400 MHz spectrometer. These should be adjusted based on sample concentration and the specific instrument used.

  • ¹H Spectrum:

    • Pulse Program: Standard single pulse (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C Spectrum:

    • Pulse Program: Standard proton-decoupled (e.g., zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other (typically over 2-3 bonds).[10] Essential for tracing the proton connectivity within the pyrrolidinone ring.

    • Parameters: Standard gradient-selected COSY (e.g., cosygpqf). Collect 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons directly to the carbons they are attached to (¹JCH).[10][11] This is the primary method for assigning carbon signals.

    • Parameters: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3). Set spectral widths to cover the proton and carbon regions of interest.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH).[10][11] Crucial for connecting different fragments of the molecule, for example, linking an N-1 aryl substituent to the C2 and C5 positions of the pyrrolidinone ring.

    • Parameters: Standard gradient-selected HMBC (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz.

A Logic-Driven Approach to Spectral Assignment

The unambiguous assignment of all signals is the ultimate goal. A systematic approach using 2D NMR data is the most reliable method.

  • Assign the Ring Protons (COSY): Start with the most distinct proton signal, often the H3 methine proton. Use the COSY spectrum to identify its coupling partners, which will be the H2 and H4 protons. The cross-peaks will map out the entire spin system of the five-membered ring.

  • Assign the Ring Carbons (HSQC): Use the HSQC spectrum to correlate each assigned proton (H2, H3, H4) to its directly attached carbon (C2, C3, C4). This provides definitive carbon assignments for the aliphatic portion of the ring.

  • Identify Quaternary Carbons and Confirm Connectivity (HMBC): The HMBC spectrum is key for the final pieces of the puzzle.

    • Look for correlations from the H2 and H4 protons to the C5 lactam carbonyl carbon.

    • Look for correlations from the H2 and H4 protons to the C3 methine carbon, and from the H3 proton to the C2 and C4 carbons.

    • Crucially, observe correlations from the protons on the N-1 substituent to C2 and C5, and from the H3 proton to the carbonyl carbon of the C-3 substituent. These long-range correlations validate the overall molecular structure.

H1 ¹H Spectrum (Identify Spin Systems) COSY COSY (H-H Connectivity) H1->COSY Trace proton network HSQC HSQC (Direct C-H Attachment) COSY->HSQC Assign attached carbons HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Find quaternary C's & link fragments Structure Final Structure Confirmation HMBC->Structure Validate full structure

Caption: Logic flow for structure elucidation using 2D NMR.

Advanced Application: Chiral Analysis

Since the C3 position is a stereocenter, many applications require the determination of enantiomeric purity. NMR spectroscopy, with the aid of chiral auxiliaries, can be a powerful tool for this.

  • Chiral Derivatizing Agents (CDAs): The carboxylic acid can be reacted with a chiral amine (e.g., (S)-1-(2-fluorophenyl)ethylamine) to form diastereomeric amides.[12][13] These diastereomers are no longer mirror images and will have distinct NMR spectra, allowing for the integration and quantification of each enantiomer.

  • Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample.[14] This forms transient, non-covalent diastereomeric complexes that can induce chemical shift differences (Δδ) between the enantiomers, enabling their quantification without chemical modification of the analyte.[15][16]

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of 5-oxopyrrolidine-3-carboxylic acid derivatives. A systematic approach, beginning with high-quality sample preparation and progressing through 1D and 2D NMR data acquisition, allows for the complete and unambiguous assignment of the molecular structure. Understanding the fundamental spectral features and the influence of various substituents, as outlined in this guide, provides researchers with the confidence to tackle the structural analysis of novel compounds in this important chemical class.

References

  • Al-Zoubi, W., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available from: [Link]

  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

  • Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available from: [Link]

  • Kadam, S., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Research Square. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. Retrieved January 20, 2026, from [Link]

  • Watson, F., et al. (2025). Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine. Food Research International. Available from: [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved January 20, 2026, from [Link]

  • Widener University. (n.d.). Sample Preparation. Retrieved January 20, 2026, from [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemine Technologija. Available from: [Link]

  • Li, D., et al. (2025). 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Analytical Chemistry. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 20, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Juen, M., et al. (2019). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. Analytical Chemistry. Available from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000267). Retrieved January 20, 2026, from [Link]

  • Santos, A., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available from: [Link]

  • Di Pietro, S., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. Available from: [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved January 20, 2026, from [Link]

  • Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available from: [Link]

  • M. Organic Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available from: [Link]

  • Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. Available from: [Link]

Sources

Application Note: Quantitative and Qualitative Analysis of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the sensitive and selective analysis of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid in complex matrices, a molecule of increasing interest in pharmaceutical and metabolic research. Due to its polar and cyclic nature, specialized analytical methodologies are required for robust quantification and structural elucidation. Herein, we detail optimized protocols for sample preparation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by tandem mass spectrometry with electrospray ionization (ESI-MS/MS). Furthermore, we provide a systematic approach to method validation, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound is a substituted cyclic gamma-aminobutyric acid (GABA) analogue. Its chemical structure, featuring a lactam ring, a carboxylic acid group, and a tertiary carbon, presents a unique analytical challenge. The molecule's high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, often leading to poor peak shape and co-elution with matrix components[1]. Mass spectrometry is a powerful tool for the analysis of such small molecules, offering high sensitivity and specificity[2][3]. This guide provides a robust LC-MS/MS method, addressing the specific challenges associated with this analyte.

Analyte Physicochemical Properties: [4]

PropertyValue
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
IUPAC Name This compound
CAS Number 1514072-02-6

Experimental Workflow Overview

The analytical workflow is designed to ensure accuracy, precision, and robustness from sample receipt to data analysis. Each stage is optimized to handle the polar nature of this compound and minimize matrix interference.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample_Collection Sample Collection (e.g., Plasma, Urine, Cell Lysate) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation SPE Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Protein_Precipitation->SPE Derivatization Optional Derivatization (with 3-NPH) SPE->Derivatization HILIC HILIC Separation Derivatization->HILIC ESI_MSMS ESI-MS/MS Detection (Positive & Negative Ion Modes) HILIC->ESI_MSMS Quantification Quantification (MRM) ESI_MSMS->Quantification Confirmation Qualitative Confirmation (Fragmentation Analysis) Quantification->Confirmation Validation Method Validation Confirmation->Validation

Caption: Overall experimental workflow for the analysis of this compound.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the matrix while removing interfering substances such as proteins and salts.

Protocol 3.1: Protein Precipitation and Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Urine)

  • Protein Precipitation: To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute.

    • Rationale: Acetonitrile efficiently precipitates proteins while keeping the polar analyte in solution. The use of an internal standard from the earliest stage corrects for analyte loss during sample processing.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solid-Phase Extraction (SPE):

    • Column: Use a mixed-mode cation exchange SPE cartridge.

    • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Rationale: The amphoteric nature of the analyte (containing both a carboxylic acid and a lactam) allows for strong retention on a mixed-mode cation exchange sorbent, enabling stringent washing steps and resulting in a cleaner extract.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate).

Liquid Chromatography Method

Given the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, facilitating the retention of polar analytes[1].

Table 4.1: HILIC Parameters

ParameterRecommended SettingJustification
Column Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)Amide phases provide excellent retention and peak shape for polar, acidic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer compatible with mass spectrometry. A slightly acidic pH suppresses the ionization of the carboxylic acid, aiding in retention.
Mobile Phase B AcetonitrileThe high organic content of the mobile phase is essential for HILIC retention.
Gradient 95% B to 50% B over 5 minutesA gradual decrease in the organic content of the mobile phase elutes the analyte.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes peak distortion.

Mass Spectrometry Method

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound. The method can be run in both positive and negative ion modes, and the choice will depend on sensitivity and selectivity in the specific matrix.

5.1. Ionization and Detection

  • Ionization Mode: ESI, Positive and Negative

  • Rationale: In positive mode, the analyte can be detected as the protonated molecule [M+H]⁺. In negative mode, it can be detected as the deprotonated molecule [M-H]⁻. The lactam nitrogen can be protonated, while the carboxylic acid is readily deprotonated. Empirical testing is necessary to determine the optimal mode for a given application.

Table 5.1: Suggested ESI-MS/MS Parameters

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 25 V-30 V
Source Temperature 150°C150°C
Desolvation Temp. 400°C400°C
Desolvation Gas Flow 800 L/hr800 L/hr
Collision Gas ArgonArgon

Note: These are starting parameters and should be optimized for the specific instrument and application.

5.2. Multiple Reaction Monitoring (MRM) for Quantification

For quantitative analysis, tandem mass spectrometry in MRM mode is employed for its superior selectivity and sensitivity[5].

Table 5.2: Theoretical MRM Transitions

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
Positive144.06 ([M+H]⁺)98.07CO₂ + H₂
Positive144.06 ([M+H]⁺)126.05H₂O
Negative142.05 ([M-H]⁻)98.04CO₂

Rationale for Fragmentation:

  • Positive Mode: The precursor ion [M+H]⁺ (m/z 144.06) is selected. Collision-induced dissociation (CID) is expected to cause the loss of water (H₂O) from the carboxylic acid group, resulting in a product ion at m/z 126.05. A more significant fragmentation would be the loss of carbon dioxide (CO₂) and a hydrogen molecule, leading to a fragment at m/z 98.07.

  • Negative Mode: The precursor ion [M-H]⁻ (m/z 142.05) is selected. A characteristic fragmentation of carboxylates in negative mode is the neutral loss of carbon dioxide (CO₂), which would produce a fragment at m/z 98.04.

5.3. Proposed Fragmentation Pathway (Negative Ion Mode)

Fragmentation Precursor [M-H]⁻ m/z 142.05 Product [M-H-CO₂]⁻ m/z 98.04 Precursor->Product - CO₂ (44 Da)

Caption: Proposed primary fragmentation of this compound in negative ESI mode.

Method Validation

A thorough method validation is crucial to ensure the reliability of the analytical data[2][3]. The following parameters should be assessed according to established guidelines.

Table 6.1: Method Validation Parameters

ParameterAcceptance CriteriaDescription
Linearity R² ≥ 0.99The ability of the method to produce results that are directly proportional to the concentration of the analyte. Assessed by analyzing calibration standards at a minimum of five concentration levels.
Accuracy 85-115% (for LLOQ: 80-120%)The closeness of the measured concentration to the true concentration. Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
Precision ≤ 15% RSD (for LLOQ: ≤ 20%)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as both intra-day and inter-day precision.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Selectivity No significant interfering peaks at the retention time of the analyteThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect Within acceptable limits (e.g., 85-115%)The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Stability Analyte concentration within ±15% of initialThe stability of the analyte in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the mass spectrometry analysis of this compound. The combination of optimized sample preparation, HILIC separation, and ESI-MS/MS detection allows for both accurate quantification and confident structural confirmation. By following the outlined methodologies and validation procedures, researchers can generate high-quality data for this challenging yet important analyte in various scientific and developmental applications.

References

  • Gika, H. G., Macpherson, E., & Wilson, I. D. (2020). LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Honour, J. W. (2011). Development and validation of a quantitative assay based on tandem mass spectrometry. Annals of Clinical Biochemistry, 48(Pt 2), 101–113. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334.
  • Han, J., & Lin, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938. Available at: [Link]

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. Analytical Chemistry, 81(10), 3919–3932.
  • Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]

  • Griffiths, W. J., & Wang, Y. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(7), 517–530. Available at: [Link]

  • Kuhlmann, F. E., & Pütter, H. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. LCGC North America, 35(5), 322-329.
  • Han, J., et al. (2015). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 5(2), 224-241. Available at: [Link]

  • Li, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060. Available at: [Link]

  • Bader, T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Metabolites, 14(1), 38. Available at: [Link]

  • Agilent Technologies. (2017). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Available at: [Link]

  • Physics & Maths Tutor. (n.d.). 6.1.3 Carboxylic Acids and Esters MS. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2015). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Available at: [Link]

  • ResearchGate. (2015). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Available at: [Link]

  • University of Miami. (2021). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Available at: [Link]

  • ChemRxiv. (2022). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. Available at: [Link]

  • Drug Discovery and Development. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

Sources

Applications of 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid in Medicinal Chemistry: A Guide to a Versatile Chiral Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Constrained Chiral Building Block

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional control and desirable physicochemical properties is insatiable. 3-Methyl-2-oxopyrrolidine-3-carboxylic acid, a chiral, α,α-disubstituted γ-lactam, represents a compelling yet underexplored building block for medicinal chemists. While direct applications of this specific molecule in approved therapeutics are not extensively documented, its constituent structural motifs—the pyrrolidinone core and the quaternary stereocenter—are hallmarks of numerous biologically active compounds.[1][2] This guide provides a comprehensive overview of the potential applications of this compound, drawing insights from analogous structures to present a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into its role as a constrained amino acid mimetic, its utility as a chiral scaffold, and provide generalized protocols for its synthesis and incorporation into larger molecules, thereby offering a roadmap for harnessing its potential in creating next-generation therapeutics.

Core Structural Features and Their Significance in Medicinal Chemistry

The therapeutic potential of this compound can be rationalized by dissecting its key structural features.

  • The γ-Lactam Moiety: The five-membered cyclic amide, or γ-lactam, is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[2] This ring system often serves as a bioisostere for a peptide bond, offering improved metabolic stability and oral bioavailability. The lactam carbonyl can act as a hydrogen bond acceptor, while the cyclic nature of the scaffold reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a biological target.

  • α,α-Disubstituted Amino Acid Analogue: The substitution at the C3 position with both a methyl group and a carboxylic acid group creates a quaternary stereocenter, making this molecule a constrained, cyclic analogue of an α,α-disubstituted amino acid. Incorporating such constrained residues into peptides or small molecules is a well-established strategy to induce specific secondary structures, such as turns or helices, and to enhance resistance to enzymatic degradation.

  • Chiral Building Block: As a chiral molecule, this compound can be used in asymmetric synthesis to introduce a defined stereocenter into a target molecule.[3] This is crucial for optimizing drug-target interactions, as the biological activity of enantiomers can differ significantly.

Diagrammatic Representation of Core Concepts

structural_features Figure 1: Key Structural Features of this compound main This compound feature1 γ-Lactam Core (Metabolic Stability, H-Bonding) main->feature1 feature2 Quaternary Stereocenter (Conformational Constraint) main->feature2 feature3 Carboxylic Acid Handle (Functionalization, Bioisosterism) main->feature3 feature4 Chiral Scaffold (Stereospecific Interactions) main->feature4

Caption: Key structural features of this compound.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the biological activities reported for structurally related pyrrolidine and γ-lactam derivatives, we can project the most promising therapeutic areas for compounds derived from this compound.

Therapeutic AreaRationale and Examples from Related CompoundsReference(s)
Anticancer Agents The γ-lactam scaffold is present in compounds with antiproliferative activity. For instance, various 3-substituted 2-pyrrolidinones have been shown to inhibit cancer cell growth. The constrained nature of the 3-methyl-3-carboxy substitution could be exploited to design potent and selective enzyme inhibitors or protein-protein interaction modulators.[4]
Antibacterial Agents Pyrrolidine derivatives are found in many antibacterial agents. The unique stereochemistry and functional group presentation of this compound could be leveraged to design novel antibiotics that overcome existing resistance mechanisms. For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated as promising scaffolds against various pathogenic bacteria.[5]
Neurological Disorders The pyrrolidinone ring is the core structure of the "racetam" class of nootropic drugs, which are used to treat cognitive impairment. The rigid structure of this compound could be a starting point for developing new modulators of neurological targets.[6]
Anti-inflammatory Agents Certain α-methylene-γ-lactams have shown potential as anti-inflammatory agents. The this compound scaffold could be functionalized to target key enzymes in inflammatory pathways.[7]

Experimental Protocols: A General Framework

The following protocols are provided as a general guide and are based on established synthetic methodologies for related compounds. Optimization will be necessary for the specific synthesis and application of this compound and its derivatives.

Protocol 1: Representative Synthesis of a 3,3-Disubstituted 2-Oxopyrrolidine

This protocol outlines a general approach for the synthesis of a 3,3-disubstituted-2-oxopyrrolidine via a Michael addition, followed by cyclization.

Materials:

  • Diethyl methylmalonate

  • Acrylonitrile

  • Sodium ethoxide

  • Ethanol

  • Raney Nickel

  • Hydrogen gas

  • Hydrochloric acid

Procedure:

  • Michael Addition:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl methylmalonate (1.0 eq) dropwise at 0 °C.

    • Stir the mixture for 30 minutes, then add acrylonitrile (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Neutralize the reaction with a stoichiometric amount of acetic acid.

    • Remove the ethanol under reduced pressure. The resulting crude product is the Michael adduct.

  • Reductive Cyclization:

    • Dissolve the crude Michael adduct in ethanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-70 °C.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure to yield the crude 3-methyl-2-oxopyrrolidine-3-carboxamide.

  • Hydrolysis to Carboxylic Acid:

    • To the crude amide, add a 6 M aqueous solution of hydrochloric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Incorporation into a Peptide Chain as a Constrained Amino Acid Analogue

This protocol describes a general method for incorporating this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • HBTU (or other suitable coupling reagent)

  • DIPEA (or other suitable base)

  • DMF (peptide synthesis grade)

  • Piperidine (20% in DMF)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.

    • Wash the resin thoroughly with DMF.

  • Coupling of the First Amino Acid:

    • In a separate vessel, pre-activate the first standard Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Incorporation of Fmoc-3-Methyl-2-oxopyrrolidine-3-carboxylic Acid:

    • Repeat the Fmoc deprotection step as described above.

    • Pre-activate Fmoc-protected this compound (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add the activated constrained amino acid to the resin and allow it to couple for 2-4 hours (coupling of hindered amino acids may require longer reaction times or double coupling).

    • Wash the resin with DMF.

  • Peptide Elongation:

    • Continue the peptide synthesis by repeating the deprotection and coupling steps with the desired sequence of standard Fmoc-amino acids.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DMF, then DCM, and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by preparative HPLC.

Workflow for Drug Discovery

drug_discovery_workflow Figure 2: Conceptual Drug Discovery Workflow start Synthesis of This compound library Library Synthesis (e.g., amide coupling, esterification) start->library screening High-Throughput Screening (e.g., enzyme assays, cell-based assays) library->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar sar->library Iterative Design lead_opt Lead Optimization (ADME/Tox profiling) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A conceptual workflow for utilizing this compound in a drug discovery program.

Conclusion and Future Outlook

This compound stands as a promising, yet largely untapped, resource for medicinal chemists. Its inherent structural rigidity, chirality, and the presence of versatile functional handles make it an ideal scaffold for the development of novel therapeutics across a range of disease areas. While the direct biological profile of this specific molecule requires further investigation, the wealth of data on related γ-lactam and pyrrolidine-containing compounds provides a strong rationale for its exploration. The generalized protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to unlock the full potential of this intriguing chiral building block. Future work in this area should focus on developing efficient and scalable syntheses of both enantiomers of this compound and on the systematic biological evaluation of its derivatives to identify novel lead compounds for drug development.

References

  • Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Available at: [Link]

  • Biologically active γ-lactams: synthesis and natural sources - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Available at: [Link]

  • Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones | Request PDF. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. - ChemRxiv. Available at: [Link]

  • (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]

  • Synthesis of 1,4,5 trisubstituted γ-lactams via a 3-component cascade reaction - Edelris. Available at: [Link]

  • US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents.
  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. Available at: [Link]

  • Pyroglutamic acid - Wikipedia. Available at: [Link]

  • In Silico Analysis: Anti-Inflammatory and α-Glucosidase Inhibitory Activity of New α-Methylene-γ-Lactams - MDPI. Available at: [Link]

  • US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents.
  • A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion - PubMed. Available at: [Link]

  • EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acids - Google Patents. Available at:

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s - CORE. Available at: [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Bentham Science. Available at: [Link]

  • United States Patent - University of Toledo. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • US6911461B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents.
  • Synthesis of Amino Acid Conjugates to 2-imino-3-methylene-5-carboxypyrrolidine and 2 ... - PubMed. Available at: [Link]

  • EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents.

Sources

Application Notes & Protocols: Development of Antimicrobial Agents from 5-Oxopyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the development of antimicrobial agents from 5-oxopyrrolidine-3-carboxylic acid.

Introduction: A Privileged Scaffold for New Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds that can be developed into effective therapeutics.[1] The 2-pyrrolidinone core, a five-membered lactam, is a prominent feature in many naturally occurring alkaloids and exhibits a wide range of biological activities.[2][3] Within this class, 5-oxopyrrolidine-3-carboxylic acid has emerged as a versatile and "privileged" scaffold. Its synthetic tractability allows for the creation of diverse chemical libraries through modifications at both the N1-position of the ring and the C3-carboxylic acid group. This guide provides a comprehensive overview of the synthetic strategies, microbiological evaluation protocols, and key analytical methods for developing novel antimicrobial agents based on this promising scaffold. Research has demonstrated that derivatives of this molecule, particularly hydrazones, exhibit potent activity against clinically relevant pathogens, including multidrug-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.[4][5]

Section 1: Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

The core synthetic strategy involves the initial formation of the N-substituted 5-oxopyrrolidine-3-carboxylic acid, which serves as a key building block. This intermediate is then typically activated at the carboxylic acid position to enable coupling with various moieties, such as hydrazines, to generate a diverse library of candidate compounds.

Workflow for Synthesis of Bioactive Derivatives

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Derivatization Itaconic_Acid Itaconic Acid Core_Acid N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Itaconic_Acid->Core_Acid Reflux Primary_Amine Primary Amine (e.g., 2-aminophenol) Primary_Amine->Core_Acid Ester Methyl Ester Intermediate Core_Acid->Ester Esterification Hydrazide Acid Hydrazide Intermediate Methanol_H2SO4 Methanol, H₂SO₄ (cat.) Methanol_H2SO4->Ester Ester->Hydrazide Hydrazinolysis Final_Compound Bioactive Hydrazone Derivative Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Hydrazide->Final_Compound Condensation Aldehyde_Ketone Substituted Aldehyde or Ketone Aldehyde_Ketone->Final_Compound

Caption: Synthetic workflow from starting materials to bioactive hydrazone derivatives.

Protocol 1.1: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol describes the foundational reaction to create the N-substituted pyrrolidinone core, based on methods described in the literature.[3][4]

  • Materials:

    • 2-Amino-4-methylphenol

    • Itaconic acid

    • Water (deionized)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a 250 mL round-bottom flask, add 2-amino-4-methylphenol (0.1 mol) and itaconic acid (0.1 mol).

    • Add 100 mL of deionized water to the flask.

    • Place the flask in a heating mantle on a magnetic stirrer and attach the reflux condenser.

    • Heat the mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

    • Dry the product under vacuum. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The formation of the acid can be confirmed by characteristic peaks in the NMR spectra.[2][3]

  • Scientist's Note: This one-pot reaction is a Michael addition followed by an intramolecular condensation. Water is an effective and environmentally benign solvent for this reaction. The purity of this starting material is critical for the success of subsequent steps.

Protocol 1.2: Synthesis of the Acid Hydrazide Intermediate

The carboxylic acid is converted to a more reactive acid hydrazide, which is a versatile intermediate for creating hydrazones, azoles, and other heterocyclic derivatives.[2]

  • Materials:

    • 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (from Protocol 1.1)

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Hydrazine hydrate (80-95%)

    • Sodium carbonate solution (5%)

  • Procedure:

    • Esterification: Dissolve the starting carboxylic acid (0.05 mol) in methanol (200 mL) in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid (approx. 3 mL) dropwise while cooling in an ice bath.[3]

    • Heat the mixture at reflux for 8 hours.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue with a 5% sodium carbonate solution until the pH is approximately 8-9. The methyl ester product will precipitate.

    • Collect the ester by vacuum filtration, wash with water, and dry.

    • Hydrazinolysis: To a solution of the methyl ester (0.04 mol) in ethanol (150 mL), add hydrazine hydrate (0.08 mol, 2 eq.).

    • Heat the mixture at reflux for 12 hours.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrazide.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Scientist's Note: The initial esterification step is necessary because the direct reaction of the carboxylic acid with hydrazine can be low-yielding. The resulting hydrazide is a key nucleophile for the next step.

Protocol 1.3: Synthesis of Bioactive Hydrazone Derivatives

This protocol details the condensation reaction between the acid hydrazide and an aromatic aldehyde to form the final hydrazone product. The choice of aldehyde is critical for determining the final compound's antimicrobial activity.[1][2]

  • Materials:

    • Acid hydrazide intermediate (from Protocol 1.2)

    • Substituted aldehyde (e.g., 5-nitro-2-thiophenecarboxaldehyde, benzaldehyde)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the acid hydrazide (0.01 mol) in ethanol (50 mL) in a round-bottom flask, heating gently if necessary.

    • Add the desired substituted aldehyde (0.01 mol) to the solution.

    • Add 3-4 drops of glacial acetic acid as a catalyst.

    • Heat the mixture at reflux for 4-6 hours. Monitor by TLC.

    • Upon completion, cool the reaction mixture. The hydrazone product will typically precipitate out of the solution.

    • Collect the product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone derivative.

    • Characterize the final compound using NMR, IR, and mass spectrometry.

  • Scientist's Note: The choice of aldehyde is a key diversification point. Based on existing literature, aldehydes containing nitro groups and heterocyclic rings (like thiophene or furan) often lead to compounds with potent antibacterial activity.[1][2] This step allows for the creation of a focused library to explore the structure-activity relationship (SAR).

Section 2: In Vitro Antimicrobial Efficacy Testing

Once a library of compounds has been synthesized, they must be screened for antimicrobial activity. The standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[6]

Workflow for Antimicrobial Screening

cluster_0 Preparation cluster_1 MIC Assay cluster_2 Follow-up A Synthesized Compound Library B Prepare Stock Solutions (e.g., in DMSO) A->B E Serial Dilution of Compounds in 96-Well Plate B->E C Select Bacterial Panel (Gram+, Gram-, Resistant) D Prepare 0.5 McFarland Inoculum C->D F Inoculate Wells with Bacterial Suspension D->F E->F G Incubate Plate (37°C, 16-20h) F->G H Read MIC (Lowest concentration with no visible growth) G->H I Determine MBC (Plate from clear wells) H->I J Cytotoxicity Assay (e.g., MTT) H->J K Hit Compound I->K J->K

Caption: High-level workflow for screening novel compounds for antimicrobial activity.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles recommended by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.[7][8]

  • Materials:

    • 96-well microtiter plates (sterile, U-bottom)

    • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Mueller-Hinton Broth (MHB), cation-adjusted

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Incubator (35-37°C)

    • Positive control antibiotic (e.g., Cefuroxime, Ampicillin)[2]

  • Procedure:

    • Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into a tube of MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension in fresh MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution (e.g., at 256 µg/mL) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Controls:

      • Growth Control: Column 11 receives 100 µL of inoculum but no compound.

      • Sterility Control: Column 12 receives 100 µL of MHB only (no inoculum, no compound).

      • Positive Control: A separate row or plate should be run with a known antibiotic.

    • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 1) to wells in columns 1 through 11. The final volume in each well will be 200 µL.

    • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

    • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] This can be determined by visual inspection or by using a plate reader to measure optical density.

  • Scientist's Note: The use of controls is non-negotiable for a valid assay. The growth control must show turbidity, and the sterility control must remain clear. The MIC of the positive control antibiotic should fall within its known acceptable range for the specific bacterial strain, validating the test conditions.

Section 3: Structure-Activity Relationship (SAR) and Data Interpretation

Systematic analysis of MIC data across a library of related compounds allows for the elucidation of a structure-activity relationship (SAR). This is crucial for guiding the next round of synthesis toward more potent molecules.

Application Note: Building an SAR Profile

By comparing the MIC values of derivatives, one can infer the importance of specific functional groups. For instance, studies on 5-oxopyrrolidine-3-carboxylic acid derivatives have shown:

  • Impact of Hydrazone Moiety: The conversion of the carboxylic acid to a hydrazone is a common strategy that often enhances antimicrobial activity.[5][9]

  • Role of Aromatic Substituents: Hydrazones bearing a benzylidene moiety showed very strong inhibition of S. aureus (MIC of 3.9 µg/mL).[2]

  • Effect of Heterocycles and Nitro Groups: The presence of a 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragment on the hydrazone led to broad and potent activity, in some cases surpassing control antibiotics like cefuroxime.[1][2] This suggests that electron-withdrawing groups and heterocyclic systems are favorable for activity.

Data Presentation: Summarizing Antimicrobial Activity

Quantitative data should be organized into a clear, comparative table.

Compound IDR Group (at Hydrazone)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. L. monocytogenesMIC (µg/mL) vs. E. coli
HYD-01 Benzylidene3.97.831.25
HYD-02 5-Nitro-thien-2-yl7.87.815.6
HYD-03 5-Nitro-furan-2-yl15.67.815.6
Cefuroxime (Control Antibiotic)7.87.87.8
Data is representative and based on values reported in the literature for illustrative purposes.[2]

Section 4: Advanced Characterization and Mechanism of Action

Lead compounds with potent MIC values and favorable SAR should be subjected to further testing to evaluate their therapeutic potential and understand their mechanism of action.

Protocol 4.1: Assessment of Cytotoxicity using the MTT Assay

A good antimicrobial agent should be selective for microbial cells over host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[10]

  • Materials:

    • Human cell line (e.g., HEK293 or HepG2)

    • Cell culture medium (e.g., DMEM) with 10% FBS

    • 96-well flat-bottom cell culture plates

    • Test compounds and a positive control (e.g., doxorubicin)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed a 96-well plate with human cells at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[10]

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (cells treated with DMSO at the highest concentration used) and blank controls (medium only).

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

  • Scientist's Note: A promising antimicrobial candidate will have a high IC₅₀ against human cells and a low MIC against bacterial cells, indicating a favorable therapeutic window.

Protocol 4.2: Biofilm Disruption Assay

Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. Assessing a compound's ability to disrupt established biofilms is a significant value-add.

  • Materials:

    • Biofilm-forming bacterial strain (e.g., S. aureus, E. coli)

    • Tryptic Soy Broth (TSB) with 1% glucose

    • 96-well flat-bottom plates

    • Crystal Violet solution (0.1%)

    • Ethanol (95%)

  • Procedure:

    • Biofilm Formation: Grow an overnight culture of the test bacteria. Dilute it 1:100 in TSB with glucose and add 200 µL to each well of a 96-well plate. Incubate for 24-48 hours at 37°C without shaking to allow biofilm formation.

    • Compound Treatment: Gently remove the planktonic (free-floating) cells by washing the wells twice with sterile PBS.

    • Add 200 µL of fresh medium containing serial dilutions of the test compound to the wells with the established biofilms. Include a positive control (e.g., a known biofilm-disrupting agent) and a negative control (medium only).

    • Incubate for another 24 hours at 37°C.

    • Quantification: Wash the wells again with PBS to remove planktonic cells and any disrupted biofilm.

    • Fix the remaining biofilm with 200 µL of methanol for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well for 15 minutes.

    • Wash away the excess stain with water and allow the plate to dry completely.

    • Solubilize the bound dye with 200 µL of 95% ethanol.

    • Measure the absorbance at ~590 nm. A lower absorbance indicates greater biofilm disruption.

  • Scientist's Note: Some 5-oxopyrrolidine derivatives, such as a 5-nitrothienylhydrazone, have shown excellent results in disrupting S. aureus and E. coli biofilms, highlighting a valuable secondary mechanism of action beyond simple growth inhibition.[1][2]

Conclusion

The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel antimicrobial agents. Its synthetic accessibility allows for rapid generation of diverse libraries, and derivatives have demonstrated potent activity against high-priority bacterial pathogens, including those with established drug resistance. By employing the systematic workflows and protocols outlined in this guide—from targeted synthesis and standardized MIC testing to advanced characterization of cytotoxicity and antibiofilm activity—researchers can effectively navigate the early stages of the drug discovery pipeline and unlock the full therapeutic potential of this versatile chemical class.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NIH. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. NIH. [Link]

  • The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... ResearchGate. [Link]

  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. NIH. [Link]

  • Pharmaceuticals with 2-pyrrolidinone scaffold. NIH. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting tips, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Overview of Synthetic Strategy

The most common and reliable method for synthesizing this compound involves the alkylation of a pyroglutamic acid ester derivative, followed by hydrolysis. This strategy is advantageous as it starts from readily available precursors and allows for controlled introduction of the methyl group at the C3 position.

The general workflow involves three key stages:

  • Esterification of 2-oxopyrrolidine-3-carboxylic acid.

  • Diastereoselective Alkylation of the resulting ester via an enolate intermediate.

  • Hydrolysis of the methylated ester to yield the final carboxylic acid.

Below is a diagram illustrating this synthetic pathway.

Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Hydrolysis A 2-Oxopyrrolidine- 3-carboxylic acid B Ethyl 2-oxopyrrolidine- 3-carboxylate A->B EtOH, H+ C Enolate Intermediate B->C Strong Base (e.g., LDA, NaH) D Ethyl 3-Methyl-2-oxopyrrolidine- 3-carboxylate C->D Methylating Agent (e.g., CH3I) E 3-Methyl-2-oxopyrrolidine- 3-carboxylic acid D->E Acid or Base Hydrolysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield During Alkylation of Ethyl 2-oxopyrrolidine-3-carboxylate

Question: I am consistently getting low yields of my desired product, Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylate, after the methylation step. What are the potential causes and how can I improve the yield?

Answer: Low yields in this crucial alkylation step are often traced back to three main areas: incomplete enolate formation, side reactions, and work-up issues.

Causality and Solutions:

  • Incomplete Enolate Formation: The first step in the alkylation is the deprotonation of the α-carbon to form an enolate.[1][2] If this is incomplete, a significant portion of your starting material will remain unreacted.

    • Solution:

      • Choice of Base: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). LDA is often preferred for its ability to rapidly and quantitatively generate the kinetic enolate at low temperatures.[1]

      • Anhydrous Conditions: Water will quench the strong base and the enolate. Ensure all glassware is oven-dried, and solvents like THF are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Temperature Control: The deprotonation is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your reaction is maintained at this temperature during the base addition.

  • Side Reactions:

    • O-alkylation vs. C-alkylation: While C-alkylation is desired, O-alkylation can occur, leading to a different product. The choice of solvent and counter-ion can influence this ratio. Polar aprotic solvents like THF generally favor C-alkylation.

    • Dialkylation: The addition of more than one methyl group can occur if the mono-alkylated product is deprotonated and reacts again.

      • Solution: Use a slight excess (1.05-1.1 equivalents) of the methylating agent (e.g., methyl iodide). Adding the alkylating agent at a low temperature and then slowly warming the reaction can help control the reaction.

  • Work-up and Purification:

    • Incomplete Quenching: The reaction must be properly quenched (e.g., with a saturated aqueous solution of ammonium chloride) to neutralize any remaining reactive species.

    • Product Isolation: The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider using brine to reduce the solubility of the organic product in the aqueous layer.

ParameterRecommendationRationale
Base LDA or NaH (1.1 eq.)Strong, non-nucleophilic base ensures complete deprotonation.
Solvent Anhydrous THFPolar aprotic solvent favors C-alkylation and stabilizes the enolate.
Temperature -78 °C for deprotonationMinimizes side reactions and ensures kinetic control.
Alkylating Agent Methyl Iodide (1.05-1.1 eq.)Slight excess drives the reaction to completion while minimizing dialkylation.
Issue 2: Difficulty in Hydrolyzing the Ester to the Final Carboxylic Acid

Question: My hydrolysis of Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylate is either incomplete or seems to be leading to decomposition. How can I achieve a clean and complete conversion?

Answer: Hydrolysis of the ester to the carboxylic acid can be performed under acidic or basic conditions. The choice of conditions is critical to avoid unwanted side reactions such as decarboxylation or ring-opening of the lactam.

Causality and Solutions:

  • Incomplete Hydrolysis:

    • Acid-Catalyzed: This method can be slow. Ensure you are using a sufficient concentration of acid (e.g., 6M HCl) and adequate heating (reflux). Reaction times can be long, so monitor by TLC until the starting material is consumed.

    • Base-Catalyzed (Saponification): Using a base like LiOH or NaOH in a water/alcohol mixture is typically faster. However, the product will be the carboxylate salt, which requires an acidic workup to protonate it to the final carboxylic acid.

  • Product Decomposition:

    • Harsh Conditions: Prolonged exposure to high temperatures and very strong acid or base can lead to decomposition.

      • Solution: Aim for the mildest conditions that still provide a reasonable reaction rate. For base-catalyzed hydrolysis, using LiOH at room temperature or with gentle heating (e.g., 40-50 °C) is often effective. For acid hydrolysis, monitor the reaction closely and stop as soon as the starting material is gone.

  • Purification Challenges:

    • Isolation of the Carboxylic Acid: After hydrolysis, the carboxylic acid may be highly polar and water-soluble.

      • Solution: After acidifying the reaction mixture (in the case of basic hydrolysis) to a pH of ~2-3, thoroughly extract the aqueous layer multiple times with a polar organic solvent like ethyl acetate. If the product is still difficult to extract, you can saturate the aqueous layer with NaCl (salting out) to decrease the product's solubility in water.

Recommended Hydrolysis Protocol:

Hydrolysis_Protocol Start Dissolve Ester in THF/Water Mixture AddBase Add LiOH (2-3 eq.) Start->AddBase Stir Stir at RT to 50°C (Monitor by TLC) AddBase->Stir Cool Cool to 0°C Stir->Cool Acidify Acidify with 1M HCl to pH ~2-3 Cool->Acidify Extract Extract with Ethyl Acetate (3x) Acidify->Extract Dry Dry Organic Layer (Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate

Sources

Technical Support Center: Optimization of HPLC Methods for 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid (MOPC). This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during method development, optimization, and troubleshooting for this specific analyte.

Given its unique chemical properties—a polar, chiral carboxylic acid with a lactam ring and no strong chromophore—MOPC presents several analytical hurdles. This guide moves beyond generic advice to offer targeted, scientifically-grounded strategies to achieve robust and reliable chromatographic results.

Part 1: Foundational Challenges in Achiral Analysis

This section addresses the most common issues encountered when quantifying this compound without the need for enantiomeric separation.

Frequently Asked Questions: Peak Shape & Retention

Question: Why is my peak for MOPC exhibiting significant tailing on a standard C18 column?

Answer: Peak tailing for MOPC is a frequent issue primarily caused by two factors: unwanted secondary interactions and improper mobile phase pH.

  • Secondary Silanol Interactions: The carboxylic acid and amide functionalities of your analyte can engage in strong hydrogen bonding with free silanol groups (Si-OH) on the surface of traditional silica-based C18 columns. This causes a portion of the analyte molecules to be overly retained, resulting in a tailed peak.[1]

    • Solution 1: Use an End-Capped, High-Purity Column: Modern columns, often labeled with "ES" (end-capped) or "AQ" (aqueous compatible), utilize high-purity silica with minimal accessible silanols. They are also derivatized to cap most residual silanols, significantly reducing these secondary interactions.

    • Solution 2: Employ a Polar-Embedded Column: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the underlying silica surface, leading to improved peak symmetry for polar compounds like MOPC.

  • Mobile Phase pH and Analyte Ionization: As a carboxylic acid, MOPC's ionization state is governed by the mobile phase pH. If the pH is close to or above the analyte's pKa, a mixture of the ionized (carboxylate) and non-ionized (carboxylic acid) forms will exist. The ionized form is highly polar and interacts differently with the stationary phase than the neutral form, leading to peak tailing or splitting.

    • Solution: Adjust Mobile Phase pH: To ensure a single, non-ionized species, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the carboxylic acid group.[1] For most carboxylic acids, a pH of 2.5-3.0 is a safe starting point. Use additives like formic acid or phosphoric acid to control the pH.

Question: My MOPC peak is eluting too early, close to the solvent front, on my C18 column. How can I improve its retention?

Answer: Poor retention is expected for a small, polar molecule like MOPC on a non-polar C18 stationary phase. The analyte has a higher affinity for the polar mobile phase than the stationary phase.

  • Solution 1: Reduce Mobile Phase Strength: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Start with a very low organic content, such as 5% or 10%, and run an isocratic elution.

  • Solution 2: Use an Aqueous-Compatible (AQ) Column: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (less than 5% organic), leading to drastic loss of retention and reproducibility. AQ-type columns are specifically designed to prevent this, allowing for stable operation in 100% aqueous conditions if necessary.

  • Solution 3: Consider HILIC: For very polar analytes that are un-retainable in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase rich in organic solvent. Water acts as the strong, eluting solvent. This mode provides excellent retention for polar compounds.

Method Development Workflow for Achiral Analysis

The following diagram outlines a logical workflow for developing a robust achiral method for MOPC.

cluster_Start Phase 1: Initial Assessment cluster_MethodDev Phase 2: Method Development cluster_Optimization Phase 3: Optimization & Validation Analyte Analyte Properties: - Polar - Acidic (pKa) - No Chromophore Column Column Selection Analyte->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Select RP or HILIC C1 Reversed-Phase (RP) (e.g., Polar-Embedded C18) Column->C1 C2 HILIC (e.g., Amide, Silica) Column->C2 Detection Detection Strategy MobilePhase->Detection Adjust pH & Organic % M1 RP: Low pH (2.5-3.0) Low % Organic MobilePhase->M1 M2 HILIC: High % Organic (e.g., 90% ACN) MobilePhase->M2 FineTune Fine-Tuning (Gradient, Flow, Temp) Detection->FineTune Optimize S/N D1 Low UV (200-210 nm) or RI Detector Detection->D1 D2 Mass Spectrometry (MS) or CAD Detection->D2 D3 Pre-column Derivatization Detection->D3 Validation Method Validation (Robustness, Linearity) FineTune->Validation

Caption: Logical workflow for MOPC achiral HPLC method development.

Frequently Asked Questions: Detection

Question: I am struggling to get a good signal for MOPC using a UV detector. What are my options?

Answer: This is a primary challenge. The pyrrolidone-carboxylic acid structure lacks a significant chromophore, meaning it does not absorb light strongly at common HPLC wavelengths (e.g., 254 nm).

  • Option 1: Low Wavelength UV: The carboxyl and amide groups have some absorbance at very low UV wavelengths, typically between 195-210 nm.

    • Caveat: Many solvents and additives also absorb in this region, leading to high background noise and baseline drift, especially during gradient elution.[2] You must use the highest purity HPLC-grade solvents and additives (e.g., formic acid is better than TFA, which absorbs strongly at low UV).

  • Option 2: Alternative Detection Methods:

    • Mass Spectrometry (MS): LC-MS is the preferred method for this type of analyte. It is highly sensitive and selective, and does not require a chromophore. MOPC will ionize well using Electrospray Ionization (ESI) in both positive and negative modes.

    • Charged Aerosol Detector (CAD): CAD is a universal detector that provides a near-uniform response for any non-volatile analyte. It is an excellent choice when an MS detector is not available.

  • Option 3: Pre-Column Derivatization: This chemical process involves reacting the MOPC with a reagent to attach a UV-absorbing "tag" to the molecule. For the carboxylic acid group, a common strategy is to use a derivatizing agent like 2-nitrophenylhydrazine (2-NPH) or a substituted phenacyl bromide.[3] This reaction converts the non-absorbing analyte into a derivative with strong UV absorbance, dramatically increasing sensitivity.

Part 2: A Guide to Chiral Separation

Since this compound possesses a stereocenter at the C3 position, separating its enantiomers is often a critical requirement in pharmaceutical development.

Frequently Asked Questions: Chiral Method Development

Question: What is the best general approach to separate the enantiomers of MOPC?

Answer: There are two primary strategies for chiral separation via HPLC. The choice depends on available resources, desired throughput, and the specific molecular properties of the analyte.

  • Direct Method (Chiral Stationary Phases - CSPs): This is the most common and powerful approach. It involves using a column where the stationary phase itself is chiral. Enantiomers interact differently with the chiral phase, leading to different retention times. For a chiral carboxylic acid, polysaccharide-based and macrocyclic glycopeptide columns are excellent starting points.[4][5]

  • Indirect Method (Diastereomeric Derivatization): This method involves reacting the racemic MOPC with a pure, single-enantiomer derivatizing agent. This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard (achiral) reversed-phase column.[6][7]

Direct Separation: Selecting a Chiral Stationary Phase (CSP)

Choosing the right CSP is crucial for success. Based on the structure of MOPC, the following column types are recommended for initial screening.

CSP TypeCommon Trade NamesTypical Mobile Phase Mode(s)Mechanism & Suitability for MOPC
Polysaccharide-Based Chiralpak® IA, IB, IC; Chiralcel® OD, OJNormal Phase, Polar Organic, Reversed-PhaseForms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. Highly versatile and often successful for carboxylic acids.[5]
Macrocyclic Glycopeptide Chirobiotic® T, V, TAGReversed-Phase, Polar OrganicCreates inclusion complexes and offers multiple interaction points (ionic, hydrogen bonding). The presence of the carboxylic acid on MOPC makes it a prime candidate for these phases.[5]
Experimental Protocol: Chiral Derivatization of MOPC

This protocol describes a representative indirect method using a chiral amine to form diastereomeric amides, which can then be separated on a standard C18 column.

Objective: To convert enantiomers of MOPC into separable diastereomers. Reagents:

  • Racemic MOPC sample

  • (R)-(+)-1-Phenylethylamine (chiral derivatizing agent)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (coupling agent)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) (solvent)

  • HPLC-grade water and ACN for analysis

Procedure:

  • Sample Preparation: In a clean vial, dissolve ~5 mg of MOPC in 1 mL of anhydrous DCM.

  • Activation: Add 1.2 molar equivalents of EDC to the solution. Stir at room temperature for 10-15 minutes. This activates the carboxylic acid group.

  • Derivatization: Add 1.1 molar equivalents of (R)-(+)-1-Phenylethylamine to the activated mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by a suitable method (e.g., TLC or a quick HPLC injection).

  • Quenching & Dilution: Quench the reaction by adding a small amount of water. Dilute the sample to an appropriate concentration with the HPLC mobile phase initial conditions.

  • Analysis: Inject the diluted sample onto a standard C18 HPLC column. The two newly formed diastereomeric amides should now be separable. Optimize the gradient to resolve the two peaks.

Troubleshooting Chiral Separations

Start Chiral Separation Issue NoSep No Separation (Single Peak) Start->NoSep PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes Sol1 Change Mobile Phase (e.g., Switch alcohol modifier, add acidic/basic additive) NoSep->Sol1 Opt1 Optimize Mobile Phase (Adjust % modifier, change additive) PoorRes->Opt1 Opt2 Decrease Flow Rate PoorRes->Opt2 Opt3 Decrease Temperature (Often improves chiral resolution) PoorRes->Opt3 Sol2 Change CSP Type (e.g., Polysaccharide to Macrocyclic Glycopeptide) Sol1->Sol2 If unsuccessful Sol3 Change Separation Mode (e.g., RP to Normal Phase) Sol2->Sol3 If unsuccessful

Caption: Troubleshooting decision tree for chiral HPLC separations.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Retrieved from [Link]

  • IJSDR. (2022). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H9NO3). Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. Retrieved from [Link]

  • Wahab, M. F., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4786. Retrieved from [Link]

  • Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Ahuja, S. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Retrieved from [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

Sources

resolving peak tailing in HPLC analysis of pyrrolidine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of pyrrolidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on peak tailing. Pyrrolidine carboxylic acids, being polar and often zwitterionic, present unique challenges in reversed-phase chromatography. This resource provides in-depth, field-proven insights to help you achieve symmetric, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with my pyrrolidine carboxylic acid analyte on a C18 column. What are the most likely causes?

Peak tailing in the HPLC analysis of polar compounds like pyrrolidine carboxylic acids is a common issue that can compromise resolution and quantification.[1][2] The primary cause is often unwanted secondary interactions between your analyte and the stationary phase.[3][4]

Here are the most probable reasons for the peak tailing you are observing:

  • Silanol Interactions: Standard silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface.[1][3] Pyrrolidine carboxylic acids typically contain a basic secondary amine (pyrrolidine ring) and an acidic carboxylic acid group. At mid-range pH values, the amine group can be protonated (positively charged) and interact ionically with deprotonated, negatively charged silanol groups. This strong secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.[3][5]

  • Sub-optimal Mobile Phase pH: The ionization state of both your analyte and the silanol groups is highly dependent on the mobile phase pH.[4][5] If the mobile phase pH is close to the pKa of your analyte's carboxylic acid or amine functional groups, you can have a mixed population of ionized and non-ionized species, leading to peak broadening and tailing.[5][6]

  • Analyte-Metal Interactions: Trace metal impurities within the silica matrix of the column packing can chelate with your analyte, especially if it has functional groups capable of forming such complexes. This can be another source of secondary retention and peak tailing.[1][4]

  • Column Overload: Injecting too much sample mass or too large a volume can saturate the stationary phase, leading to poor peak shape.[3]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow to identify the root cause of peak tailing and implement the most effective solution.

First, determine if the issue is specific to your analyte (chemical) or a general system problem (physical).

  • All Peaks Tail: If all peaks in your chromatogram are tailing, the issue is likely physical. Common causes include a partially blocked column inlet frit, a void at the head of the column, or significant extra-column volume.[7]

  • Only Polar/Ionizable Analyte Peaks Tail: If only your pyrrolidine carboxylic acid and other polar analytes show tailing while neutral, non-polar compounds have good peak shape, the problem is almost certainly chemical in nature, pointing towards secondary interactions.[8]

The following DOT script visualizes this initial diagnostic decision process.

Start Peak Tailing Observed CheckAllPeaks Do all peaks in the chromatogram tail? Start->CheckAllPeaks ChemicalProblem Likely a Chemical Problem (Secondary Interactions) CheckAllPeaks->ChemicalProblem No PhysicalProblem Likely a Physical Problem (Column Void, Blockage, Dead Volume) CheckAllPeaks->PhysicalProblem Yes

Caption: Initial diagnosis of peak tailing causes.

For pyrrolidine carboxylic acids, optimizing the mobile phase is the most critical and effective step. The goal is to control the ionization of both the analyte and the stationary phase silanols to minimize unwanted interactions.

Protocol: Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of either the analyte's amine group or the stationary phase's silanol groups.

  • Procedure:

    • Lower the pH: Adjust the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[9] At this low pH, the carboxylic acid group of your analyte will be protonated (neutral), and more importantly, the residual silanol groups on the stationary phase will be fully protonated and thus neutral, preventing ionic interactions with the protonated amine of your analyte.[3][9]

    • Use a Buffer: To ensure a stable pH throughout the analysis, especially when injecting samples in a different solvent, use a buffer with a pKa close to your target pH.[5][10] For a target pH of 2.7, a formate buffer is an excellent choice.

  • Considerations:

    • Always check your column's pH stability range. Most standard silica columns are not stable below pH 2.5.[3][9] For lower pH work, select a column specifically designed for such conditions.[3]

    • TFA can act as an ion-pairing agent and may suppress MS signals if you are using an LC-MS system. Formic acid is generally more MS-friendly.[9]

Table 1: Mobile Phase Modifiers for Peak Shape Improvement

ModifierTypical ConcentrationMechanism of ActionProsCons
Formic Acid 0.1% (v/v)Lowers mobile phase pH to protonate silanols.[9]MS-compatible; volatile.Less acidic than TFA, may not be as effective in all cases.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strongly lowers pH; can also act as an ion-pairing agent.[6]Very effective at improving peak shape.Strong ion suppression in MS; can be difficult to remove from the column.
Ammonium Formate/Acetate 5-10 mMActs as a buffer to maintain a stable pH.[9]MS-compatible; provides good buffering capacity.May not be sufficient to overcome strong secondary interactions alone.
Triethylamine (TEA) 0.05% - 0.1% (v/v)A sacrificial base that preferentially interacts with active silanol sites.[6]Effective at masking silanols.Not MS-compatible; can alter selectivity.

If mobile phase optimization does not fully resolve the issue, your column may be the problem.

Protocol: Choosing the Right Column

  • End-Capped Columns: Select a column that is described as "end-capped" or "base-deactivated."[3][5] End-capping is a process where the manufacturer treats the silica with a small silylating agent to block a majority of the accessible residual silanol groups, reducing the sites for secondary interactions.[3]

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within the C18 chain. This can help to shield the analyte from residual silanols and also allows for better performance in highly aqueous mobile phases.[5][11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar pyrrolidine carboxylic acids that are poorly retained in reversed-phase, HILIC is an excellent alternative.[12][13] HILIC uses a polar stationary phase and a high organic mobile phase, providing a different selectivity and often excellent peak shapes for polar compounds.[12][14]

Protocol: Addressing Physical Column Issues

  • Check for Voids/Contamination: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or isopropanol) to waste for at least 10-20 column volumes.[3] This can sometimes dislodge particulates from the inlet frit.[7]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from strongly retained sample components and particulates, extending its lifetime.[8]

The following diagram illustrates the troubleshooting workflow, starting from the initial diagnosis.

cluster_chemical Chemical Troubleshooting cluster_physical Physical Troubleshooting Start Peak Tailing Observed Diagnosis Initial Diagnosis (Chemical vs. Physical) Start->Diagnosis AdjustpH Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) Diagnosis->AdjustpH Chemical CheckFrit Reverse Flush Column to Clean Frit Diagnosis->CheckFrit Physical AddBuffer Use a Buffer (e.g., 10mM Ammonium Formate) AdjustpH->AddBuffer ConsiderModifier Consider Mobile Phase Modifier (e.g., TEA for UV-only) AddBuffer->ConsiderModifier ChangeColumn Change Column (End-capped, Polar-Embedded, HILIC) ConsiderModifier->ChangeColumn CheckVoid Inspect for Column Void CheckFrit->CheckVoid InstallGuard Install Guard Column CheckVoid->InstallGuard CheckTubing Minimize Extra-Column Volume (check tubing/fittings) InstallGuard->CheckTubing

Caption: Comprehensive troubleshooting workflow for peak tailing.

Guide 2: Alternative Strategies for Highly Problematic Compounds

Sometimes, despite extensive troubleshooting, a particular pyrrolidine carboxylic acid may still exhibit poor peak shape. In such cases, more advanced strategies may be required.

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase that has a hydrophobic part and an ionic part.[15] For a positively charged analyte (protonated amine), an anionic ion-pairing reagent like heptafluorobutyric acid (HFBA) can be used.[16] The HFBA pairs with the analyte, neutralizing its charge and increasing its retention and often improving peak shape. However, these reagents are aggressive and can permanently modify the column, and they are known for causing significant ion suppression in MS.[16][17]

  • Chemical Derivatization: Derivatization involves chemically modifying the analyte to improve its chromatographic properties.[18] For pyrrolidine carboxylic acids, the carboxylic acid functional group can be derivatized to form an ester, or the amine can be derivatized.[18][19][20] This can make the molecule less polar and eliminate the problematic ionic sites, leading to excellent peak shapes in standard reversed-phase chromatography. While highly effective, this adds an extra step to sample preparation.[17][21]

References

  • Common Causes Of Peak Tailing in Chrom
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • How can I prevent peak tailing in HPLC? (2013, November 27).
  • HPLC Tips Peak Tailing. (2022, February 15). Axion Labs [Video]. YouTube.
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.
  • HPLC Troubleshooting Guide. Regis Technologies.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Uno, K., et al. (2014). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2010, November 1).
  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. (1998).
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025, August 6).
  • Analysis of 20 Underiv
  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (2025, August 5).
  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. (2019).
  • HPLC Columns for Amino Acid & Cell Structure Analysis. Element Lab Solutions.
  • Kumar, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (1981).
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017).
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2011).
  • HPLC Labeling Reagent for Chiral Carboxylic Acids. TCI Chemicals.
  • HPLC Buffer Mobile Phase Consider
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific.
  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. (2025, August 6).
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent Technologies.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • HPLC Separation Modes.
  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chrom
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). MDPI.
  • Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. (2020, January 31).
  • UHPLC Analysis of Underivatized Amino Acids. (2012, April 26).
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Ion-Pair Reagents for HPLC. Spectrum Chemical.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2022). Agilent Technologies.
  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chrom
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2023).
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing.
  • Control pH During Method Development for Better Chrom
  • Use of perfluoroalkanoic acids as volatile ion pairing reagents in prepar
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantific

Sources

stability issues of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support guide for 3-Methyl-2-oxopyrrolidine-3-carboxylic acid. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this molecule in solution. We will explore the underlying chemical principles governing its degradation, offer robust troubleshooting strategies, and provide validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary chemical stability concerns for this compound in solution?

A1: The structure of this compound contains two key functional groups that are susceptible to degradation in solution: a γ-lactam (a cyclic amide) and a carboxylic acid positioned beta to the lactam's carbonyl group.[1] Therefore, the two primary stability concerns are:

  • Lactam Hydrolysis: The five-membered lactam ring can be cleaved by hydrolysis, particularly under acidic or basic conditions, to form the open-chain compound, 4-amino-2-methyl-2-carboxybutanoic acid. The rate of this reaction is highly dependent on pH and temperature.[2][3]

  • Decarboxylation: The molecule's structure is analogous to a β-keto acid. Such compounds are known to be susceptible to decarboxylation (the loss of CO₂), especially when heated.[4][5] This reaction would yield 3-methyl-2-pyrrolidinone. This process can be facilitated by the formation of a stable six-membered ring transition state.[6]

Understanding these two potential degradation pathways is the first step in designing stable formulations and interpreting experimental results correctly.[7][8]

Q2: What are the recommended general storage conditions for solutions of this compound?

A2: Based on the primary degradation pathways, we recommend the following storage conditions to maximize shelf-life:

  • Temperature: Store solutions at low temperatures, ideally 2-8°C for short-term storage (days) and frozen at -20°C or -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.

  • pH: The optimal pH for stability is typically slightly acidic to neutral (pH 4-6). Both strongly acidic and, particularly, strongly alkaline conditions will accelerate lactam hydrolysis.[9] It is crucial to use a well-buffered solution.

  • Solvent: While soluble in water, consider using a co-solvent system (e.g., with DMSO or ethanol) for stock solutions, which can then be diluted into your aqueous experimental buffer. This can sometimes reduce hydrolytic activity. Always check for solvent compatibility with your specific assay.

  • Light: Protect solutions from light to prevent potential photolytic degradation, as recommended by ICH guidelines for stability testing.[9]

Q3: Which analytical method is best suited for monitoring the stability of this compound and its potential degradants?

A3: The gold-standard technique for stability assessment is High-Performance Liquid Chromatography (HPLC) , specifically using a reversed-phase (RP) column with UV detection.[10][11]

  • Why RP-HPLC? This method is highly effective at separating the polar parent compound from its potential, and likely more polar, degradation products (like the ring-opened hydrolyzed form). It provides accurate quantification of the parent compound's concentration over time.[10]

  • Degradant Identification: For identifying the structure of unknown peaks that appear during a stability study, coupling HPLC with Mass Spectrometry (LC-MS) is essential.[11] MS provides the mass-to-charge ratio of the degradants, allowing you to confirm whether you are observing hydrolysis (mass increases by 18 Da, corresponding to H₂O) or decarboxylation (mass decreases by 44 Da, corresponding to CO₂).

Troubleshooting Guide: Diagnosing Stability Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My compound's concentration is rapidly decreasing in my pH 8.5 Tris buffer. What is the likely cause and how can I fix it?

A1: The rapid loss of your compound at a basic pH is a classic sign of base-catalyzed lactam hydrolysis . The hydroxide ions in the solution are acting as a nucleophile, attacking the carbonyl carbon of the lactam and initiating ring cleavage.

Causality: The rate of amide hydrolysis is often significantly accelerated under basic conditions.[9] The resulting product would be the sodium or potassium salt of 4-amino-2-methyl-2-carboxybutanoic acid.

Troubleshooting Steps:

  • Confirm the Degradation Product: If possible, use LC-MS to analyze your sample. Look for a peak with a mass 18 units higher than your parent compound.

  • Lower the pH: Immediately switch to a buffer system in the pH 4-6 range (e.g., acetate or citrate buffer).

  • Perform a pH Rate Profile Study: To find the optimal pH, prepare your compound in a series of buffers (e.g., pH 3, 4, 5, 6, 7, 8) and monitor the concentration over time at a fixed temperature. This will reveal the pH of maximum stability.

  • Work at Lower Temperatures: If your experiment allows, perform it at a lower temperature or on ice to slow the degradation kinetics.

Q2: I am seeing a significant loss of my parent compound and the appearance of a new, less polar peak after heating my samples at 60°C for an hour. What is happening?

A2: This observation is highly indicative of thermal decarboxylation . The β-keto acid-like structure of the molecule makes it thermally labile. Heating provides the activation energy needed for the molecule to rearrange and eliminate carbon dioxide.

Causality: The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which quickly tautomerizes to the more stable 3-methyl-2-pyrrolidinone.[6][12] This degradation product is less polar than the parent compound because it lacks the carboxylic acid group, which explains why it might have a longer retention time (appear as a "less polar" peak) in a reversed-phase HPLC system.

Troubleshooting Steps:

  • Avoid Heat: The most straightforward solution is to avoid heating your samples. If a reaction requires elevated temperatures, this compound may not be suitable, or a pro-drug/protected version may be necessary.

  • Confirm Identity via LC-MS: Analyze the heated sample to confirm the presence of a compound with a mass 44 units lower than the parent molecule.

  • Kinetic Analysis: If heating is unavoidable, conduct a time-course experiment at the required temperature to quantify the rate of degradation. This will allow you to determine the viable experimental window before significant sample loss occurs (target degradation should be <5-10%).[9]

Potential Degradation Pathways Diagram

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation Parent Parent Compound (C₆H₉NO₃) Hydrolyzed Ring-Opened Product (C₆H₁₁NO₄) + H₂O Parent->Hydrolyzed  Acid / Base (H⁺ / OH⁻)  Aqueous Solution Decarboxylated Decarboxylated Product (C₅H₉NO) - CO₂ Parent->Decarboxylated  Heat (Δ)

Caption: Primary degradation pathways for the target compound.

Experimental Protocols & Workflows

To proactively assess stability, a forced degradation study is the industry-standard approach.[13][14] It provides critical insights into how the molecule behaves under stress, helping to predict its long-term stability.[7]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • 1.0 M HCl, 1.0 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter, heating block, UV chamber

  • Validated HPLC method (see Protocol 2)

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio to get a final drug concentration of 0.5 mg/mL. Prepare a control sample diluted 1:1 with water.

Stress ConditionReagentIncubation TemperatureIncubation TimeNeutralization Step
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hoursAdd equal volume of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)30 min, 2, 8 hoursAdd equal volume of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp (25°C)2, 8, 24 hoursN/A
Thermal HPLC-grade Water80°C8, 24, 48 hoursCool to room temperature
Photolytic HPLC-grade WaterRoom Temp (25°C)Expose to UV/Vis lightN/A (protect from light post-exposure)
  • Sampling: At each time point, withdraw an aliquot, perform the neutralization step if required, and dilute to the target concentration for HPLC analysis.

  • Analysis: Analyze all samples by HPLC. Calculate the percentage of the parent compound remaining and note the peak area of any new degradant peaks. Aim for 5-20% degradation to ensure degradation pathways are revealed without being excessive.[8][9]

Protocol 2: General Stability-Indicating HPLC Method

Objective: To separate and quantify the parent compound from its potential degradation products.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: ~210 nm (or lambda max of the compound)

  • Injection Volume: 10 µL

This method should be considered a starting point and must be optimized and validated for your specific application.[10]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem: Observed loss of parent compound Check_pH What is the pH of the solution? Start->Check_pH High_pH pH > 7 Check_pH->High_pH Basic Low_pH pH < 4 Check_pH->Low_pH Acidic Neutral_pH pH is 4-7 Check_pH->Neutral_pH Neutral Check_Temp Was the solution heated? Heated Yes Check_Temp->Heated Not_Heated No Check_Temp->Not_Heated Diagnosis_Base Diagnosis: Probable Base-Catalyzed Lactam Hydrolysis High_pH->Diagnosis_Base Diagnosis_Acid Diagnosis: Probable Acid-Catalyzed Lactam Hydrolysis Low_pH->Diagnosis_Acid Neutral_pH->Check_Temp Diagnosis_Decarbox Diagnosis: Probable Thermal Decarboxylation Heated->Diagnosis_Decarbox Diagnosis_Other Consider other factors: Oxidation, Photodegradation, Matrix Effects Not_Heated->Diagnosis_Other

Caption: A logical workflow for diagnosing stability issues.

References
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(1), 48-59. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Waley, S. G. (1985). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal, 227(3), 853–859. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82651325, this compound. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Cha, S., et al. (2001). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. Analytical Biochemistry, 292(2), 233-239. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. Retrieved from [Link]

  • Bicknell, R., & Waley, S. G. (1985). The pH-dependence of class B and class C beta-lactamases. Biochemical Journal, 231(1), 83–87. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-2-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

This compound is a chiral building block with a unique structure featuring a lactam ring and a quaternary stereocenter. Understanding its stability and degradation pathways is crucial for its application in drug development and other areas of chemical synthesis. This guide will help you anticipate and interpret the degradation behavior of this molecule under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the lactam ring and decarboxylation.

  • Hydrolytic Degradation: The cyclic amide (lactam) bond is susceptible to cleavage under both acidic and basic conditions. This will result in the opening of the pyrrolidone ring to form 4-amino-2-methyl-2-carboxybutanoic acid.[1]

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is another potential degradation route, especially under thermal stress. While not a classic β-keto acid, the proximity of the lactam carbonyl may facilitate this process upon heating.[2][3][4]

  • Oxidative Degradation: While likely less prominent than hydrolysis or decarboxylation, oxidation can occur, potentially at the carbon adjacent to the nitrogen atom or at the methyl group, leading to a variety of oxidized products.[5][6][7]

Q2: I see an unexpected peak in my HPLC analysis after storing my sample in an acidic buffer. What could it be?

A2: The most likely candidate for the new peak is the ring-opened product due to acid-catalyzed hydrolysis. The lactam ring would open to form 4-amino-2-methyl-2-carboxybutanoic acid. To confirm this, you can perform a mass spectrometry (MS) analysis. The expected mass of the degradation product would be that of the parent compound plus the mass of a water molecule (M+18).

Q3: My compound seems to be degrading upon heating, even in the solid state. What is the likely mechanism?

A3: Thermal degradation in the solid state often points towards decarboxylation. The energy provided by heating can be sufficient to induce the loss of CO2, yielding 3-methyl-2-pyrrolidone. This is analogous to the thermal degradation observed in similar structures like glutamic acid, which can cyclize and then potentially decarboxylate.[8][9][10]

Q4: I am conducting forced degradation studies. What are the recommended stress conditions?

A4: Forced degradation studies are essential to establish the intrinsic stability of a molecule.[11][12] We recommend the following conditions based on ICH guidelines:

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal 80°C (solid state and solution)48 - 72 hours
Photolytic ICH Q1B conditionsExpose to light (UV/Vis)

These conditions are a starting point and may need to be adjusted based on the observed stability of the compound.

Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways of this compound under hydrolytic and thermal stress.

G parent This compound hydrolysis_product 4-Amino-2-methyl-2-carboxybutanoic acid parent->hydrolysis_product Hydrolysis (Acid/Base) decarboxylation_product 3-Methyl-2-pyrrolidone parent->decarboxylation_product Thermal Stress (Decarboxylation)

Caption: Predicted major degradation pathways.

Troubleshooting Guide

Issue 1: Poor Mass Balance in Forced Degradation Studies
  • Symptom: The sum of the parent compound and all known degradation products is significantly less than 100%.

  • Possible Cause 1: Formation of non-UV active degradation products. Decarboxylation to 3-methyl-2-pyrrolidone might result in a product with a much lower UV extinction coefficient.

    • Solution: Use a more universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in parallel with your UV detector.

  • Possible Cause 2: The degradation products are not eluting from the HPLC column or are irreversibly adsorbed.

    • Solution: Modify your HPLC gradient to include a stronger organic solvent wash at the end of the run. Also, consider using a different column chemistry.

  • Possible Cause 3: Formation of volatile degradation products.

    • Solution: If decarboxylation is suspected, a headspace gas chromatography (GC) analysis of the stressed sample could be used to detect volatile products.

Issue 2: Multiple Unexpected Peaks Under Oxidative Stress
  • Symptom: Treatment with hydrogen peroxide results in a complex chromatogram with several small, poorly resolved peaks.

  • Possible Cause: Oxidative degradation is often less specific than hydrolysis and can lead to a multitude of products, including hydroxylated species, peroxides, and further ring-opened fragments.[5][6]

    • Solution 1: Use LC-MS/MS to identify the masses of the various degradation products and propose fragmentation patterns to elucidate their structures.

    • Solution 2: Reduce the severity of the oxidative stress (e.g., lower concentration of H₂O₂, shorter exposure time, lower temperature) to favor the formation of primary degradation products and simplify the resulting chromatogram.

Issue 3: Inconsistent Degradation Rates
  • Symptom: Reproducibility of degradation percentage is poor between experiments under the same conditions.

  • Possible Cause 1: If the degradation is pH-dependent, small variations in buffer preparation can lead to significant differences in degradation rates.

    • Solution: Ensure accurate and consistent preparation of all buffer solutions. Measure the pH of the final sample solution before initiating the stress test.

  • Possible Cause 2: For photostability studies, variations in light intensity or sample positioning can affect the degradation rate.

    • Solution: Use a calibrated photostability chamber and ensure consistent placement of samples.

  • Possible Cause 3: Catalytic effects of trace metal impurities.

    • Solution: Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA in your sample matrix to sequester metal ions.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place all samples in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: For the acid-stressed sample, neutralize with an equivalent amount of NaOH. For the base-stressed sample, neutralize with an equivalent amount of HCl. This prevents further degradation upon storage.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and/or Mass Spectrometry

  • Injection Volume: 10 µL

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution stress_acid Acid Stress (0.1M HCl, 60°C) prep->stress_acid stress_base Base Stress (0.1M NaOH, 60°C) prep->stress_base stress_ox Oxidative Stress (3% H2O2) prep->stress_ox stress_therm Thermal Stress (80°C) prep->stress_therm quench Quench/Neutralize Sample stress_acid->quench stress_base->quench stress_ox->quench stress_therm->quench hplc Analyze by Stability-Indicating HPLC quench->hplc data Identify and Quantify Degradants hplc->data

Sources

troubleshooting guide for 3-Methyl-2-oxopyrrolidine-3-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving 3-Methyl-2-oxopyrrolidine-3-carboxylic acid (CAS: 1514072-02-6). The following sections offer in-depth FAQs and troubleshooting workflows designed to address common challenges from synthesis to application.

Compound Overview

This compound is a substituted lactam, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its structure features a chiral center at the C3 position, a lactam carbonyl, and a carboxylic acid group. This arrangement makes it a β-keto acid analogue, which has important implications for its stability and reactivity.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C6H9NO3[2]
Molecular Weight 143.14 g/mol [2]
CAS Number 1514072-02-6[2]
Appearance Solid (predicted)[3]
XLogP3-AA -0.3[2]

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling, characterization, and reactivity of this compound.

Q1: What are the primary safety concerns when handling this compound? A1: According to aggregated GHS data, this compound is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4]

Q2: What solvent is best for dissolving this compound for NMR analysis? A2: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice as it readily dissolves the compound and allows for the observation of the exchangeable carboxylic acid proton. Other polar aprotic solvents like deuterated acetonitrile or acetone may also be suitable. Protic solvents like methanol-d4 or D2O can be used, but they will cause the carboxylic acid proton signal to exchange, rendering it invisible or a broad peak.

Q3: My compound appears to be degrading upon heating. Why is this happening? A3: The structure of this compound contains a carbonyl group beta to the carboxylic acid. β-Keto acids are known to be susceptible to thermal decarboxylation, where the carboxyl group is lost as CO2 gas.[5][6] This reaction is often facilitated by heat and can occur even under mild acidic or basic conditions, leading to the formation of 3-methylpyrrolidin-2-one as a byproduct.[7][8]

Q4: How can I confirm the presence of the carboxylic acid group using IR spectroscopy? A4: Carboxylic acids have two highly characteristic IR absorptions. You should look for a very broad O–H stretch from approximately 2500 to 3300 cm⁻¹ and a sharp C=O stretch between 1710 and 1760 cm⁻¹.[9] The lactam carbonyl will also show a C=O stretch, typically in the 1650-1690 cm⁻¹ region.[10] The presence of both carbonyl peaks and the broad O-H band is strong evidence for the intact molecule.

Q5: Can I purify this compound using silica gel column chromatography? A5: While possible, it can be challenging. Carboxylic acids often streak on silica gel, leading to poor separation and low recovery. It is advisable to add a small amount of a modifying acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to suppress the deprotonation of the carboxylic acid on the silica surface. Alternatively, non-chromatographic methods like recrystallization or acid-base extraction are often more effective.[11][12]

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific experimental challenges.

Synthesis & Purification

Problem 1: Low or no yield of the desired product in synthesis.

  • Plausible Cause: The synthesis of α-substituted lactams can be complex.[13] Issues may include incomplete reaction, degradation of the product, or formation of side products. As mentioned in FAQ #3, unintended decarboxylation is a significant risk if the reaction is performed at elevated temperatures.[5][6]

  • Troubleshooting Steps:

    • Analyze Crude Reaction Mixture: Before workup, take a small aliquot of the crude reaction mixture and analyze it by TLC, LC-MS, or ¹H NMR to determine if any product was formed. This helps distinguish between a failed reaction and product loss during purification.

    • Monitor Reaction Temperature: Strictly control the reaction temperature. If possible, run the reaction at a lower temperature for a longer duration to minimize the risk of decarboxylation.

    • Check Starting Materials: Verify the purity and integrity of all starting materials and reagents. Moisture can be particularly detrimental in reactions involving strong bases or organometallics.

    • Atmosphere Control: If using air- or moisture-sensitive reagents, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Difficulty purifying the final compound; persistent impurities are observed.

  • Plausible Cause: The primary impurity is often the decarboxylated byproduct, 3-methylpyrrolidin-2-one. This impurity has different polarity and properties, but can sometimes co-purify with the desired acid.

  • Troubleshooting Workflow: The following diagram outlines a decision-making process for purification.

Caption: Decision tree for purifying this compound.

Analytical Characterization

Problem: Ambiguous or unexpected results in spectroscopic analysis.

  • Plausible Cause: Contamination with solvents, starting materials, or byproducts (especially the decarboxylated species) can complicate spectral interpretation.

  • Troubleshooting Table:

ObservationLikely CauseSuggested Action
¹H NMR: Absence of a broad singlet between 10-13 ppm.1. Sample was run in D₂O or CD₃OD, causing H/D exchange. 2. The compound has decarboxylated.1. Re-run the sample in DMSO-d₆ or CDCl₃. 2. Check for the presence of signals corresponding to 3-methylpyrrolidin-2-one.
¹³C NMR: Fewer than 6 carbon signals are observed.1. The carboxyl carbon signal (~170-180 ppm) is often broad or has a long relaxation time, making it difficult to observe. 2. Overlapping signals.1. Increase the number of scans or adjust acquisition parameters (e.g., relaxation delay) to enhance quaternary carbon signals.[9] 2. Use a higher field strength magnet if available.
Mass Spec: The molecular ion peak [M+H]⁺ is observed at m/z 100.1 instead of the expected 144.1.The compound has completely decarboxylated either in the sample or during ionization in the mass spectrometer.1. Use a softer ionization technique (e.g., ESI) and lower the source temperature. 2. Re-verify the purity of the sample being analyzed.
IR Spec: The broad O-H stretch (2500-3300 cm⁻¹) is weak or absent.The sample is not the carboxylic acid, or the sample concentration is too low.1. Confirm identity with other methods (NMR, MS). 2. Re-prepare the sample (e.g., KBr pellet) with a higher concentration of the analyte.
Stability & Handling

Problem: The compound shows signs of degradation in storage over time.

  • Plausible Cause: As a solid, the compound is relatively stable. However, in solution or in the presence of moisture and trace impurities (acid/base), it can slowly decarboxylate even at room temperature.[6]

  • Troubleshooting Steps:

    • Storage Conditions: Store the compound as a dry solid in a tightly sealed container at ≤4°C. For long-term storage, consider an inert atmosphere (e.g., in a desiccator with argon).

    • Solution Stability: Prepare solutions fresh for each experiment. Avoid storing the compound in solution for extended periods, especially in protic or basic solvents. If storage is necessary, use an anhydrous aprotic solvent and store at low temperatures.

    • pH Control: When used in aqueous buffers, maintain a neutral or slightly acidic pH (pH 4-6) to minimize the rate of base-catalyzed decarboxylation.

Part 3: Key Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities from the acidic product.[12]

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Base Wash: Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery.

  • Organic Layer Discard: The organic layer, containing neutral or basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is ~2. The protonated carboxylic acid will precipitate out as a solid or will need to be extracted.

  • Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum. If no solid forms, extract the acidified aqueous solution with three portions of ethyl acetate or dichloromethane.[14]

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Workflow for Reaction Troubleshooting

When a reaction yields an unexpected outcome, a systematic approach is crucial.

G start Unexpected Reaction Outcome (Low Yield / Wrong Product) step1 1. Characterize the Crude Product Analyze by NMR, LC-MS, IR start->step1 q1 Is any desired product present? step1->q1 no_product No Product Formed q1->no_product No yes_product Product Formed, but Yield is Low or Impure q1->yes_product Yes check_reagents 2a. Verify Starting Materials - Purity (NMR/GC) - Reactivity of reagents no_product->check_reagents check_conditions 2b. Review Reaction Conditions - Temperature - Time - Atmosphere - Solvent Purity no_product->check_conditions check_workup 2c. Analyze Workup/Purification - Was product lost during extraction? - Was it degraded on silica gel? - Did it decarboxylate on heating? yes_product->check_workup

Caption: A systematic workflow for troubleshooting failed or low-yielding reactions.

References

  • PubChem. This compound | C6H9NO3 | CID 82651325. [Link]

  • PubChemLite. This compound (C6H9NO3). [Link]

  • CORE. Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. [Link]

  • RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]

  • ResearchGate. How can I purify carboxylic acid?. [Link]

  • National Institutes of Health. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • ResearchGate. Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure | Request PDF. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Google Patents.
  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • National Institutes of Health. Short Stereoselective Synthesis of α-Substituted γ-Lactams. [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]

  • Organic Syntheses. Procedure for extraction and washing. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. [Link]

  • Scribd. Decarboxylation 240531 142820 | PDF | Carboxylic Acid. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for 3-Methyl-2-oxopyrrolidine-3-carboxylic acid (CAS: 1514072-02-6). This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. We provide in-depth, experience-driven troubleshooting advice and validated protocols to help you advance your experiments and development programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the key structural features of this compound that dictate its solubility?

Answer: The solubility of this molecule is governed by a balance of polar and non-polar characteristics.

  • The Carboxylic Acid Group (-COOH): This is the most critical functional group for solubility manipulation. It is a weak acid, capable of donating a proton. In its protonated (unionized) form, it can form strong hydrogen bonds with itself, leading to stable crystal structures that are difficult to dissolve in water. However, upon deprotonation to its carboxylate form (-COO⁻), it becomes an ion, which dramatically increases its affinity for polar solvents like water through strong ion-dipole interactions.

  • The Lactam Ring (2-oxopyrrolidine): The lactam moiety contains a polar amide bond. The carbonyl oxygen and the N-H group can act as hydrogen bond acceptors and donors, respectively, contributing to its overall polarity. The pyrrolidine ring itself is a recurring motif in drug discovery known to sometimes enhance aqueous solubility.[1]

  • The Methyl Group (-CH₃): This is a small, non-polar group that slightly increases the lipophilicity of the molecule.

The interplay between the highly polar, ionizable carboxylic acid and the polar lactam, contrasted with the non-polar methyl group and the overall molecular architecture, results in its characteristic solubility profile.

Q2: I'm struggling to dissolve the compound in neutral water. Why is this the case?

Answer: This is a common and expected observation. At neutral pH (around 7.0), the carboxylic acid group (with an estimated pKa in the range of 3-5) will be predominantly in its deprotonated (anionic) form. However, the free acid form, even in small amounts, can have very low intrinsic solubility. If your solid material is the free acid, it may not dissolve readily because the energy required to break the crystal lattice is not sufficiently compensated by the energy of solvation in neutral water. The dissolution rate can be very slow, often leading researchers to mistakenly conclude it is insoluble.

Q3: What is the single most effective initial strategy to try for aqueous systems?

Answer: pH adjustment. The solubility of this compound is highly pH-dependent. By raising the pH of the aqueous medium to at least 1.5-2 units above the compound's pKa, you will convert the molecule almost entirely to its highly soluble carboxylate salt form. For most carboxylic acids, adjusting the pH to ≥ 7.0 is a robust starting point.

Q4: Are there any "go-to" organic solvents or co-solvent systems for this class of molecule?

Answer: Yes. For pyrrolidone-containing structures, certain solvent systems are known to be particularly effective.

  • Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for creating concentrated stock solutions. NMP, being a pyrrolidone derivative itself, is often a highly effective solubilizer for related structures, acting as both a cosolvent and a potential complexing agent to enhance solubility.[2][3][4]

  • Co-Solvent Systems: For applications requiring mixed aqueous/organic systems, mixtures of water with ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are standard choices. Studies have shown that 2-pyrrolidone and its derivative NMP can be superior solubilizers compared to these common alternatives.[2][5] For example, a 20% v/v NMP solution in water has been shown to increase the solubility of some poorly soluble drugs by up to 800-fold.[2][3]

Part 2: Troubleshooting Guide

This section provides direct answers to specific experimental roadblocks.

Issue 1: "My compound dissolves in basic buffer, but crashes out when I dilute it into my neutral cell culture media."

Causality: This is a classic problem of exceeding the solubility limit upon a pH shift. Your basic stock solution keeps the compound in its soluble salt form. When you introduce a small volume of this into a large volume of buffered media (e.g., PBS at pH 7.4), the buffer capacity of the media neutralizes your basic stock, lowering the pH. This forces the compound back towards its less soluble, protonated acid form, causing it to precipitate.

Solutions:

  • Lower the Stock Concentration: Decrease the concentration of your stock solution. This reduces the amount of compound introduced into the media, potentially keeping it below the solubility limit at the final pH.

  • Increase Co-solvent in Final Medium: Ensure your final concentration of co-solvent (like DMSO) is sufficient to maintain solubility. Be mindful of the tolerance of your biological system, as most cell lines are sensitive to >0.5-1% DMSO.

  • Prepare a Salt Form: The most robust solution is to prepare a stable, solid salt of your compound (e.g., a sodium or potassium salt). This salt will often have better dissolution kinetics and higher apparent solubility in neutral media. See Protocol 3 for guidance.

Issue 2: "I need a high concentration for my in vivo study, but pH adjustment and co-solvents are not enough or are toxic."

Causality: You are likely facing a challenge that requires more advanced formulation strategies beyond simple solutions. High concentrations for dosing often preclude the use of aggressive pH or high levels of organic co-solvents due to physiological constraints.

Solutions:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with significantly enhanced aqueous solubility. Screen various cyclodextrin derivatives (e.g., HP-β-CD, SBE-β-CD) for efficacy.

  • Amorphous Solid Dispersions: This technique involves dispersing the compound in an amorphous state within a polymer matrix. This prevents crystallization and can dramatically increase the apparent solubility and dissolution rate. Techniques like spray drying or hot-melt extrusion are used to create these systems.[6]

  • Cocrystal Formation: Forming a cocrystal with a pharmaceutically acceptable co-former can drastically alter the compound's crystal packing and improve its physicochemical properties, including solubility.[7][8] Carboxylic acids are excellent candidates for forming cocrystals with other molecules through hydrogen bonding.[9]

Part 3: Experimental Protocols & Methodologies

These protocols provide step-by-step guidance for systematically improving and quantifying the solubility of your compound.

Protocol 1: Systematic Evaluation of pH-Dependent Aqueous Solubility

This protocol determines the solubility profile of the compound as a function of pH.

Methodology:

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 9.0.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial. "Excess" means enough solid remains undissolved at the end.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the vials to stand, letting the excess solid settle.

    • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter (use a filter material, like PVDF, that has low compound binding).

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10]

  • Data Analysis: Plot the measured solubility (in µg/mL or mM) against the measured final pH of each buffer solution.

Workflow for pH-Dependent Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_process Processing & Analysis cluster_output Output prep1 Prepare Buffers (pH 2-9) prep2 Add Excess Compound prep1->prep2 equil1 Agitate at Constant Temp (24-48h) prep2->equil1 proc1 Filter Supernatant (0.22 µm) equil1->proc1 proc2 Quantify Concentration (HPLC / LC-MS) proc1->proc2 output1 Solubility vs. pH Profile proc2->output1

Caption: Shake-flask method for determining pH-solubility.

Protocol 2: Co-solvent Screening for Stock Solution Development

This protocol helps identify the most effective co-solvent for creating a high-concentration stock solution.

Methodology:

  • Solvent Selection: Choose a panel of pharmaceutically relevant co-solvents. See the data table below for suggestions.

  • Stock Preparation:

    • Weigh a precise amount of the compound (e.g., 10 mg) into separate vials.

    • Add the first co-solvent dropwise or in small, fixed increments (e.g., 20 µL) while vortexing.

    • Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the solubility in each solvent (e.g., in mg/mL).

  • Verification: Check the short-term stability of the resulting stock solutions by storing them at room temperature for a few hours and observing for any precipitation.

Data Summary: Common Co-solvents for Screening
Co-solventClassKey Properties
DMSO Aprotic, PolarExcellent solubilizer, but can be toxic to cells at >1%.
NMP Aprotic, PolarHighly effective for pyrrolidone structures, generally lower toxicity than DMSO.[2]
Ethanol Protic, PolarCommon, biocompatible, but may be less effective for some compounds.
PEG 400 PolyetherLow toxicity, often used in in vivo formulations.
Propylene Glycol DiolCommon vehicle, good safety profile.
Protocol 3: Guideline for Small-Scale Salt Formation

This protocol provides a basic workflow for attempting to form a more soluble salt of the carboxylic acid.

Methodology:

  • Solubilize the Acid: Dissolve a known molar amount of this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Add Base: In a separate vial, dissolve one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) in the same solvent.

  • Combine and Precipitate: Slowly add the basic solution to the acidic solution while stirring. If a salt precipitates, it can be collected by filtration.

  • Induce Precipitation: If no precipitate forms, the salt may be soluble in the reaction solvent. Try adding an anti-solvent (a solvent in which the salt is insoluble, e.g., MTBE or heptane) to induce precipitation. Alternatively, carefully evaporate the solvent.

  • Characterize: Wash the resulting solid with the anti-solvent and dry under vacuum. Confirm salt formation and assess its new solubility profile using Protocol 1.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for tackling solubility issues with this compound.

G start Start: Poor Solubility Observed q1 Is this for an aqueous system? start->q1 ph_adjust Adjust pH > 7.0 (See Protocol 1) q1->ph_adjust Yes cosolvent Use Co-solvent (DMSO, NMP, EtOH) (See Protocol 2) q1->cosolvent No (Organic) q2 Solubility Sufficient? ph_adjust->q2 q3 Solubility Sufficient? cosolvent->q3 advanced Advanced Formulation: - Salt Formation (Protocol 3) - Cyclodextrins - Solid Dispersions q2->advanced No end_ok Proceed with Experiment q2->end_ok Yes q3->advanced No q3->end_ok Yes advanced->end_ok

Sources

minimizing by-product formation in 3-Methyl-2-oxopyrrolidine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-2-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered, multifunctional building block. Here, we address common challenges in minimizing by-product formation during key synthetic transformations. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary reactive sites of this compound?

    • What makes this molecule prone to specific side reactions?

    • How can I best store and handle this reagent to ensure its stability?

  • Troubleshooting Guide: Amide Coupling Reactions

    • Problem: Low yield of the desired amide and recovery of starting material.

    • Problem: Formation of an unexpected by-product with a lower molecular weight.

  • Troubleshooting Guide: Esterification Reactions

    • Problem: Difficulty in achieving complete conversion to the ester.

    • Problem: Significant decarboxylation observed during the reaction.

  • Experimental Protocols

    • Protocol 1: Optimized Amide Coupling for Sterically Hindered Amines.

    • Protocol 2: Mild Esterification to Minimize Decarboxylation.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule possesses three primary reactive sites: the carboxylic acid group, the lactam nitrogen, and the protons on the carbon adjacent to the lactam carbonyl. The carboxylic acid is the most versatile functional group for derivatization, typically through amide bond formation or esterification. The lactam nitrogen is generally unreactive unless under harsh basic conditions. The protons on the carbon alpha to the lactam carbonyl can be abstracted under strong basic conditions, but this is less common in typical derivatization reactions of the carboxylic acid.

Q2: What makes this molecule prone to specific side reactions?

A2: The key structural feature influencing its reactivity is the quaternary carbon atom at the 3-position, which is substituted with both a methyl group and a carboxylic acid. This arrangement leads to significant steric hindrance around the carboxylic acid, which can impede the approach of nucleophiles in amide coupling and esterification reactions.[1] Furthermore, the lactam carbonyl group is in a β-position relative to the carboxylic acid. This "β-keto acid"-like arrangement makes the molecule susceptible to decarboxylation, particularly at elevated temperatures.[2] Under strong basic conditions, the lactam ring itself can be susceptible to hydrolysis.[3]

Q3: How can I best store and handle this reagent to ensure its stability?

A3: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake. It is a stable, crystalline solid at room temperature.[4] Given its susceptibility to thermal decarboxylation, prolonged storage at elevated temperatures should be avoided.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry.[5] However, the steric hindrance of this compound presents unique challenges.

Problem: Low yield of the desired amide and recovery of starting material.
  • Plausible Cause 1: Steric Hindrance. The quaternary center significantly slows the kinetics of the coupling reaction, especially with bulky amines. Standard coupling reagents may not be effective.[1]

  • Solution 1: Choice of Coupling Reagent. For sterically hindered systems, more reactive coupling agents are often necessary. Consider using uranium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents form highly activated esters that are more susceptible to nucleophilic attack by hindered amines.[6]

  • Solution 2: Acyl Fluoride Intermediate. An alternative strategy is the in-situ formation of an acyl fluoride, which is a small, highly reactive intermediate. Reagents like BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) can be effective for coupling sterically hindered substrates.[7]

Problem: Formation of an unexpected by-product with a lower molecular weight.
  • Plausible Cause: Decarboxylation. If the reaction is heated to drive it to completion, thermal decarboxylation can occur, leading to the formation of 3-methyl-2-pyrrolidinone. This is especially problematic in prolonged reactions at elevated temperatures.[2]

    • Reaction Pathway:

      A 3-Methyl-2-oxopyrrolidine- 3-carboxylic acid B 3-Methyl-2-pyrrolidinone (Decarboxylation By-product) A->B Heat (Δ) C Desired Amide A->C Coupling Reagent, Amine, Base

      Caption: Competing pathways in amide coupling.

  • Solution: Temperature Control. Maintain the reaction temperature as low as possible. Most modern coupling reagents are effective at room temperature or even at 0 °C. Avoid heating unless absolutely necessary and monitor the reaction closely for the appearance of the decarboxylated by-product by TLC or LC-MS.

Troubleshooting Guide: Esterification Reactions

Esterification of this compound is often desired for subsequent transformations or to modulate physicochemical properties.

Problem: Difficulty in achieving complete conversion to the ester.
  • Plausible Cause: Steric Hindrance and Reversibility of Fischer Esterification. The steric bulk around the carboxylic acid can hinder the approach of the alcohol, slowing down the reaction rate.[8] Fischer esterification is an equilibrium-driven process, and the removal of water is crucial for driving the reaction to completion.

  • Solution 1: Use of a Large Excess of Alcohol. When using simple alcohols like methanol or ethanol, employing them as the solvent can help drive the equilibrium towards the product side.[8]

  • Solution 2: Anhydrous Conditions and Water Removal. Ensure that all reagents and solvents are anhydrous. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a Dean-Stark apparatus can be effective.

  • Solution 3: Alternative Esterification Methods. For more complex or bulky alcohols, consider methods that are less sensitive to steric hindrance. One approach is to first convert the carboxylic acid to a more reactive species like an acid chloride using reagents such as oxalyl chloride or thionyl chloride, followed by the addition of the alcohol.[9] However, care must be taken as these reagents can be harsh.

Problem: Significant decarboxylation observed during the reaction.
  • Plausible Cause: Acid-Catalyzed Thermal Decarboxylation. The combination of strong acid catalysts (e.g., sulfuric acid) and heat, which are typical conditions for Fischer esterification, can promote the unwanted decarboxylation of this β-keto acid analogue.[2][10]

    • Decarboxylation Mechanism:

      start 3-Methyl-2-oxopyrrolidine- 3-carboxylic acid intermediate Enol Intermediate start->intermediate Heat (Δ), H+ product 3-Methyl-2-pyrrolidinone intermediate->product Tautomerization

      Caption: Proposed decarboxylation pathway.

  • Solution 1: Milder Acid Catalysts. Consider using milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like scandium(III) triflate.

  • Solution 2: Non-Acidic Esterification Conditions. Avoid strongly acidic conditions altogether. Methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be performed at or below room temperature, thus minimizing the risk of decarboxylation.[9] Another mild option is using trimethylsilyldiazomethane for the formation of methyl esters.[9]

Parameter Fischer Esterification Steglich Esterification Acid Chloride Formation
Conditions Strong acid (e.g., H₂SO₄), heatDCC, DMAP, room temp.SOCl₂ or (COCl)₂, then alcohol
Pros Inexpensive, simpleMild conditions, good for acid-sensitive substratesHigh reactivity
Cons Risk of decarboxylation, reversibleStoichiometric by-products, purificationHarsh reagents
Best For Simple, unhindered alcoholsAcid-sensitive substrates, complex alcoholsWhen other methods fail

Experimental Protocols

Protocol 1: Optimized Amide Coupling for Sterically Hindered Amines

This protocol utilizes HATU as the coupling agent to overcome steric hindrance.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add the amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mild Esterification to Minimize Decarboxylation

This protocol uses the Steglich esterification method.

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) by-product.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • - Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s.

  • - Decarboxylation of Carboxylic Acids.

  • - Fischer Esterification.

  • - Decarboxylation.

  • - Amide coupling reaction in medicinal chemistry.

  • - Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.

  • - this compound.

  • - Decarboxylation.

  • - 18.5: Decarboxylation of Carboxylic Acids.

  • - Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.

  • - The Synthesis of Sterically Hindered Amides.

  • - Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

  • - A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

  • - Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • - Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.

  • - Venturing beyond the amide coupling for amine–carboxylic acid reactions.

  • - Predicting the product of an esterification reaction - Real Chemistry.

  • - this compound | 1514072-02-6.

  • - Predict the esterification products of the following acid/alcohol... | Study Prep.

  • - Acid to Ester - Common Conditions.

  • - Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the journey of a molecule from a synthetic intermediate to a final drug product is paved with rigorous analytical scrutiny. 3-Methyl-2-oxopyrrolidine-3-carboxylic acid, a chiral substituted pyrrolidine, serves as a critical building block in complex syntheses. The purity and consistency of such intermediates are paramount, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the validation of analytical methods used to assess its quality is not merely a regulatory formality but a scientific necessity.[1] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2]

This guide provides an in-depth, experience-driven comparison of two robust analytical methods for the characterization and quality control of this compound. We will dissect a primary workhorse method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and compare it against a high-sensitivity alternative, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The discussion is grounded in the internationally recognized validation standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5][6]

Part 1: Primary Method Validation: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method is the cornerstone of most quality control (QC) laboratories due to its robustness, cost-effectiveness, and reliability for quantifying analytes with sufficient chromophores.[1][7] For this compound, the carbonyl group within the lactam ring provides the necessary chromophore for UV detection, albeit at lower wavelengths.

Causality Behind Experimental Choices

Our objective is to develop a method capable of accurately quantifying the target compound and separating it from potential process-related impurities and degradation products.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and hydrophobic retention mechanism, which is ideal for retaining moderately polar compounds like our target analyte from a highly aqueous mobile phase.[7]

  • Mobile Phase: A simple isocratic mobile phase consisting of a phosphate buffer (pH ~2.5) and acetonitrile is chosen. The acidic pH serves a dual purpose: it protonates the carboxylic acid group, rendering the molecule less polar and enhancing its retention on the C18 column, and it suppresses the ionization of residual silanol groups on the silica-based stationary phase, leading to improved peak symmetry.

  • Detection: UV detection at 210 nm is selected. While not highly specific, this wavelength offers a reasonable response for the lactam carbonyl chromophore.

Experimental Protocol: RP-HPLC-UV Method
  • Instrument: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 2.5 with phosphoric acid) : Acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Standard & Sample Diluent: Mobile Phase.

Validation Protocol & Acceptance Criteria (Based on ICH Q2(R1))

A comprehensive validation was performed to ensure the method is fit for its intended purpose, which includes assay and purity determination.[8][9]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

  • Protocol: A solution of the analyte was spiked with known related substances and potential starting materials. Additionally, the analyte was subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.

  • Acceptance Criteria: The peak for this compound should be pure and free from co-elution with any other components. Peak purity should be confirmed using a Diode Array Detector (DAD).

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: A series of at least five standard solutions were prepared, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). The peak area response versus concentration was plotted.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy measures the closeness of the test results to the true value.

  • Protocol: Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[10]

  • Protocol:

    • Repeatability (Intra-assay): Six replicate injections of the standard solution at 100% concentration were performed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay): The repeatability test was repeated by a different analyst, on a different day, and using a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Protocol: LOQ and LOD were determined based on the signal-to-noise ratio (S/N). A series of dilute solutions of the analyte were injected.

  • Acceptance Criteria: LOQ is the concentration that provides an S/N ratio of approximately 10. LOD is the concentration that provides an S/N ratio of approximately 3.

Robustness demonstrates the method's reliability with respect to small, deliberate variations in method parameters.

  • Protocol: Method parameters were slightly varied, including mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase composition (±2% organic solvent).

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits, and the results should not be significantly affected by the variations.

Hypothetical Validation Data Summary (HPLC-UV)
Validation ParameterResultAcceptance Criteria
Specificity PassedNo interference at the analyte's retention time
Linearity (r²) 0.9995≥ 0.999
Range 0.05 - 0.15 mg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.5 µg/mLS/N ≈ 3
LOQ 1.5 µg/mLS/N ≈ 10
Robustness PassedResults remain within specifications
Diagram: HPLC Method Validation Workflow

G cluster_prep Preparation cluster_validation Validation Execution (ICH Q2 R1) cluster_report Finalization prep_method Develop HPLC Method prep_protocol Write Validation Protocol prep_method->prep_protocol prep_standards Prepare Standards & Samples prep_protocol->prep_standards val_spec Specificity (Forced Degradation) prep_standards->val_spec val_lin Linearity & Range prep_standards->val_lin val_acc Accuracy (Spike/Recovery) prep_standards->val_acc val_prec Precision (Repeatability & Intermediate) prep_standards->val_prec val_lodq LOD & LOQ prep_standards->val_lodq val_rob Robustness prep_standards->val_rob report_data Analyze Data val_spec->report_data val_lin->report_data val_acc->report_data val_prec->report_data val_lodq->report_data val_rob->report_data report_final Generate Validation Report report_data->report_final

Caption: Workflow for HPLC analytical method validation.

Part 2: Alternative Method Comparison - UHPLC-MS/MS

For applications requiring higher sensitivity, such as identifying trace-level impurities or quantifying the analyte in complex biological matrices, UHPLC-MS/MS is the superior alternative.[11][12] This technique couples the high-resolution separation power of UHPLC with the exquisite sensitivity and specificity of tandem mass spectrometry.

Methodology Rationale
  • UHPLC: Utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and significantly higher separation efficiency compared to conventional HPLC.

  • MS/MS Detection: Provides structural information and allows for quantification using Multiple Reaction Monitoring (MRM), which is highly specific and sensitive. The analyte is ionized (e.g., via Electrospray Ionization - ESI), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process virtually eliminates matrix interference.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS
FeatureHPLC-UVUHPLC-MS/MSRationale & Field Insights
Specificity GoodExceptionalUV detection is based on light absorbance, which is not unique. MS/MS monitors a specific parent-to-fragment ion transition, providing unequivocal identification.
Sensitivity (LOQ) ~1.5 µg/mL< 1 ng/mLMS/MS detectors are orders of magnitude more sensitive, making this method ideal for trace analysis of genotoxic impurities or for bioanalysis.[13]
Analysis Time 10-15 min2-5 minUHPLC's smaller particles and higher operating pressures dramatically reduce run times, increasing sample throughput.
Robustness HighModerateHPLC-UV methods are generally more rugged and less susceptible to matrix effects. MS/MS methods can be affected by ion suppression from co-eluting matrix components.
Cost & Complexity LowHighThe capital investment and maintenance costs for a UHPLC-MS/MS system are significantly higher. Operator expertise required is also more advanced.
Ideal Application Routine QC, Assay, Purity of Bulk MaterialImpurity Profiling, Genotoxic Impurity Analysis, Bioanalysis, Cleaning ValidationChoose the tool that fits the task. For routine release testing of the intermediate, the robustness and cost-effectiveness of HPLC-UV are ideal. For challenging low-level analysis, UHPLC-MS/MS is indispensable.
Diagram: Analyte Structure

Caption: Chemical structure of the target analyte.

Conclusion

The selection and validation of an analytical method is a critical decision in the drug development process. For the routine quality control of This compound , a well-validated RP-HPLC-UV method offers a robust, reliable, and cost-effective solution that meets regulatory expectations for assay and purity testing. Its performance, as demonstrated through rigorous validation against ICH Q2(R1) criteria, ensures that the method is suitable for its intended purpose.

However, when the analytical challenge shifts to trace-level determination, such as in the case of genotoxic impurity screening or bioanalysis, the UHPLC-MS/MS method is the unequivocally superior choice. Its unparalleled sensitivity and specificity justify the increased cost and complexity.

Ultimately, a comprehensive analytical control strategy may leverage both techniques: the HPLC-UV method for routine, high-volume QC testing, and the UHPLC-MS/MS method for specialized, high-sensitivity investigations, ensuring product quality at every stage of development.

References

  • ICH Q2(R1) Analytical Method Validation. [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Analysis of Amino Acids by HPLC. [Link]

  • This compound | C6H9NO3. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • analysis of amino acids by high performance liquid chromatography. [Link]

  • BA Method Development: Polar Compounds. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyrrolidine-3-Carboxylic Acid in Modern Drug Discovery

Pyrrolidine-3-carboxylic acid is a pivotal chiral building block in medicinal chemistry. Its constrained cyclic structure provides a rigid scaffold that is instrumental in the design of highly specific and potent pharmaceutical agents. The enantiomers of this compound, (R)- and (S)-pyrrolidine-3-carboxylic acid, often exhibit markedly different pharmacological and toxicological profiles. This enantioselectivity is a cornerstone of modern drug development, necessitating robust and efficient methods for their separation and analysis. This guide provides a comprehensive comparison of the primary techniques employed for the chiral resolution of pyrrolidine-3-carboxylic acid enantiomers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.

Comparative Analysis of Chiral Separation Methodologies

The choice of a suitable chiral separation technique is contingent upon several factors, including the desired scale of separation (analytical versus preparative), required enantiomeric purity, and the availability of instrumentation. Herein, we compare four principal methods: Direct and Indirect High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Capillary Electrophoresis (CE).

Separation MethodChiral Selector/Stationary PhaseMobile Phase/SolventResolution (Rs)Enantiomeric Excess (ee%)Yield (%)Scale
Direct Chiral HPLC Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5> 99%AnalyticalAnalytical
Indirect Chiral HPLC Achiral C18Acetonitrile/Water with Chiral Derivatizing AgentDiastereomeric Separation> 99%HighAnalytical
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanolDiastereomeric SeparationUp to 98%40-50% (per enantiomer)Preparative
Enzymatic Kinetic Resolution Lipase AS (Aspergillus niger)Phosphate BufferKinetic Resolution> 99% (for unreacted ester)~50% (theoretical max)Preparative
Capillary Electrophoresis CyclodextrinsAcidic BufferEnantiomeric SeparationHighN/AAnalytical

In-Depth Methodological Exploration and Protocols

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Analytical Purity

Chiral HPLC is a powerful and versatile technique for both the analytical determination of enantiomeric excess and for small-scale preparative separations. The separation can be achieved directly, by utilizing a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.

The direct approach relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[1]

Causality of Experimental Choices: The choice of a polysaccharide-based CSP like Chiralcel® OD-H is based on its proven efficacy in resolving a wide range of chiral compounds, including cyclic amino acids. The mobile phase, a mixture of a non-polar solvent (n-hexane) and a polar modifier (isopropanol), allows for the fine-tuning of retention and enantioselectivity. A small amount of a strong acid like trifluoroacetic acid (TFA) is often added to suppress the ionization of the carboxylic acid and secondary amine, thereby improving peak shape and resolution.[1]

Caption: Workflow for Direct Chiral HPLC Separation.

Experimental Protocol: Direct Chiral HPLC

  • Column: Chiralcel® OD-H (or similar polysaccharide-based column).[2]

  • Mobile Phase: A typical starting mobile phase is a mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The optimal ratio should be determined empirically to achieve baseline separation.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm.[2]

  • Procedure: a. Prepare a standard solution of racemic pyrrolidine-3-carboxylic acid in the mobile phase. b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times. d. Calculate the resolution (Rs) and enantiomeric excess (ee%).

This method involves the reaction of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral column, such as a C18 reversed-phase column.[3]

Causality of Experimental Choices: The choice of a chiral amine like (S)-(-)-α-Methylbenzylamine as the derivatizing agent is due to its commercial availability and its ability to form stable amide bonds with the carboxylic acid group of the analyte. The resulting diastereomeric amides are typically well-resolved on a C18 column using a standard water/acetonitrile mobile phase gradient. A coupling agent such as HBTU is used to facilitate the amide bond formation.[2]

Caption: Workflow for Indirect Chiral HPLC Separation.

Experimental Protocol: Indirect Chiral HPLC

  • Derivatizing Agent: (S)-(-)-α-Methylbenzylamine or a similar chiral amine.[2]

  • Column: Standard C18 reversed-phase column.[2]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]

  • Procedure: a. React the racemic pyrrolidine-3-carboxylic acid with the chiral derivatizing agent in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides. b. Purify the resulting diastereomers if necessary. c. Dissolve the diastereomeric mixture in the mobile phase. d. Inject the sample onto the equilibrated C18 column and run the gradient. e. The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.

Diastereomeric Salt Crystallization: A Scalable Preparative Technique

Diastereomeric salt crystallization is a classical and cost-effective method for the large-scale separation of enantiomers. It relies on the principle that diastereomeric salts, formed by reacting a racemic mixture with a chiral resolving agent, have different solubilities in a given solvent, allowing for their separation by fractional crystallization.[4][5]

Causality of Experimental Choices: The selection of the resolving agent and the crystallization solvent is critical for a successful separation. A chiral acid like (R)-(-)-mandelic acid is often used to resolve racemic amines. The choice of solvent, such as ethanol, is based on the differential solubility of the two diastereomeric salts. The less soluble salt will preferentially crystallize out of the solution upon cooling, allowing for its isolation.[2][6]

Caption: Workflow for Diastereomeric Salt Crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization

  • Resolving Agent: A chiral acid or base, such as (R)-(-)-mandelic acid.[2]

  • Solvent: A solvent in which the two diastereomeric salts exhibit significantly different solubilities (e.g., ethanol, isopropanol).[2]

  • Procedure: a. Dissolve the racemic pyrrolidine-3-carboxylic acid in the chosen solvent. b. Add an equimolar amount of the resolving agent. c. Heat the mixture to ensure complete dissolution and then allow it to cool slowly. d. The less soluble diastereomeric salt will crystallize out. e. Collect the crystals by filtration. f. The enantiomerically enriched pyrrolidine-3-carboxylic acid can be recovered by treating the salt with a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used). g. Determine the enantiomeric excess of the product using a suitable analytical method like chiral HPLC.

Enzymatic Kinetic Resolution: Leveraging Biocatalysis for High Enantioselectivity

Enzymatic kinetic resolution is a highly enantioselective method that utilizes enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For carboxylic acids, this often involves the use of lipases to selectively hydrolyze an ester derivative of one enantiomer.[7][8]

Causality of Experimental Choices: Lipases are frequently employed for the kinetic resolution of amino acid esters due to their stereoselectivity. The reaction is typically carried out in a buffered aqueous solution to maintain the optimal pH for enzyme activity. The substrate is usually an ester derivative (e.g., methyl or ethyl ester) of the carboxylic acid to allow for the enzymatic hydrolysis. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the hydrolyzed acid.[2][9]

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

  • Enzyme: A lipase, such as Lipase AS from Aspergillus niger.[2]

  • Substrate: The methyl or ethyl ester of pyrrolidine-3-carboxylic acid.[2]

  • Reaction Medium: Phosphate buffer (e.g., 0.1 M, pH 7.5).[2]

  • Procedure: a. Prepare the racemic ester of pyrrolidine-3-carboxylic acid. b. Disperse the ester in the phosphate buffer. c. Add the lipase to the mixture. d. Stir the reaction at room temperature and monitor the conversion (e.g., by HPLC). e. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. f. When the conversion reaches approximately 50%, stop the reaction. g. Separate the unreacted ester from the hydrolyzed carboxylic acid (e.g., by extraction at different pH values).

Capillary Electrophoresis (CE): High-Efficiency Analytical Separations

Capillary electrophoresis is a high-resolution analytical technique that separates charged molecules in a capillary under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte, which interacts differently with the two enantiomers, leading to different migration times.[10][11]

Causality of Experimental Choices: Cyclodextrins are commonly used as chiral selectors in CE due to their chiral cavity, which can form inclusion complexes with the analytes. The differential stability of these complexes with the two enantiomers results in their separation. An acidic buffer is often used to ensure the analytes are charged and to control the electroosmotic flow.[12][13]

Caption: Workflow for Capillary Electrophoresis Chiral Separation.

Experimental Protocol: Capillary Electrophoresis

  • Chiral Selector: A cyclodextrin derivative (e.g., β-cyclodextrin or a modified version) is a common choice.[12]

  • Background Electrolyte (BGE): An acidic buffer, for example, 500 mM acetate buffer at pH 3.5.[12]

  • Capillary: A fused-silica capillary.

  • Detection: UV or, for higher sensitivity after derivatization, fluorescence.

  • Procedure: a. Prepare the BGE containing the chiral selector. b. Fill the capillary with the BGE. c. Inject a small plug of the sample solution. d. Apply a high voltage across the capillary. e. The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in their separation.

Conclusion: Selecting the Optimal Method for Your Research Needs

The chiral separation of pyrrolidine-3-carboxylic acid enantiomers is a critical step in the development of stereochemically pure pharmaceuticals. This guide has provided a comparative overview of the most common techniques, each with its own set of advantages and limitations. For analytical purposes requiring high resolution and sensitivity, Chiral HPLC and Capillary Electrophoresis are the methods of choice. For larger, preparative-scale separations where cost-effectiveness is a key consideration, Diastereomeric Salt Crystallization remains a robust and scalable option. Enzymatic Kinetic Resolution offers the benefit of high enantioselectivity under mild conditions and is also well-suited for preparative applications. Ultimately, the optimal method will be dictated by the specific requirements of your research or development project, including the desired scale, purity, and available resources.

References

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

  • Galaverna, G., et al. (2021). Cyclodextrin-Modified Capillary Zone Electrophoresis for the Chiral Analysis of Proline and Hydroxyproline Stereoisomers in Chicken Collagen Hydrolysates. Molecules, 26(11), 3288. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Skopec, R., et al. (2003). Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins. In: Capillary Electrophoresis of Proteins and Peptides. Methods in Molecular Biology, vol 251. Humana Press. [Link]

  • Gasper, M. P., et al. (2006). Enantioseparations by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. Methods in Molecular Biology, 335, 189-204. [Link]

  • Matejec, R., et al. (2015). Enantioseparations in Nonaqueous Capillary Electrophoresis Using Charged Cyclodextrins. Methods in Molecular Biology, 1324, 153-62. [Link]

  • Szabó, Z. I., et al. (2020). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 25(23), 5724. [Link]

  • Hoffmann, M., et al. (2009). Process for the preparation of pyrollidine-3-carboxylic acids.
  • Ingelse, B. A., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A, 709(1), 89-98. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(10). [Link]

  • Koppenhoefer, B., et al. (1996). Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. Journal of Chromatography A, 735(1-2), 333-43. [Link]

  • Basheer, S. O., et al. (2020). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 21(13), 1846-1853. [Link]

  • Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(9), 743-749. [Link]

  • Pierrot, M., et al. (2007). Chromatographic data for the HPLC resolution of the enantiomers of 1-5 on Chiralcel OD-RH. ResearchGate. [Link]

  • Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Catalysts, 10(9), 1042. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Moodle@Units. [Link]

  • Forró, E., & Fülöp, F. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 22(16), 8828. [Link]

  • Lee, J., et al. (2012). Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine. Journal of Nanoscience and Nanotechnology, 12(9), 7139-47. [Link]

  • Wang, Z. Y., & Wu, S. H. (1999). Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. Chirality, 11(7), 554-60. [Link]

  • Fogassy, E., et al. (2006). Crystallization-based separation of enantiomers. ResearchGate. [Link]

  • Sigl, M. J., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 87(21), 14357-14364. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

Sources

Navigating the Analytical Crossroads: A Comparative Guide to HPLC and GC for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the accurate quantification of carboxylic acids is a critical task across diverse fields, from metabolomics and pharmaceutical development to food science and environmental monitoring.[1][2] The choice of analytical technique is a pivotal decision that dictates the efficiency, sensitivity, and overall success of the analysis. This guide provides an in-depth comparison of two instrumental titans, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific carboxylic acid analysis needs.

The Fundamental Divide: Volatility and Polarity

The core principle differentiating HPLC and GC lies in the physical state of the mobile phase and the volatility of the analyte. HPLC, as the name suggests, utilizes a liquid mobile phase to transport the sample through a packed column.[3] In contrast, GC employs an inert gas as the mobile phase to carry vaporized analytes through the column.[3] This fundamental difference has profound implications for the analysis of carboxylic acids, which are characteristically polar and often non-volatile.[1][4]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is often the more straightforward technique for carboxylic acid analysis, primarily because it can directly analyze these compounds in their native form without the need for chemical modification.[5][6]

Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For carboxylic acids, several separation modes can be employed:

  • Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of carboxylic acids is influenced by their hydrophobicity, with longer-chain or more nonpolar acids exhibiting stronger retention.

  • Ion-Exchange Chromatography (IEC): This mode separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for separating carboxylic acids, which are negatively charged at appropriate pH values.[7]

  • Ion-Exclusion Chromatography (IEC): This technique is widely used for the analysis of organic acids. It employs a cation-exchange resin in the H+ form, and separation is based on the degree of ionization of the acids.[7][8]

Advantages of HPLC for Carboxylic Acid Analysis:

  • Minimal Sample Preparation: The ability to analyze carboxylic acids directly often eliminates the need for complex and time-consuming derivatization steps.[5][6]

  • Suitable for Non-Volatile and Thermally Labile Compounds: HPLC is ideal for larger, less volatile, or heat-sensitive carboxylic acids that would decompose under GC conditions.[3]

  • Versatility in Separation Modes: The availability of various stationary phases and mobile phase compositions offers a high degree of flexibility in method development.[9]

Limitations of HPLC:

  • Lower Resolution for Volatile Acids: For short-chain, volatile carboxylic acids, GC can often provide superior resolution and peak sharpness.[10]

  • Detector Limitations: While UV-Vis detectors are common, many simple carboxylic acids lack a strong chromophore, necessitating detection at low wavelengths (around 210 nm) where background interference can be an issue.[2][7] Refractive index (RI) detectors can be used but have lower sensitivity and are incompatible with gradient elution. Mass spectrometry (LC-MS) offers high sensitivity and selectivity but at a higher instrument cost.

Gas Chromatography (GC): The Power of Volatility

GC offers exceptional resolving power and sensitivity, making it a powerful tool for the analysis of volatile compounds.[11][12] However, the inherent non-volatile nature of most carboxylic acids presents a significant hurdle that must be overcome through a process called derivatization.[4][13]

The Necessity of Derivatization: Derivatization is a chemical reaction that converts the polar carboxyl group into a less polar, more volatile functional group, making the analyte suitable for GC analysis.[1][14] This process aims to:

  • Increase volatility and thermal stability.[1]

  • Improve peak shape and reduce tailing.[15]

  • Enhance detector response.

Common derivatization strategies for carboxylic acids include:

  • Esterification: The reaction of a carboxylic acid with an alcohol (e.g., methanol, butanol) in the presence of a catalyst to form a more volatile ester.[16][17]

  • Silylation: The replacement of the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18] Silylation is a popular and effective method for a wide range of organic compounds.[18]

Advantages of GC for Carboxylic Acid Analysis:

  • High Resolution: Capillary GC columns provide excellent separation efficiency, allowing for the resolution of complex mixtures of carboxylic acids.[11]

  • High Sensitivity: Detectors like the Flame Ionization Detector (FID) offer high sensitivity for organic compounds.[19] When coupled with a Mass Spectrometer (GC-MS), it provides unparalleled sensitivity and structural information.[20][21]

  • Faster Analysis Times: GC runs are often faster than HPLC runs, especially for volatile compounds.[3]

Limitations of GC:

  • Derivatization is Often Mandatory: The need for derivatization adds complexity, time, and potential sources of error to the analytical workflow.[22][23] The reaction may be incomplete or produce byproducts.

  • Not Suitable for Non-Volatile or Thermally Labile Compounds: Carboxylic acids that are not volatile or that decompose at high temperatures cannot be analyzed by GC.[24]

  • Potential for Sample Matrix Interference: The derivatization reagents can sometimes react with other components in the sample matrix, leading to interferences.

Head-to-Head Comparison: HPLC vs. GC for Carboxylic Acid Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Non-volatile, thermally unstable, and polar carboxylic acids.[3]Volatile and thermally stable carboxylic acids (or those that can be made so via derivatization).[24]
Sample Preparation Often minimal; direct injection is possible.[5][6]Typically requires derivatization (esterification, silylation) to increase volatility.[4][13]
Complexity Generally simpler and more straightforward for native carboxylic acids.[5]More complex due to the additional derivatization step, which can be tedious.[22][23]
Resolution Good, but may be lower than GC for small, volatile acids.[10]Excellent, especially with capillary columns, providing high peak efficiency.[11]
Sensitivity Dependent on the detector; UV-Vis can be limited for non-chromophoric acids. LC-MS offers high sensitivity.[2]High sensitivity, particularly with FID and MS detectors.[19][21]
Analysis Speed Can range from 10-60 minutes.[3]Typically faster, with run times often in minutes.[3]
Instrumentation Cost HPLC systems can be expensive, especially with advanced detectors like MS.[25]GC systems are generally more affordable, though GC-MS systems are a significant investment.[3]
Common Detectors UV-Vis (PDA), Refractive Index (RI), Mass Spectrometry (MS), Evaporative Light Scattering (ELSD).[19]Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD).[19]

Decision Workflow: Choosing the Right Technique

The selection between HPLC and GC is not a matter of one being universally superior to the other; rather, it is a decision based on the specific analytical challenge at hand. The following workflow can guide this choice:

HPLC vs GC Decision Workflow Decision Workflow for Carboxylic Acid Analysis Analyte Characterize Carboxylic Acid Analytes Volatility Are the analytes volatile and thermally stable? Analyte->Volatility HPLC HPLC is the preferred method Volatility->HPLC No GC GC is a strong candidate Volatility->GC Yes Derivatization Is derivatization feasible and acceptable? Complex_Matrix Is the sample matrix complex? LC_MS LC-MS for high selectivity HPLC->LC_MS Yes GC->Complex_Matrix Consider_HPLC Consider HPLC as a simpler alternative Complex_Matrix->GC No GC_MS GC-MS for high selectivity Complex_Matrix->GC_MS Yes

Caption: A flowchart to guide the selection between HPLC and GC for carboxylic acid analysis.

Experimental Protocols

Typical HPLC Method for Carboxylic Acid Analysis (Direct Injection)

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of various non-volatile carboxylic acids.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH suppresses the ionization of the carboxylic acids, leading to better retention and peak shape.[8]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10-20 µL.
  • Detector: UV-Vis detector at 210 nm.

3. Data Analysis:

  • Identify peaks by comparing retention times with those of authentic standards.
  • Quantify the carboxylic acids by constructing a calibration curve using external standards.
Typical GC Method for Carboxylic Acid Analysis (with Derivatization)

This protocol describes a general method for the analysis of volatile and semi-volatile carboxylic acids using GC after silylation.

1. Sample Preparation and Derivatization:

  • Accurately weigh a dried sample into a reaction vial.
  • Add a suitable solvent (e.g., pyridine) and the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst).
  • Cap the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[18]
  • Cool the reaction mixture to room temperature before injection.

2. GC Instrumentation and Conditions:

  • Column: A non-polar or intermediate-polarity capillary column (e.g., DB-5ms, HP-FFAP).[15]
  • Carrier Gas: Helium or hydrogen at a constant flow rate.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.
  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
  • FID Temperature: 280 °C.

3. Data Analysis:

  • Identify the derivatized carboxylic acids based on their retention times and, if using MS, their mass spectra.
  • Quantify using an internal or external standard method.

Start [label="Start with Carboxylic Acid Sample"]; Add_Solvent [label="Add Solvent (e.g., Pyridine)"]; Add_Reagent [label="Add Derivatizing Reagent (e.g., BSTFA)"]; Heat [label="Heat Reaction Mixture (e.g., 60-80°C)"]; Cool [label="Cool to Room Temperature"]; Inject [label="Inject into GC"];

Start -> Add_Solvent; Add_Solvent -> Add_Reagent; Add_Reagent -> Heat; Heat -> Cool; Cool -> Inject; }

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of 2-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidinone Scaffold and the Quest for Novel Therapeutics

The 2-oxopyrrolidine (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its versatility and importance in drug discovery. The rigid, five-membered ring structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Within this class of compounds, derivatives of 2-oxopyrrolidine-3-carboxylic acid have emerged as particularly promising candidates for the development of novel therapeutic agents, with studies revealing their potential as anticancer and antimicrobial agents.[2][3]

This guide provides a comparative analysis of the biological activity of 2-oxopyrrolidine-3-carboxylic acid derivatives. Due to a scarcity of publicly available, direct comparative studies on a homologous series of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid derivatives, this document will focus on a well-documented and closely related series: 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives . The principles, experimental workflows, and structure-activity relationship (SAR) analyses presented herein are directly applicable and can serve as a robust template for researchers investigating the 3-methyl substituted analogs.

Our discussion will be grounded in the critical aspects of scientific integrity, providing not just the "what" but the "why" behind experimental choices, ensuring that the described protocols are self-validating, and citing authoritative sources to support our claims.

The Strategic Synthesis of a Diverse Chemical Library

The foundation of any comparative study lies in the rational design and synthesis of a library of chemical analogs. The primary goal is to introduce structural diversity at specific points of the core scaffold to probe the chemical space and understand its impact on biological activity. For the 1-Aryl-5-oxopyrrolidine-3-carboxylic acid scaffold, the carboxylic acid moiety serves as a versatile handle for derivatization into esters, amides, hydrazones, and various heterocyclic structures.

A common synthetic route begins with the reaction of an appropriately substituted aniline with itaconic acid to form the core 1-Aryl-5-oxopyrrolidine-3-carboxylic acid.[4] This is often followed by esterification and subsequent reaction with hydrazine hydrate to yield a key hydrazide intermediate. This hydrazide is a crucial building block for generating a wide array of derivatives, such as hydrazones (via condensation with aldehydes) and various five-membered heterocycles (e.g., oxadiazoles, triazoles).

The rationale behind creating these specific derivatives is to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can significantly influence a compound's pharmacokinetic profile and its interaction with biological targets.

Below is a generalized workflow for the synthesis of a library of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Synthesis_Workflow Aniline Substituted Aniline Core_Acid 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Aniline->Core_Acid Reflux in H2O Itaconic_Acid Itaconic Acid Itaconic_Acid->Core_Acid Ester Methyl Ester Derivative Core_Acid->Ester MeOH, H2SO4 (cat.) Hydrazide Hydrazide Intermediate Ester->Hydrazide N2H4·H2O Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Condensation Other_Het Other Heterocyclic Derivatives (e.g., Azoles) Hydrazide->Other_Het Cyclization Reactions Aldehyde Aromatic/Heterocyclic Aldehyde Aldehyde->Hydrazone

Caption: Generalized synthetic workflow for creating a library of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Comparative Biological Evaluation: Methodologies and Data

A robust comparative study necessitates the use of standardized and well-validated biological assays. For the purpose of this guide, we will focus on two key therapeutic areas where pyrrolidinone derivatives have shown promise: anticancer and antimicrobial activities.

Anticancer Activity Assessment

A primary method for evaluating the anticancer potential of a compound library is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability, allowing for the determination of the concentration at which a compound inhibits cell growth by 50% (IC50).

Experimental Protocol: MTT Assay for Anticancer Screening

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Anticancer Activity Data

The following table presents a synthesized compilation of anticancer activity data for a hypothetical series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazone derivatives, illustrating the type of comparative data generated from an MTT assay.

Compound IDR-Group on Benzylidene MoietyA549 Cell Viability (%) at 10 µM[4]
1 H85.2
2 4-Cl62.5
3 4-Br58.9
4 4-N(CH3)245.3
5 4-OCH375.8
6 2,5-(OCH3)292.1
Doxorubicin (Positive Control)30.5

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

  • The unsubstituted benzylidene derivative 1 shows minimal activity.

  • The introduction of electron-withdrawing halogens at the 4-position of the benzylidene ring (2 and 3 ) enhances anticancer activity.

  • A strong electron-donating group, dimethylamino, at the 4-position (4 ) leads to the most significant increase in activity within this series.[4]

  • A single methoxy group at the 4-position (5 ) provides a moderate improvement in activity, while the presence of two methoxy groups (6 ) results in a loss of activity, possibly due to steric hindrance or altered electronic properties.[4]

These insights suggest that electronic effects on the benzylidene ring play a crucial role in the anticancer potency of these hydrazone derivatives.

Antimicrobial Activity Assessment

The antimicrobial potential of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

Comparative Antimicrobial Activity Data

The following table provides a representative comparison of the antimicrobial activity (MIC in µg/mL) of a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone derivatives.

Compound IDR-Group on HydrazoneS. aureus MIC (µg/mL)[3][5]E. coli MIC (µg/mL)[3][5]
7 Benzylidene3.9>128
8 5-Nitro-2-thienylidene7.862.5
9 5-Nitro-2-furanylidene15.6125
Ciprofloxacin (Reference Antibiotic)0.50.25

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial data reveals several key trends:

  • The benzylidene derivative 7 exhibits potent activity against the Gram-positive bacterium S. aureus but is inactive against the Gram-negative E. coli.[3][5] This suggests a potential selectivity in the mechanism of action.

  • The introduction of a 5-nitro-substituted heterocyclic ring (8 and 9 ) maintains good activity against S. aureus and confers some activity against E. coli.[3][5] The thiophene ring in 8 appears to be more favorable for broad-spectrum activity than the furan ring in 9 .

  • The presence of the nitro group on the heterocyclic ring seems to be important for activity against Gram-negative bacteria.

These findings highlight the importance of the substituent on the hydrazone moiety in determining both the potency and the spectrum of antimicrobial activity.

Visualizing the Path Forward: A Conceptual Framework for this compound Derivatives

Conceptual_Framework cluster_synthesis Synthesis of Derivatives cluster_evaluation Comparative Biological Evaluation cluster_analysis Data Analysis and Interpretation Core 3-Methyl-2-oxopyrrolidine- 3-carboxylic Acid Amides Amide Library (Varying R-NH2) Core->Amides Amidation Esters Ester Library (Varying R-OH) Core->Esters Esterification Hydrazones Hydrazone Library (Varying R-CHO) Core->Hydrazones via Hydrazide Anticancer Anticancer Screening (e.g., MTT Assay) Amides->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Amides->Antimicrobial Esters->Anticancer Esters->Antimicrobial Hydrazones->Anticancer Hydrazones->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A conceptual workflow for a comparative study of this compound derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative study of the biological activity of 2-oxopyrrolidine-3-carboxylic acid derivatives, using the well-documented 1-Aryl substituted series as a surrogate for the less-explored 3-Methyl analogs. We have detailed the rationale behind library synthesis, provided step-by-step protocols for key biological assays, and demonstrated how to derive meaningful structure-activity relationships from the resulting data.

The insights gained from studies on related pyrrolidinone scaffolds strongly suggest that the this compound core is a promising starting point for the development of novel anticancer and antimicrobial agents. The key to unlocking its full potential lies in the systematic synthesis and screening of a diverse library of its derivatives. By applying the principles and methodologies outlined in this guide, researchers will be well-equipped to undertake such a study, contributing to the ever-important quest for new and effective therapeutics.

References

  • Some of the 2-pyrrolidinone-based compounds with anticancer properties that have been obtained and evaluated by the research group to which the authors belong. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(16), 3052–3053. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7851. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2014). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. Archiv der Pharmazie, 347(10), 734–741. [Link]

  • Kumar, A., Sharma, P., & Nikalje, A. P. (2017). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. ACS Omega, 2(11), 8175–8186. [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., Ghattas, M. A., & Al-Ktaifani, M. M. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2465. [Link]

  • Krikštaponis, K., Vaickelionienė, R., Grybaitė, B., Šiugždaitė, J., & Mickevičius, V. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Pharmaceuticals, 18(6), 843. [Link]

  • Krikštaponis, K., Vaickelionienė, R., Grybaitė, B., Šiugždaitė, J., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2465. [Link]

  • Sanna, A., Schianca, G. P. C., & Secci, D. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6596. [Link]

  • Desai, P. S., Desai, K. R., & Chikhalia, K. H. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. World Journal of Pharmaceutical Research, 9(6), 1059–1068. [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022). Molecules, 27(24), 8758. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. [Link]

  • Hamdan, A. A., & Tomma, J. H. (2025). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800–1812. [Link]

  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. (2018). European Journal of Medicinal Chemistry, 157, 103–113. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2286. [Link]

  • Yang, X., Li, X., Zhang, Y., Wang, Y., Jin, Y., & Zhang, Y. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4563. [Link]

  • The comparative study of antimicrobial activity for 4-methylthieno[2,3-d]pyrimidine and their 4-oxo analogues. (n.d.). Sciforum. Retrieved January 20, 2026, from [Link]

  • Antimicrobial screening studies of some derivatives of methyl alpha-D-glucopyranoside. (2025). Pakistan Journal of Scientific and Industrial Research, 53(3), 138–142. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Oxopyrrolidine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] This versatility stems from the scaffold's favorable physicochemical properties and the synthetic accessibility of its derivatives, allowing for systematic structural modifications to optimize potency and selectivity for various biological targets.

This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-oxopyrrolidine-3-carboxylic acid analogs. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how specific structural modifications influence biological outcomes. This document will delve into the synthesis, comparative experimental data, and key experimental protocols, providing a comprehensive resource for the rational design of novel therapeutics based on this privileged scaffold.

Core Scaffold and Synthetic Strategy

The foundational structure of this class of compounds is the 5-oxopyrrolidine-3-carboxylic acid ring system. The primary points for derivatization are the nitrogen at position 1 (N-1) and the carboxylic acid group at position 3 (C-3). These two sites offer a facile way to modulate the steric, electronic, and pharmacokinetic properties of the resulting analogs.

The most common synthetic route to N-substituted 5-oxopyrrolidine-3-carboxylic acids is the cyclization reaction between itaconic acid and a primary amine.[2] This straightforward condensation reaction, often carried out under reflux in a suitable solvent like water or acetic acid, allows for the introduction of a wide variety of substituents at the N-1 position.[2] Further modifications at the C-3 position, such as esterification and subsequent reaction with hydrazine hydrate, can generate carbohydrazide intermediates. These intermediates are versatile precursors for a plethora of derivatives, including hydrazones, azoles, and diazoles.[2]

G cluster_synthesis General Synthetic Scheme Itaconic_Acid Itaconic Acid Core_Scaffold 1-Substituted-5-oxopyrrolidine- 3-carboxylic Acid Itaconic_Acid->Core_Scaffold Cyclization Primary_Amine Primary Amine (R-NH2) Primary_Amine->Core_Scaffold Hydrazide Carbohydrazide Intermediate Core_Scaffold->Hydrazide Esterification, then Hydrazinolysis Final_Analogs Hydrazones, Azoles, etc. Hydrazide->Final_Analogs Condensation Aldehyde_Ketone Aldehydes/Ketones Aldehyde_Ketone->Final_Analogs

Caption: General synthetic pathway for 5-oxopyrrolidine-3-carboxylic acid analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is profoundly influenced by the nature of the substituents at the N-1 and C-3 positions.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research, and this scaffold has yielded promising candidates. The SAR for antimicrobial activity can be summarized as follows:

  • N-1 Substitution: The introduction of a 1-(2-hydroxy-5-methylphenyl) group at the N-1 position has been a successful strategy in developing potent antibacterial agents.[3][4] Further modifications, such as the addition of chloro groups to the N-1 phenyl ring (e.g., 3,5-dichloro-2-hydroxyphenyl), can enhance activity against certain strains.[5]

  • C-3 Derivatization: The conversion of the C-3 carboxylic acid to a carbohydrazide and subsequently to hydrazones is a key strategy for boosting antimicrobial potency.[3][4]

    • Hydrazones bearing a 5-nitrothien-2-yl or a 5-nitrofuran-2-yl moiety have demonstrated particularly strong activity against a range of Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of control antibiotics like cefuroxime.[3][4]

    • A hydrazone with a simple benzylidene moiety has also shown very strong inhibition of Staphylococcus aureus.[3][4]

  • Biofilm Disruption: Notably, the 5-nitrothienylhydrazone derivative has also shown excellent results in disrupting established S. aureus and E. coli biofilms, highlighting a dual-action potential.[3][4]

Anticancer Activity

Several analogs have been identified as having significant cytotoxic effects against various cancer cell lines.

  • N-1 Substitution: The nature of the substituent on the N-1 phenyl ring plays a crucial role. For instance, in a series of hydrazones, analogs with 4-chlorophenyl and 4-bromophenyl groups at N-1 enhanced anticancer activity against A549 human lung adenocarcinoma cells.[6] The most potent analog in this series featured a 4-dimethylaminophenyl substitution.[6]

  • C-3 Derivatization: Similar to antimicrobial activity, the conversion of the C-3 carboxyl group to hydrazones is critical for anticancer efficacy.[6][7]

    • The anticancer activity of hydrazones with aromatic moieties is generally lower than those with heterocyclic fragments.[7]

    • A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent at N-1 showed the highest anticancer activity in an A549 cell culture model.[5]

Anti-inflammatory Activity

Certain derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of matrix metalloproteinases (MMPs).

  • A series of 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their inhibitory activity against MMP-2 and MMP-9, which are key enzymes in inflammation and cancer progression.[8]

  • The study reported that compounds 3d, 3e, and 3f from their series were quite promising as MMP inhibitors, suggesting that specific, complex substitutions at the N-1 position are key to this activity.[8][9]

Other Biological Activities
  • Analgesic and Antihypoxic Effects: 1-Substituted 5-oxopyrrolidine-3-carboxylic acids have been shown to possess analgesic and antihypoxic effects. The analgesic activity was found to be slightly greater for compounds with an aromatic or heterocyclic radical at the N-1 position compared to aliphatic substituents.[1]

  • BACE-1 Inhibition: Fully substituted 5-oxopyrrolidines have been identified as inhibitors of the BACE-1 enzyme with sub-micromolar activity.[10] This was achieved through a synthetic strategy involving a Castagnoli–Cushman reaction followed by a directed C(sp3)–H functionalization to introduce a key aryl appendage that interacts with the BACE-1 S2' subsite.[10]

Comparative Experimental Data

The following table summarizes the biological activity data for a selection of 5-oxopyrrolidine-3-carboxylic acid analogs from various studies to facilitate comparison.

Compound ID/DescriptionN-1 SubstituentC-3 ModificationBiological ActivityTarget/Cell LineQuantitative Data (MIC/IC50)Reference
Hydrazone with benzylidene moiety1-(2-hydroxy-5-methylphenyl)Benzylidene hydrazoneAntibacterialS. aureus (ATCC 9144)MIC: 3.9 µg/mL[3][4]
Hydrazone with 5-nitrothien-2-yl fragment1-(2-hydroxy-5-methylphenyl)5-nitrothien-2-yl hydrazoneAntibacterialS. aureus, L. monocytogenes, B. cereus, E. coliMIC: <7.8 µg/mL (surpassed cefuroxime)[3][4]
5-Fluorobenzimidazole derivative3,5-dichloro-2-hydroxyphenyl5-FluorobenzimidazoleAntibacterialMRSA TCH 1516MIC: 8 µg/mL[5]
5-Fluorobenzimidazole derivative3,5-dichloro-2-hydroxyphenyl5-FluorobenzimidazoleAnticancerA549 (Lung)High activity (qualitative)[5]
Compound 6 1-(4-acetamidophenyl)4-chlorophenyl hydrazoneAnticancerA549 (Lung)Reduced viability to 64% at 100 µM[6]
Compound 7 1-(4-acetamidophenyl)4-bromophenyl hydrazoneAnticancerA549 (Lung)Reduced viability to 61% at 100 µM[6]
Compound 8 1-(4-acetamidophenyl)4-dimethylaminophenyl hydrazoneAnticancerA549 (Lung)Most potent in series (qualitative)[6]
Compounds 3d, 3e, 3f Complex benzotriazole-oxadiazole moietyCarboxylic acidAnti-inflammatoryMMP-2, MMP-9Promising inhibition (qualitative)[8][9]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of 5-oxopyrrolidine-3-carboxylic acid analogs, based on methodologies described in the literature.

General Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid
  • To a solution of itaconic acid (1.0 eq) in water, add the desired aryl amine (0.9 eq).[5]

  • Heat the reaction mixture at reflux for 12 hours.[5]

  • Cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry to yield the target carboxylic acid.[5]

  • Characterize the product using IR, 1H NMR, and 13C NMR spectroscopy.[3][11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (or other appropriate growth medium).

  • Prepare an inoculum of the test microorganism (e.g., S. aureus) standardized to a specific concentration (e.g., 5 x 105 CFU/mL).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

G cluster_workflow General Experimental Workflow Start Synthesis of Analogs Characterization Structural Characterization (NMR, IR, MS) Start->Characterization Screening Biological Activity Screening (e.g., MIC, MTT) Characterization->Screening Data_Analysis Data Analysis & SAR Determination Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for the development and evaluation of novel analogs.

Conclusion and Future Perspectives

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship studies have consistently shown that:

  • N-1 substitutions are crucial for tuning the overall pharmacological profile, with various aromatic and heterocyclic systems imparting distinct activities.

  • C-3 modifications , particularly the formation of hydrazones with nitro-heterocyclic moieties, are a powerful strategy for significantly enhancing both antimicrobial and anticancer potency.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: While many compounds show potent activity, their precise molecular targets and mechanisms of action often remain to be fully elucidated.

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies need to be advanced into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of Chemical Diversity: Continued exploration of novel substituents at both the N-1 and C-3 positions, guided by the established SAR, will likely lead to the discovery of even more potent and selective compounds.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
  • A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule ST
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.

Sources

A Senior Application Scientist's Guide to Chiral Derivatizing Agents: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, metabolomics, and stereoselective synthesis, the accurate determination of enantiomeric purity is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. While direct chromatographic separation on chiral stationary phases (CSPs) has become increasingly prevalent, the indirect method of chiral derivatization remains a powerful, versatile, and often more accessible strategy. This guide provides an in-depth, objective comparison of the efficacy of various chiral derivatizing agents (CDAs), supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.

The fundamental principle of chiral derivatization lies in the conversion of a pair of enantiomers, which are indistinguishable in an achiral environment, into a pair of diastereomers through covalent bonding with an enantiomerically pure reagent.[1] These resulting diastereomers possess distinct physicochemical properties, enabling their separation and quantification using standard achiral chromatographic techniques like HPLC and GC, or by spectroscopic methods such as NMR.[1][2]

The choice of a CDA is a critical decision that significantly influences the sensitivity, selectivity, and robustness of an analytical method. An ideal CDA should exhibit rapid and quantitative reaction kinetics, produce stable derivatives, and induce a significant difference in the physicochemical properties of the resulting diastereomers to ensure baseline separation or distinct spectral signals.[1] This guide will navigate the complex landscape of CDAs by categorizing them based on their target functional groups—amines, carboxylic acids, and alcohols—and providing a comparative analysis of their performance.

General Workflow for Chiral Derivatization

The process of chiral derivatization followed by analysis can be generalized into a sequential workflow. The following diagram illustrates the key stages, from sample preparation to data analysis.

Chiral Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Interpretation Analyte Racemic Analyte (e.g., amine, acid, alcohol) Reaction Reaction (Formation of Diastereomers) Analyte->Reaction CDA Enantiomerically Pure Chiral Derivatizing Agent (CDA) CDA->Reaction Separation Separation (HPLC, GC) Reaction->Separation Detection Detection (UV, FLD, MS, NMR) Separation->Detection Quantification Quantification (Peak Area/Signal Integration) Detection->Quantification Purity Determination of Enantiomeric Purity (ee%) Quantification->Purity

Caption: General workflow for determining enantiomeric purity using chiral derivatizing agents.

Chiral Derivatizing Agents for Amines and Amino Acids

The enantioselective analysis of chiral amines and amino acids is of paramount importance in numerous scientific disciplines. A variety of CDAs have been developed for this purpose, with some of the most prominent ones being Marfey's reagent, 1-(9-fluorenyl)ethyl chloroformate (FLEC), and o-phthaldialdehyde (OPA) in conjunction with a chiral thiol.

Comparative Performance of CDAs for Amines

The selection of a CDA for amine analysis depends on several factors, including the nature of the amine (primary or secondary), the required sensitivity, and the available instrumentation. The following table provides a comparative overview of some commonly used CDAs for amines.

FeatureMarfey's Reagent (FDAA)1-(9-Fluorenyl)ethyl chloroformate (FLEC)o-Phthaldialdehyde (OPA) / Chiral Thiol
Target Analytes Primary & Secondary AminesPrimary & Secondary AminesPrimarily Primary Amines
Reaction Time ~60-90 minutes< 1 - 20 minutes~1-2 minutes (often automated)
Reaction Temperature 40-50°CRoom TemperatureRoom Temperature
Derivative Stability Stable for at least 48 hoursStableDerivatives can be unstable, requiring immediate analysis or automation.[3]
Detection Method UVFluorescenceFluorescence
Key Advantages Gold standard, widely applicable, good resolution.[2]Rapid derivatization, highly fluorescent derivatives.[4][5]High sensitivity with fluorescence detection, fast reaction.[3][6]
Key Disadvantages Longer reaction time, elevated temperature required.Can undergo hydrolysis.Derivative instability, not generally suitable for secondary amines.[3]
In-Depth Look at Prominent CDAs for Amines

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

Introduced by Marfey in 1984, this reagent has become a benchmark for the chiral analysis of amino acids and other primary and secondary amines.[7] The reaction involves the nucleophilic substitution of the fluorine atom by the amino group of the analyte, forming stable diastereomeric derivatives with a strong UV chromophore.[7]

Marfey's Reagent Reaction cluster_products RacemicAmine Racemic Amine (R/S-NH2) Reaction + Marfey Marfey's Reagent (L-FDAA) Diastereomers Diastereomeric Derivatives (L-DNP-R-Amine & L-DNP-S-Amine) Marfey->Diastereomers

Caption: Derivatization of a racemic amine with Marfey's reagent.

1-(9-Fluorenyl)ethyl Chloroformate (FLEC)

FLEC is a highly fluorescent CDA that reacts with primary and secondary amines to form stable carbamate derivatives.[4][5] Its high reactivity allows for rapid derivatization at room temperature.[4] The resulting diastereomers are well-resolved by reversed-phase HPLC with fluorescence detection, offering excellent sensitivity.[5][8]

o-Phthaldialdehyde (OPA) with Chiral Thiols

OPA is a classic derivatizing agent for primary amines, forming highly fluorescent isoindole derivatives in the presence of a thiol.[6] For chiral analysis, an enantiomerically pure thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), is used.[3][9] The main drawback of this method is the instability of the derivatives, which often necessitates automated in-needle derivatization immediately prior to injection.[3]

Chiral Derivatizing Agents for Carboxylic Acids

The determination of the enantiomeric purity of chiral carboxylic acids is crucial in many areas, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The most common approach for their derivatization is the formation of diastereomeric amides or esters.

Comparative Performance of CDAs for Carboxylic Acids
Feature(S)-(-)-α-Methylbenzylamine(R)-(-)-1-(1-Naphthyl)ethylamineCamphorsultam-based Reagents
Reaction Type Amide formationAmide formationAmide formation
Activation Requires coupling agents (e.g., DCC, EDC)Requires coupling agents (e.g., DCC, EDC)Requires conversion to acid chloride or use of coupling agents
Separation Method HPLC, GCHPLC, GCHPLC
Key Advantages Commercially available, good for a range of acids.Naphthyl group can enhance separation and detection.Excellent crystallinity of derivatives, useful for X-ray crystallography.
Key Disadvantages Potential for racemization during activation.Potential for racemization during activation.Can be more synthetically demanding.
Resolution (Rs) Generally good, analyte dependent.Often provides excellent resolution.Can provide very high resolution factors.
LOD/LOQ Dependent on chromophore of the acid.Naphthyl group provides a good chromophore.Dependent on the specific reagent structure.

A study on a novel chiral derivatizing agent, N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA), for the enantiomeric separation of NSAIDs by HPLC reported resolution (Rs) values between 1.54 and 2.23. The limit of detection (LOD) for the enantiomers of the tested NSAIDs was in the range of 1.4–7.6 μmol/L.

Chiral Derivatizing Agents for Alcohols

The enantiomeric purity of chiral alcohols is a critical parameter in asymmetric synthesis and the production of active pharmaceutical ingredients. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is the most renowned CDA for this purpose, primarily for NMR analysis.

Comparative Performance of CDAs for Alcohols (NMR Analysis)

The efficacy of a CDA in NMR spectroscopy is determined by the magnitude of the chemical shift difference (Δδ) between the signals of the resulting diastereomers. Larger Δδ values allow for more accurate integration and, consequently, a more reliable determination of enantiomeric excess.

Chiral Derivatizing AgentAnalyte: 1-Phenylethanol (Δδ, ppm)Analyte: 2-Butanol (Δδ, ppm)Key Features
Mosher's Acid (MTPA) ~0.05 - 0.15 (¹H NMR)~0.03 - 0.10 (¹H NMR)Well-established method, ¹⁹F NMR signal for clean analysis.[3]
MαNP Acid Generally larger Δδ than MTPAGenerally larger Δδ than MTPANaphthyl group provides strong anisotropic effects, leading to larger Δδ values.
Camphorsultam-based Reagents Analyte dependentAnalyte dependentCan provide large Δδ values and are also useful for HPLC.

A newer CDA, α-cyano-α-fluoro(2-naphthyl)-acetic acid (2-CFNA), has been reported to be superior to Mosher's acid for determining the enantiomeric excess of primary alcohols.[1]

Mosher's Acid Derivatization cluster_products RacemicAlcohol Racemic Alcohol (R/S-OH) Reaction + MosherAcidCl (R)-Mosher's Acid Chloride Diastereomers Diastereomeric Mosher's Esters ((R,R) and (R,S)) MosherAcidCl->Diastereomers

Caption: Formation of diastereomeric Mosher's esters from a racemic alcohol.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are generalized methodologies for several key derivatizing agents.

Protocol 1: Derivatization of a Primary Amine with Marfey's Reagent
  • Sample Preparation: Dissolve the amine-containing sample in 100 µL of 50 mM sodium bicarbonate buffer (pH 9.0).

  • Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubation: Vortex the mixture and incubate at 40°C for 60-90 minutes.

  • Quenching: Stop the reaction by adding 50 µL of 1 M HCl.

  • Analysis: The sample is ready for direct injection into an HPLC system.

Protocol 2: Derivatization of a Carboxylic Acid with (S)-(-)-α-Methylbenzylamine
  • Sample Preparation: Dissolve approximately 5 mg of the chiral carboxylic acid in 1 mL of anhydrous dichloromethane.

  • Activation: Add 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of 1-hydroxybenzotriazole (HOBt). Stir for 10 minutes at room temperature.

  • Amine Addition: Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis: Dissolve the resulting diastereomeric amides in a suitable solvent for HPLC or NMR analysis.

Protocol 3: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
  • Sample Preparation: Dissolve approximately 2-5 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine or dichloromethane containing a slight excess of pyridine.

  • Reagent Addition: Add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction with a few drops of water. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification (if necessary): The diastereomeric esters can be purified by flash chromatography on silica gel.

  • Analysis: The purified diastereomers are analyzed by ¹H or ¹⁹F NMR spectroscopy.

Conclusion

The selection of an appropriate chiral derivatizing agent is a multi-faceted decision that requires a thorough understanding of the analyte's properties, the desired analytical performance, and the available instrumentation. While this guide provides a comparative framework, it is imperative to perform method validation for the specific analyte and matrix of interest. By carefully considering the reaction conditions, derivative stability, and the separability of the resulting diastereomers, researchers can confidently and accurately determine the enantiomeric purity of their chiral compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • Li, L. P., Jin, M. N., et al. (2017). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 145, 44-51.
  • BenchChem. (2025). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. BenchChem Technical Guides.
  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of the absolute configuration of chiral alcohols, amines and carboxylic acids by NMR. Chemical Reviews, 104(1), 17-118.
  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Pawlicka, A. J., & Barelli, N. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.
  • Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195.
  • Lee, J. Y., & Kim, Y. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign.
  • Mandai, H., et al. (2013). Kinetic Resolution of Secondary Alcohols by Chiral DMAP Derivatives Prepared by the Ugi Multicomponent Reaction. Heterocycles, 87(2), 329.
  • Xiao, Y., & Anton, D. (2012). Asymmetric Guerbet Reaction to Access Chiral Alcohols.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. BenchChem Technical Guides.
  • Harada, N., Naito, J., Kuwahara, S., & Watanabe, M. (2007). Conformational Analysis of MαNP Esters, Powerful Chiral Resolution and 1H NMR Anisotropy Tools – Aromatic Geometry and Solvent Effects on Δδ Values. Chirality, 19(11), 811-826.
  • Mandai, H., et al. (2012). Kinetic Resolution of Secondary Alcohols by Chiral DMAP Derivatives Prepared by the Ugi Multicomponent Reaction. Heterocycles, 87(2), 329.
  • Grokipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Watanabe, M., & Harada, N. (2015).
  • Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Mail, 123, 2-23.
  • BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem Technical Guides.
  • Lee, J. Y., & Kim, Y. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Li, L. P., Jin, M. N., et al. (2017). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 44-51.
  • Kalíková, K., & Tesařová, E. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435.
  • van der Horst, A., & van der Mark, E. J. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 396(8), 3027-3036.
  • Bakulev, V. A., et al. (2022). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.
  • Higashi, T., & Ogawa, S. (2017). Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Analytical and Bioanalytical Chemistry, 409(25), 5947-5955.
  • BenchChem. (2025). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to Amino Acid Analysis: OPA vs. FMOC-Cl and Other Derivatization Reagents. BenchChem Technical Guides.
  • Kühnreich, R., & Holzgrabe, U. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 748-755.
  • Zhang, Y., et al. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 11(12), 844.
  • Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Antimicrobial Activity in Synthesized Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising candidates, the 5-oxopyrrolidine core has emerged as an attractive framework for designing new therapeutic agents.[1][2] Recent studies have highlighted the potential of synthesized oxopyrrolidine derivatives, demonstrating significant activity, particularly against multidrug-resistant Gram-positive pathogens.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously validate the antimicrobial efficacy of novel synthesized oxopyrrolidine derivatives. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—grounding every step in established standards to ensure the generation of robust, reproducible, and trustworthy data.

Comparative Efficacy of Novel Oxopyrrolidine Derivatives

The true potential of a new chemical series is revealed through direct comparison. Several recent studies have synthesized and evaluated various oxopyrrolidine derivatives, revealing structure-dependent antimicrobial activity.[4] For instance, derivatives bearing a 5-nitrothiophene substituent have shown promising and selective activity against multidrug-resistant Staphylococcus aureus (MRSA), including strains resistant to modern antibiotics like linezolid.[1][5] Similarly, hydrazone derivatives with a 5-nitrothien-2-yl fragment have demonstrated potent inhibition of S. aureus (3.9 μg/mL), outperforming the control antibiotic cefuroxime (7.8 μg/mL) in some cases.[6]

To contextualize the performance of these novel compounds, their activity must be compared against a panel of relevant microorganisms and benchmarked against established clinical antibiotics. The data below, synthesized from recent literature, illustrates the variable efficacy of different oxopyrrolidine substitutions.

Compound ID/DerivativeTarget OrganismResistance ProfileMIC (µg/mL)Reference AntibioticMIC (µg/mL)Source(s)
Compound 21 (5-nitrothiophene) S. aureusLinezolid/Tedizolid-Resistant8-16Linezolid8-16[1][7]
Hydrazone (benzylidene) S. aureusATCC 91443.9Cefuroxime7.8[6]
Hydrazone (5-nitrothien-2-yl) L. monocytogenesATCC 76443.90Cefuroxime7.8[6]
Compound 24b (5-fluorobenzimidazole) S. aureusVancomycin-Intermediate (VISA)8Daptomycin1[4]
Hydrazone (5-nitrofuran-2-yl) B. cereusATCC 1177815.6Ampicillin3.9[6]

This comparative data is crucial for identifying the most promising pharmacophores for further lead optimization and for understanding the structure-activity relationship (SAR) that governs the antimicrobial effect.[6]

Core Methodologies for Antimicrobial Activity Validation

To ensure that experimental results are both accurate and comparable across different laboratories, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides the gold standard guidelines for antimicrobial susceptibility testing (AST).[8][9] Adherence to these standards is a cornerstone of trustworthy research. The broth microdilution method is the reference "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[10]

Experimental Workflow for MIC and MBC Determination

The following diagram outlines the logical flow from initial compound screening to determining both bacteriostatic and bactericidal activity.

G cluster_prep Preparation Phase cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination P1 Synthesized Oxopyrrolidine Stock Solution Preparation P2 Bacterial Inoculum Standardization (0.5 McFarland) P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) M1 Serial 2-Fold Dilution of Compound in 96-Well Plate P3->M1 CLSI M07 Protocol M2 Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL) M1->M2 M3 Include Positive (No Drug) & Negative (No Bacteria) Controls M2->M3 M4 Incubate at 35-37°C for 16-20 hours M3->M4 M5 Read Plate Visually or with Spectrophotometer (OD600) M4->M5 M6 Determine MIC: Lowest concentration with no visible growth M5->M6 B1 Select Aliquots from Wells at ≥ MIC Concentration M6->B1 Proceed if bactericidal activity is to be assessed B2 Plate Aliquots onto Growth Medium Agar (e.g., Tryptic Soy Agar) B3 Incubate at 35-37°C for 18-24 hours B4 Count Colonies B5 Determine MBC: Lowest concentration killing ≥99.9% of initial inoculum

Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.

Detailed Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines, which provide a framework for dilution antimicrobial susceptibility tests for aerobic bacteria.[9]

Causality Statement: The broth microdilution method is chosen for its quantitative nature, providing a precise concentration (the MIC) that inhibits microbial growth. This is superior to diffusion assays for lead optimization as it provides a discrete value that can be directly compared across different chemical derivatives.

  • Step 1: Preparation of Materials

    • Test Compound: Prepare a stock solution of the synthesized oxopyrrolidine derivative in a suitable solvent (e.g., DMSO) at a concentration at least 10-20 times the highest concentration to be tested. The final solvent concentration in the assay should be non-inhibitory to the test organism (typically ≤1%).

    • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can affect the activity of certain antimicrobial agents.

    • Microorganism: Prepare a fresh overnight culture of the test organism on a non-selective agar plate.

  • Step 2: Inoculum Standardization

    • Select several colonies from the fresh plate and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for E. coli. This standardization is a critical control point to ensure the final inoculum density is consistent, which directly impacts the MIC result.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Step 3: Plate Preparation and Serial Dilution

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

  • Step 4: Inoculation and Incubation

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL.

    • Add 50 µL of sterile CAMHB (without bacteria) to well 12 to serve as a negative/sterility control.

    • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Step 5: Result Interpretation

    • Following incubation, examine the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the oxopyrrolidine derivative at which there is no visible growth.

Detailed Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Causality Statement: The MIC value only indicates growth inhibition (bacteriostatic effect). To determine if a compound is lethal to the bacteria (bactericidal effect), an MBC assay is required. This is a critical distinction in drug development, as bactericidal agents are often preferred for treating serious infections.

  • Step 1: Subculturing from MIC Plate

    • Using the results from the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the positive growth control well.

    • Mix the contents of each selected well thoroughly.

  • Step 2: Plating

    • Aseptically transfer a fixed volume (e.g., 10-20 µL) from each selected well onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar).

    • Spread the aliquot evenly across the surface of the agar.

  • Step 3: Incubation

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Step 4: Result Interpretation

    • Count the number of colonies on each plate. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[6] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% kill would mean ≤500 CFU/mL remain.

Insights into the Mechanism of Action

Understanding how a compound works provides a rational basis for its further development. While the mechanism for all oxopyrrolidine derivatives is not fully elucidated, some related compounds, like the pyrrolidinedione natural products andrimid and moiramide B, are known to target bacterial fatty acid biosynthesis.[11] They specifically act as inhibitors of Acetyl-CoA Carboxylase (ACC), a crucial enzyme in this pathway.[11] This pathway is an attractive target as it is essential for bacterial membrane synthesis and differs from its mammalian counterpart.

G cluster_pathway Bacterial Fatty Acid Synthesis Pathway cluster_inhibitor A Acetyl-CoA B Malonyl-CoA A->B Acetyl-CoA Carboxylase (ACC) C Fatty Acid Elongation Cycle B->C D Membrane Lipids C->D I Oxopyrrolidine Derivative I->B Inhibition

Caption: Putative mechanism of action for some pyrrolidinedione derivatives via inhibition of ACC.

Ensuring Trustworthiness: A Self-Validating System

Every protocol must be a self-validating system. This is achieved through rigorous quality control (QC).

  • Reference Strains: Always include well-characterized reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in each assay run. The CLSI M100 document provides the expected MIC ranges for these strains against various control antibiotics.[9][12] If the MIC value for the reference strain falls outside the acceptable range, the entire batch of results is considered invalid.

  • Controls: The inclusion of a positive (no drug) and negative (no bacteria) control in every plate is mandatory. The positive control must show robust growth, and the negative control must remain clear. This validates the viability of the inoculum and the sterility of the medium and procedure.

  • Reproducibility: Experiments should be performed in biological triplicate to ensure that the results are consistent and not due to random error.[13]

By embedding these QC measures, we ensure that the generated data is reliable and accurately reflects the antimicrobial properties of the synthesized oxopyrrolidine derivatives. This rigorous approach is fundamental to the successful progression of any novel compound from a laboratory curiosity to a potential therapeutic agent.

References

  • Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... Available at: [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • Stalioraitytė, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • Kaunas University of Technology. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • Grikšaitė, R., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. International Journal of Molecular Sciences. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available at: [Link]

  • Clinical Microbiology Reviews. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link]

  • ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • MDPI. (2023). Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • PubMed. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Pyrrolidine Synthesis: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a privileged scaffold in modern chemistry, forming the core of numerous FDA-approved drugs, natural products, and chiral catalysts. Its ubiquity drives the continuous evolution of synthetic methodologies aimed at accessing structurally diverse and stereochemically complex derivatives. This guide offers a comparative analysis of prominent synthetic strategies for constructing the pyrrolidine core, moving beyond a simple recitation of protocols to dissect the underlying principles and rationale that guide the synthetic chemist's choices in the laboratory.

Introduction: The Enduring Importance of the Pyrrolidine Motif

From the cholesterol-lowering blockbuster Atorvastatin to the essential amino acid proline, the five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of biologically active molecules.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal structural element for molecular recognition at biological targets. The demand for novel pyrrolidine-containing entities in drug discovery and materials science necessitates a deep understanding of the available synthetic tools.

Broadly, the synthesis of pyrrolidine derivatives can be approached in two ways: the functionalization of a pre-existing pyrrolidine ring (often from the chiral pool, like proline) or, more powerfully, the de novo construction of the ring from acyclic precursors.[1][2] This guide will focus on the latter, comparing three workhorse cyclization strategies that represent distinct mechanistic paradigms: the Paal-Knorr Synthesis , the [3+2] Cycloaddition of Azomethine Ylides , and Transition-Metal-Catalyzed Intramolecular C-H Amination .

I. The Classic Condensation: Paal-Knorr Synthesis

First reported in 1884, the Paal-Knorr synthesis is a testament to chemical robustness and simplicity.[3] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form a pyrrole. While the final product is aromatic, the initial cyclization proceeds through a pyrrolidine-like intermediate, and variations of this reaction can yield saturated pyrrolidines. Its primary advantages are the operational simplicity and the use of readily available starting materials.

Mechanistic Rationale

The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal by the nucleophilic attack of the amine on a protonated carbonyl. This is followed by an intramolecular attack of the nitrogen on the second carbonyl, which is the rate-determining step, to form a 2,5-dihydroxytetrahydropyrrole derivative.[3][4] Subsequent dehydration steps lead to the aromatic pyrrole. The choice of an acid catalyst (protic or Lewis) is crucial as it activates the carbonyl groups toward nucleophilic attack. However, strongly acidic conditions (pH < 3) can favor the competing furan synthesis.[2]

Diagram 1: Mechanism of the Paal-Knorr Pyrrole Synthesis

Paal-Knorr Mechanism cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Cyclization (Rate-Determining) cluster_2 Step 3: Dehydration 1_4_Diketone 1,4-Dicarbonyl Protonated_Carbonyl Protonated Carbonyl 1_4_Diketone->Protonated_Carbonyl + H⁺ Amine R-NH₂ Hemiaminal Hemiaminal Intermediate Protonated_CarbonylAmine Protonated_CarbonylAmine Protonated_CarbonylAmine->Hemiaminal Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Hemiaminal_ref->Cyclic_Intermediate Intramolecular Attack Pyrrole Pyrrole Product Cyclic_Intermediate_ref->Pyrrole - 2H₂O

Caption: The reaction proceeds via hemiaminal formation, a rate-determining cyclization, and dehydration.

Modern Application: Microwave-Assisted Paal-Knorr Synthesis

A significant drawback of the traditional Paal-Knorr synthesis can be the harsh reaction conditions, including prolonged heating.[4] The advent of microwave-assisted organic synthesis (MAOS) has revitalized this classic transformation, offering dramatically reduced reaction times, often improved yields, and aligning with the principles of green chemistry.[5][6] The microwave irradiation provides rapid and uniform heating, efficiently overcoming the activation energy barrier of the cyclization step.[5]

Representative Protocol: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide[7]
  • Reaction Setup: To a 0.5-2 mL microwave process vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

  • Reagent Addition: Add glacial acetic acid (40 µL) as a catalyst and the desired primary amine (3 equivalents). If the amine is a hydrochloride salt, add 1.5 equivalents of a non-nucleophilic base like triethylamine (Et₃N) for each equivalent of HCl.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80 °C). An initial high power (e.g., 150 W) is typically used to reach the target temperature quickly, followed by lower power to maintain it.

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the vial to room temperature.

  • Purification: Remove the solvent under reduced pressure or via blowdown evaporation. Purify the crude residue by column chromatography on silica gel to yield the final product.

II. The Power of Concerted Reactions: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide (a nitrogen-based 1,3-dipole) and a dipolarophile (typically an alkene) is one of the most powerful and versatile methods for constructing highly functionalized pyrrolidines.[2][7] This method is prized for its ability to generate multiple stereocenters in a single, atom-economical step with high stereocontrol.[7]

Mechanistic Rationale and Stereochemical Control

Azomethine ylides are transient species often generated in situ. A common method involves the condensation of an α-amino acid ester with an aldehyde, followed by deprotonation. The reaction is believed to proceed through a concerted, pericyclic mechanism, which accounts for its high stereospecificity. The stereochemistry of the dipolarophile is retained in the pyrrolidine product.[8]

The high value of this reaction lies in its amenability to asymmetric catalysis. Chiral metal complexes, particularly those of Silver(I) and Copper(I), are widely used. The choice of metal and, critically, the chiral ligand, dictates the facial selectivity of the cycloaddition, enabling access to enantioenriched products.

  • Catalyst Choice: Silver(I) salts (e.g., AgOAc, Ag₂CO₃) are often preferred as they can effectively coordinate with the iminoester, facilitating the formation of the azomethine ylide and creating a chiral environment around the dipole.[7][9] Copper(I) catalysts are also effective. As a general trend, silver-catalyzed cycloadditions often show a higher preference for the endo diastereomer compared to copper-catalyzed reactions.

  • Ligand Design: Chiral phosphine ligands (e.g., derivatives of BINAP, Phos, or bipyrrolidine) are instrumental.[9] The ligand's steric and electronic properties create a well-defined chiral pocket around the metal center. This pocket forces the dipolarophile to approach the azomethine ylide from a specific face, leading to high enantioselectivity.

Diagram 2: General Workflow for Asymmetric [3+2] Cycloaddition

Asymmetric 3+2 Cycloaddition cluster_workflow Experimental Workflow Start α-Amino Ester + Aldehyde Ylide_Formation In situ Azomethine Ylide Generation Start->Ylide_Formation Base, Chiral Catalyst (e.g., AgOAc/Ligand) Cycloaddition [3+2] Cycloaddition Ylide_Formation->Cycloaddition + Dipolarophile (Alkene) Product Enantioenriched Pyrrolidine Cycloaddition->Product

Caption: A streamlined workflow for the catalytic asymmetric synthesis of pyrrolidines.

Representative Protocol: Silver(I)-Catalyzed Asymmetric [3+2] Cycloaddition[11]
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the silver salt (e.g., AgOAc, 5 mol%) and the chiral phosphine ligand (5.5 mol%) in a dry, degassed solvent such as toluene. Stir the mixture at room temperature for 30 minutes.

  • Reaction Mixture: To the catalyst solution, add the α-amino acid ester (1.2 equivalents), the aldehyde (1.0 equivalent), and the dipolarophile (1.5 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 equivalents), to facilitate the in situ generation of the azomethine ylide.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from -78 °C to room temperature, lower temperatures often improve enantioselectivity) and monitor by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the enantioenriched pyrrolidine product.

III. The Modern Approach: Transition-Metal-Catalyzed Intramolecular C-H Amination

Directly converting C-H bonds into C-N bonds is a highly atom- and step-economical strategy for heterocycle synthesis. Intramolecular C-H amination, particularly using dirhodium(II) catalysts, has emerged as a powerful method for constructing pyrrolidines from linear amine precursors.[10][11] This approach avoids the need for pre-functionalized starting materials and often proceeds with high regio- and stereoselectivity.

Mechanistic Rationale and Catalyst Selection

The reaction is initiated by the catalyst's interaction with a nitrogen source, typically an amine derivative equipped with a leaving group (e.g., N-sulfamates, N-sulfonyl-N'-mesyloxycarbamates), often in the presence of an oxidant like PhI(OAc)₂. This generates a highly reactive rhodium-nitrene intermediate.[12] This electrophilic nitrene then undergoes an intramolecular C-H insertion. The reaction strongly favors the formation of 5-membered rings due to the geometric favorability of the 1,5-hydrogen abstraction transition state.

  • Catalyst Choice: Dirhodium(II) paddlewheel complexes are the catalysts of choice. The nature of the bridging carboxylate or carboxamidate ligands is critical for modulating the catalyst's reactivity and selectivity. For instance, the highly robust and versatile catalyst, dirhodium(II) tetrakis(esp) [Rh₂(esp)₂], developed by Du Bois, has shown exceptional performance in a wide range of C-H amination reactions.[11] The "strapped" design of the esp ligand enhances catalyst stability and provides a specific steric environment that can influence selectivity.

  • Stereochemical Rationale: When a chiral substrate is used, the inherent stereochemistry of the starting material can direct the C-H insertion. The catalyst approaches the substrate in a way that minimizes steric interactions, leading to a preferred diastereomeric product. Stereochemical models, such as that proposed by Du Bois for chiral sulfamates, can be used to accurately predict the outcome.[13]

Diagram 3: Catalytic Cycle of Rh(II)-Catalyzed C-H Amination

CH_Amination_Cycle Rh2_cat [Rh₂(L)₄] Rh_Nitrene Rh(II)-Nitrene Intermediate Rh2_cat->Rh_Nitrene Reaction with Nitrene Precursor Nitrene_Precursor R-NH-X + Oxidant Nitrene_Precursor->Rh_Nitrene CH_Insertion Intramolecular C-H Insertion (1,5-HAT) Rh_Nitrene->CH_Insertion Pyrrolidine Pyrrolidine Product CH_Insertion->Pyrrolidine Pyrrolidine->Rh2_cat Catalyst Regeneration

Caption: The catalytic cycle involves formation of a Rh-nitrene, C-H insertion, and catalyst regeneration.

Representative Protocol: Rh₂(esp)₂-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester[13][15]
  • Reaction Setup: To a solution of the sulfamate ester substrate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or benzene) are added magnesium oxide (MgO, 2.5 equivalents) and the oxidant, iodobenzene diacetate (PhI(OAc)₂, 1.1 equivalents).

  • Catalyst Addition: The dirhodium catalyst, Rh₂(esp)₂ (0.5 - 2 mol%), is added to the suspension. The MgO acts as a base to neutralize the acetic acid byproduct.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is then filtered through a pad of Celite to remove solids.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The resulting crude product is purified by flash chromatography on silica gel to afford the cyclized product (an oxathiazinane), which can be readily cleaved to the corresponding 1,3-amino alcohol, a pyrrolidine derivative precursor.

Comparative Analysis and Data Summary

The choice of synthetic route depends critically on the desired substitution pattern, stereochemical complexity, and available starting materials. The following table provides a comparative summary of the key performance indicators for these methods, based on representative examples from the literature.

Synthetic Route Key Advantages Limitations Typical Yield Stereoselectivity Ref.
Paal-Knorr Synthesis Operational simplicity, readily available starting materials, robust.Often requires harsh conditions (heat, acid), limited scope for sensitive substrates, not inherently asymmetric.60-95%Not inherently stereoselective.[4]
[3+2] Cycloaddition High atom economy, creates multiple stereocenters in one step, highly tunable for asymmetric synthesis.Requires careful control of reaction conditions, ylides can be unstable.70-95%Good to excellent (up to >99:1 dr, >99% ee) with chiral catalysts.[7][14]
Rh-Catalyzed C-H Amination High step- and atom-economy, functionalizes unactivated C-H bonds, excellent regio- and diastereoselectivity.Catalyst can be expensive, requires an oxidant, substrate scope can be limited by electronics.75-95%Good to excellent diastereoselectivity based on substrate control.[11][13]

Conclusion and Future Outlook

The synthesis of pyrrolidine derivatives continues to be a vibrant area of chemical research. While classic methods like the Paal-Knorr synthesis remain valuable for their simplicity, especially when enhanced by modern techniques like microwave irradiation, the field is dominated by strategies that offer superior control over stereochemistry and molecular complexity.

The [3+2] cycloaddition of azomethine ylides stands out as a remarkably versatile and powerful tool, particularly in the context of asymmetric catalysis, enabling the construction of complex, multi-stereocenter pyrrolidines with exquisite control. Concurrently, the rise of C-H functionalization chemistry , exemplified by rhodium-catalyzed amination, represents the frontier of synthetic efficiency, allowing for the construction of the pyrrolidine ring from simple, unactivated precursors.

For the researcher, scientist, or drug development professional, the optimal choice of synthesis is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's structure, the desired stereochemical outcome, and considerations of overall synthetic efficiency. A deep understanding of the mechanistic underpinnings of each method—the "why" behind the protocol—is the most critical tool for navigating this complex landscape and successfully designing the synthetic routes to the next generation of innovative pyrrolidine-based molecules.

References

  • Paal–Knorr synthesis. In Wikipedia; 2023. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]

  • Balakrishna, A. et al. Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. 2018. [Link]

  • Lazib, Y. et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. 2023. [Link]

  • Lazib, Y. et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. 2023. [Link]

  • Zhen-Jiang, X. et al. Asymmetric [3+2] Cycloaddition of Azomethine Ylides Catalyzed by Silver(I) Triflate with a Chiral Bipyrrolidine-Derived Phosphine Ligand. Sci-Hub. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Lazib, Y. et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ResearchGate. 2023. [Link]

  • Minetto, G. et al. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]

  • Mateev, E. et al. Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. 2024. [Link]

  • Indium(III)-catalyzed Aza-Conia-Ene Reaction for the Synthesis of Indolizines. Organic Chemistry Portal. [Link]

  • Espino, C. G. et al. Stereochemical Models for Rh-Catalyzed Amination Reactions of Chiral Sulfamates. ACS Publications. 2003. [Link]

  • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU chemistry. [Link]

  • Veitch, G. E. et al. Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. Thieme E-Books & E-Journals. [Link]

  • Chen, C. et al. Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Development of a Versatile Stepwise, Three-Component Reaction for Diversity-Oriented Synthesis. PubMed. 2003. [Link]

  • Espino, C. G. et al. Stereochemical Models for Rh-Catalyzed Amination Reactions of Chiral Sulfamates. PubMed. 2003. [Link]

  • Minetto, G. et al. Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. 2025. [Link]

  • Azek, E. et al. Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation. Chemical Science (RSC Publishing). 2018. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. 2024. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Asymmetric azomethine ylide cycloadditions catalysed by silver(I)... ResearchGate. [Link]

  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH. [Link]

  • Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. [Link]

  • Rh(II)-Catalyzed Chemoselective Oxidative Amination and Cyclization Cascade of 1-(Arylethynyl)cycloalkyl)methyl Sulfamates. Semantic Scholar. [Link]

  • Al-Awadi, F. J. et al. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. 2023. [Link]

  • Amemiya, S. et al. Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their synthetic application to pyrrolidines. The Royal Society of Chemistry. 2021. [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. PMC. [Link]

  • D'hooghe, M. & De Kimpe, N. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]

  • Paradine, S. M. et al. Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. PMC. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. 2021. [Link]

  • Synthesis of Aza Polycyclic Compounds Derived From Pyrrolidine, Indolizidine, and Indole via Intramolecular Diels-Alder Cycloadditions of Neutral 2-azadienes. PubMed. [Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]

  • A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. Der Pharma Chemica. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. PMC. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]

Sources

A Comparative Guide to Assessing the Enantiomeric Purity of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-2-oxopyrrolidine-3-carboxylic acid is a chiral molecule belonging to the family of pyroglutamic acid derivatives.[1][2] These structures serve as valuable building blocks in medicinal chemistry and drug discovery due to their conformational rigidity, which can be exploited to enhance the biological activity and selectivity of peptides and small molecules.[1] As with all chiral compounds in pharmaceutical development, the stereochemistry of the quaternary center at the C3 position is critical. The two enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Therefore, the development of robust and reliable analytical methods to determine the enantiomeric purity is not merely a procedural step but a fundamental requirement for quality control, process optimization, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of this compound. We will explore direct and indirect chromatographic approaches, as well as spectroscopic methods, offering field-proven insights into the causality behind experimental choices and providing detailed protocols to ensure the generation of trustworthy, reproducible data.

Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is often the preferred method for its accuracy, speed, and ability to quantify enantiomers without prior derivatization. The core principle relies on the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.

Expertise & Rationale

The choice of CSP is the most critical parameter in direct chiral HPLC. For a molecule like this compound, which contains both a hydrogen-bond donor (amide N-H) and acceptor (carbonyl, carboxylic acid) as well as a polar lactam ring, several types of CSPs are viable candidates.

  • Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are the workhorses of chiral separations due to their broad enantiorecognition capabilities. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases, such as CHIROBIOTIC T, are particularly effective for separating underivatized cyclic amino acids and other amphoteric compounds.[3][4] Their complex structure offers multiple interaction sites, including ionic interactions, hydrogen bonding, and inclusion complexation.

The mobile phase modality—Normal Phase (NP), Reversed-Phase (RP), or Polar Organic Mode (PO)—is selected to complement the CSP and analyte properties. For this analyte, PO mode (e.g., Acetonitrile/Methanol with acidic/basic additives) is often an excellent starting point as it effectively solubilizes the analyte while promoting the necessary chiral recognition interactions on both polysaccharide and macrocyclic glycopeptide CSPs.[4]

Experimental Protocol: Chiral HPLC Method Development
  • Analyte Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in Methanol. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the initial mobile phase.

  • Column Screening: Screen a set of chiral columns (e.g., Lux® Amylose-1, Chiralcel® OD-H, and CHIROBIOTIC® T2) under generic polar organic conditions.

    • Mobile Phase: 80:20 Acetonitrile/Methanol with 0.1% Formic Acid and 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Method Optimization: Select the column that shows the best initial separation (baseline or partial). Optimize the mobile phase composition to improve resolution (Rs).

    • Vary the ratio of Acetonitrile to Methanol.

    • Adjust the concentration of acidic and basic additives. An acid is necessary to suppress the ionization of the carboxylic acid, while a base can improve peak shape by interacting with residual silanols on the silica support.

    • Evaluate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C) on selectivity.

  • System Suitability: Once optimized, inject the racemic standard six times. The system is deemed suitable if the resolution (Rs) is > 1.5 and the relative standard deviation (RSD) for the peak areas is < 2.0%.

Data Presentation: Comparison of CSP Performance (Hypothetical Data)
Chiral Stationary PhaseMobile PhasetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
Lux® Amylose-190:10 ACN/MeOH + 0.1% TFA5.26.11.211.8
Chiralcel® OD-H100% MeOH + 0.1% Formic Acid8.99.51.081.1
CHIROBIOTIC® T280:20 ACN/MeOH + 0.1% FA/0.1% DEA4.55.81.352.5

Note: tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively. α = (tR2 - t0) / (tR1 - t0). Rs is calculated using the USP formula.

Workflow Visualization

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_val Validation prep Prepare 1 mg/mL Racemic Standard screen Column Screening (Polysaccharide, Macrocyclic) prep->screen Inject optim Optimize Mobile Phase (Solvent Ratio, Additives, Temp) screen->optim Select Best CSP sys_suit System Suitability Test (Rs > 1.5, RSD < 2%) optim->sys_suit Final Method quant Quantify Enantiomeric Excess sys_suit->quant

Chiral HPLC Method Development Workflow

Indirect Analysis via Diastereomeric Derivatization

The indirect approach circumvents the need for a chiral column. The enantiomeric mixture is reacted with a single, enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[5] Diastereomers possess different physicochemical properties and can be separated using standard, achiral HPLC columns (typically reversed-phase).

Expertise & Rationale

This method's success hinges on the choice of CDA and the reaction conditions. The carboxylic acid moiety of this compound is the ideal functional handle for derivatization.

  • Causality of Reagent Choice: A suitable CDA must be enantiomerically pure, react quantitatively under mild conditions without causing racemization of the analyte, and impart properties that enhance separation and detection. Chiral amines, such as (S)-(-)-α-methylbenzylamine, are excellent choices.[5] They react with the carboxylic acid in the presence of a coupling agent (e.g., DCC or EDCI) to form stable diastereomeric amides. The introduction of the aromatic ring from the CDA also provides a strong UV chromophore, significantly improving detection sensitivity.

  • Self-Validating Protocol: The key to a trustworthy indirect method is ensuring the CDA is >99.5% enantiomerically pure and that the reaction goes to completion. Incomplete reaction can lead to inaccurate quantification. Running a blank reaction (CDA + coupling agent, no analyte) and analyzing the pure CDA itself are critical validation steps.

Experimental Protocol: Derivatization and Achiral HPLC
  • Derivatization Reaction:

    • In a 1 mL vial, dissolve 1.0 mg of this compound in 200 µL of anhydrous Dichloromethane.

    • Add 1.2 equivalents of (S)-(-)-α-methylbenzylamine.

    • Add 1.5 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) to initiate the coupling reaction.[5]

    • Allow the reaction to proceed at room temperature for 2 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Evaporate the solvent and reconstitute the residue in 1 mL of the HPLC mobile phase.

  • Achiral HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution from 30% to 70% Acetonitrile in Water (both containing 0.1% Formic Acid) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 254 nm (for the introduced aromatic ring).

  • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two resulting diastereomers.

Data Presentation: Comparison of Derivatization Strategies
Chiral Derivatizing Agent (CDA)Resulting DiastereomerSeparation PrincipleProsCons
(S)-(-)-α-MethylbenzylamineAmideReversed-Phase HPLCRobust reaction, adds strong UV chromophoreRequires coupling agent, potential side reactions
(R)-(-)-2-ButanolEsterReversed-Phase or Normal Phase GC/HPLCClean reaction (esterification)May require harsher conditions, less UV activity
Marfey's Reagent (FDAA)AmideReversed-Phase HPLCHigh reactivity, strong chromophoreReagent can be unstable, primarily for amines but adaptable
Workflow Visualization

Indirect_Analysis_Workflow cluster_react Derivatization cluster_hplc Achiral Analysis Analyte Racemic Analyte (R-COOH & S-COOH) React Coupling Reaction (+ DCC) Analyte->React CDA Pure Chiral Amine (S-NH2) CDA->React Diastereomers Diastereomer Mixture (R-CONH-S & S-CONH-S) React->Diastereomers HPLC Inject on C18 Column Diastereomers->HPLC Chroma Separated Peaks HPLC->Chroma

Indirect Analysis Workflow via Derivatization

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-separative method for determining enantiomeric purity. It relies on a Chiral Solvating Agent (CSA) that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This association leads to a difference in the chemical environment for corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum.[6]

Expertise & Rationale

The power of this technique lies in its simplicity and speed, as no chromatography is required. For this compound, the protons of the C3-methyl group are an ideal spectroscopic handle. In the presence of an effective CSA, the single methyl peak of the racemate will split into two distinct peaks, one for each enantiomer.

  • CSA Selection: The choice of CSA is crucial. It must interact strongly enough with the analyte to induce a chemical shift difference (ΔΔδ) but not so strongly that it causes significant line broadening. Diphenylprolinol derivatives and BINOL-based amino alcohols have proven to be effective CSAs for chiral carboxylic acids, interacting via hydrogen bonding.[7][8] The effectiveness of a CSA is highly dependent on the solvent; deuterated chloroform (CDCl₃) or benzene (C₆D₆) are common choices.

  • Trustworthiness of Data: The accuracy of % ee determination by NMR depends on the baseline resolution of the two enantiomeric signals. The integration of these signals directly corresponds to the molar ratio of the enantiomers. It is essential to ensure long relaxation delays (d1) during acquisition to obtain accurate integrations. A linear relationship between the known % ee of prepared standards and the experimentally observed values confirms the method's validity.[9]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve ~5 mg of the this compound sample in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add 1.0 to 1.5 equivalents of a chosen CSA (e.g., (S)-diphenylprolinol).

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Pay close attention to the region corresponding to the C3-methyl protons.

    • Optimize acquisition parameters if necessary (e.g., increase the number of scans for better signal-to-noise).

  • Data Analysis:

    • Identify the two separated signals for the methyl protons.

    • Carefully integrate both peaks.

    • Calculate the % ee using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Overall Method Comparison

FeatureDirect Chiral HPLCIndirect HPLC (Derivatization)NMR with CSA
Principle Differential interaction with CSPSeparation of diastereomersDiastereomeric complexation in solution
Speed Moderate (10-30 min/run)Slow (reaction + run time)Fast (<10 min/sample)
Sensitivity High (UV, MS detection)Very High (chromophore addition)Low (requires mg of sample)
Method Development Can be complex (column/mobile phase screening)Moderately complex (reaction optimization)Relatively simple (screen CSAs)
Sample Consumption Low (µg)Moderate (mg for reaction dev.)High (mg)
Destructive? Yes (if collected fractions are not used)YesNo (sample is recoverable)
Key Advantage Gold standard; accurate quantificationUses standard equipment; high sensitivityRapid, non-separative
Key Disadvantage Requires specialized, expensive columnsPotential for racemization; CDA impurityLow sensitivity; peak overlap issues

Conclusion and Recommendations

The choice of method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control and release testing where accuracy, precision, and validation are paramount, Direct Chiral HPLC is the unequivocal gold standard. Its robustness and direct nature minimize potential sources of error.

  • When maximum sensitivity is required (e.g., trace-level analysis in biological matrices) or if a chiral column is unavailable, the Indirect Method via Derivatization is a powerful alternative, provided the reaction is carefully validated.

  • For high-throughput screening in a discovery setting, where speed is more critical than ultimate quantitative accuracy, NMR with a Chiral Solvating Agent is an exceptionally efficient tool for rapidly assessing the success of asymmetric reactions.

By understanding the fundamental principles, advantages, and limitations of each technique, researchers can select the most appropriate method to generate reliable and authoritative data on the enantiomeric purity of this important chiral building block.

References

  • Inoue, K., et al. (2010). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed. [Link]

  • Redondo, J., et al. (2015). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Yi, Y.-H., et al. (2018). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Redondo, J., et al. (2015). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Semantic Scholar. [Link]

  • Li, M., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]

  • Seco, J. M., et al. (2004). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. ResearchGate. [Link]

  • Inoue, K., et al. (2010). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Semantic Scholar. [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

  • Jiang, X., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. PubMed. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • François, Y., & Servais, A.-C. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, Vol. 89, No. 8. [Link]

  • Jones, J. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Panday, S.K., et al. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]

  • Al Azzam, K. M., et al. (2020). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC - NIH. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. [Link]

  • The Journal of Organic Chemistry. Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O.cntdot.BF3. ACS Publications. [Link]

  • PubChem. This compound. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • PubChemLite. This compound (C6H9NO3). [Link]

  • Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • PubChem. Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. [Link]

  • Tömösközi, Z., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • PubChemLite. Methyl 2-oxopyrrolidine-3-carboxylate (C6H9NO3). [Link]

Sources

A Senior Application Scientist's Guide to Chiral Synthons: Benchmarking 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Stereochemical Precision in Drug Design

In the landscape of modern medicinal chemistry, the control of stereochemistry is not merely an academic exercise; it is a fundamental pillar of drug design and efficacy. Chiral molecules, particularly enantiomerically pure α,α-disubstituted amino acids, are integral components of numerous pharmaceuticals, offering enhanced metabolic stability and conformational rigidity to peptide-based drugs.[1][2] The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a "privileged motif" frequently found in successful drugs and natural products, prized for its unique structural and biological properties.[3][4][5]

This guide focuses on a highly valuable, yet specific, chiral synthon: 3-Methyl-2-oxopyrrolidine-3-carboxylic acid . This molecule provides a pre-built quaternary stereocenter within a conformationally constrained cyclic system. Our objective is to provide an in-depth, objective comparison of this synthon against other established alternatives, supported by experimental data and protocols. We will explore not just what to do, but why specific experimental choices are made, empowering you to select the optimal synthetic strategy for your drug discovery program.

Section 1: The Core Synthon: (S)-3-Methyl-2-oxopyrrolidine-3-carboxylic Acid

The title compound is a derivative of pyroglutamic acid, featuring a quaternary carbon atom at the α-position. This structural feature is of paramount importance. The cyclic nature of the pyrrolidinone ring locks the conformation, which drastically reduces the rotational freedom compared to acyclic analogues. This pre-organization is the key to its utility, as it presents a highly predictable and biased facial topology for subsequent chemical transformations.

Synthetic Strategy & Rationale

The most common and reliable method to access this synthon is through the diastereoselective alkylation of a chiral pyroglutamic acid derivative. The strategy hinges on using the inherent chirality of the starting material to direct the introduction of new substituents with high stereocontrol.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Diastereoselective Alkylation cluster_2 Phase 3: Final Synthon Generation start Commercially Available (S)-Pyroglutamic Acid ester Esterification (e.g., MeOH, H+) start->ester protect N-Protection (e.g., Boc, Cbz) ester->protect enolate Enolate Formation (LDA, -78 °C) protect->enolate alkylate Alkylation (CH3I) enolate->alkylate product Methylated Precursor (High d.r.) alkylate->product deprotect Hydrolysis/Deprotection (e.g., LiOH, then acid) product->deprotect final Target Synthon: (S)-3-Methyl-2-oxopyrrolidine-3-carboxylic acid deprotect->final

Caption: General workflow for synthesizing the target chiral synthon.

The logic of this workflow is to first protect the reactive sites (amine and carboxylic acid) to prevent side reactions, then perform the critical stereochemistry-defining alkylation, and finally deprotect to yield the desired synthon.

Section 2: The Competitive Landscape: Alternative Chiral Synthons

While this compound offers excellent stereocontrol due to its rigid scaffold, several other powerful methods exist for the synthesis of α,α-disubstituted amino acids. Each comes with its own set of advantages and disadvantages.

  • Acyclic Chiral Auxiliaries (Evans' Oxazolidinones): This classical approach involves attaching a chiral auxiliary to a glycine equivalent, performing a diastereoselective alkylation, and then cleaving the auxiliary.

    • Strengths: Highly reliable, extensive literature precedent, and excellent stereoselectivity for a wide range of electrophiles.

    • Weaknesses: Requires stoichiometric amounts of the chiral auxiliary, which must be synthesized and later removed, adding steps to the overall sequence. Cleavage conditions can sometimes be harsh.

  • Schöllkopf Bis-Lactim Ethers: This method utilizes a chiral auxiliary derived from a dipeptide (e.g., Val-Ala) to create a rigid heterocyclic system that directs alkylation.

    • Strengths: High diastereoselectivity, and the auxiliary can often be recovered.

    • Weaknesses: The synthesis of the auxiliary can be complex, and the method is often limited to the synthesis of specific amino acid types.

  • Catalytic Asymmetric Methods: Modern approaches focus on using a chiral catalyst to induce enantioselectivity, avoiding the need for stoichiometric auxiliaries.

    • Phase-Transfer Catalysis: Chiral phase-transfer catalysts (e.g., derivatives of Cinchona alkaloids) can be used for the asymmetric alkylation of glycine Schiff bases.[6][7]

    • Strengths: Highly atom-economical, requires only a small amount of the chiral source, and can be suitable for large-scale synthesis.

    • Weaknesses: Catalyst development can be substrate-specific, and achieving high enantioselectivity for quaternary centers can be challenging.[8]

G cluster_0 Methodology Choice cluster_1 Specific Synthon/Method start Goal: Chiral α,α-disubstituted Amino Acid stoich Stoichiometric Chirality (Auxiliary-based) start->stoich catalytic Catalytic Chirality (Asymmetric Catalysis) start->catalytic pyrrolidinone {Our Focus This compound | Pros: High rigidity, predictable. Cons: Synthesis required.} stoich->pyrrolidinone Cyclic Constraint evans {Acyclic Auxiliary Evans' Oxazolidinone | Pros: Versatile, high d.r. Cons: Stoichiometric, cleavage needed.} stoich->evans Acyclic Flexibility ptc {Catalytic Method Phase-Transfer Catalysis | Pros: Atom economical, scalable. Cons: Catalyst optimization needed.} catalytic->ptc outcome1 outcome1 pyrrolidinone->outcome1 High d.r. for specific alkylations outcome2 outcome2 evans->outcome2 Broad Substrate Scope outcome3 outcome3 ptc->outcome3 High e.e. (if optimized)

Section 3: Performance Benchmarking: A Comparative Analysis

To provide a clear comparison, we present representative data for a key synthetic transformation: the introduction of a benzyl group to an α-methyl amino acid scaffold.

Parameter(S)-3-Methyl-2-oxopyrrolidine-3-carboxylate EsterEvans' Oxazolidinone MethodChiral Phase-Transfer Catalysis
Reaction Type Diastereoselective AlkylationDiastereoselective AlkylationEnantioselective Alkylation
Key Reagent LDA, Benzyl BromideLDA, Benzyl BromideGlycine Schiff Base, CsOH, Chiral Catalyst
Typical Yield 85-95%80-90%70-95%
Stereoselectivity >95:5 d.r.>98:2 d.r.90-99% e.e.
Conditions Cryogenic (-78 °C)Cryogenic (-78 °C to -40 °C)Room Temperature or 0 °C
Chirality Source Stoichiometric (Built-in)Stoichiometric (Auxiliary)Catalytic (1-10 mol%)
Purification Standard ChromatographyChromatography to separate diastereomersStandard Chromatography
Key Advantage Predictable stereocontrol from rigid scaffoldHigh generality and reliabilityAtom economy, scalability
Key Disadvantage Less versatile for varied substituentsAuxiliary synthesis and removalRequires catalyst screening and optimization

Analysis of Causality:

The high diastereoselectivity observed with the pyrrolidinone synthon is a direct consequence of its rigid bicyclic-like enolate structure. The existing C3-methyl group effectively blocks one face of the molecule, forcing the incoming electrophile (benzyl bromide) to approach from the less hindered side. This steric control is powerful and reliable.

Evans' auxiliaries achieve their remarkable control through chelation of the lithium cation by the carbonyl groups, which organizes the enolate into a rigid, planar conformation. The bulky substituent on the auxiliary then dictates the trajectory of the electrophile. [9] Phase-transfer catalysis operates on a different principle. The chiral catalyst forms a tight ion pair with the enolate of the glycine Schiff base, creating a chiral environment that differentiates the two faces of the prochiral nucleophile. [7]Its success is highly dependent on the precise fit between the catalyst and the substrate.

Section 4: Experimental Protocols: A Self-Validating System

Trust in a synthetic method is built on reproducibility. The following protocol details the diastereoselective alkylation of a pyroglutamate-derived precursor, which is the foundational step for creating synthons like this compound.

Protocol: Diastereoselective Alkylation of N-Boc-L-pyroglutamic acid methyl ester

Objective: To synthesize Methyl (3S)-1-(tert-butoxycarbonyl)-3-methyl-2-oxopyrrolidine-3-carboxylate with high diastereoselectivity.

Rationale for Reagent Choices:

  • N-Boc Protection: The Boc group is robust enough to withstand the basic conditions of enolate formation but can be removed under acidic conditions without racemization.

  • Methyl Ester: Protects the carboxylic acid and is a good compromise between reactivity and stability.

  • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base ideal for generating a kinetic enolate at low temperatures, preventing side reactions and enolate scrambling.

  • HMPA (Hexamethylphosphoramide): Often added to break up lithium enolate aggregates, leading to a more reactive "monomeric" enolate and often improving yields and selectivity. Note: HMPA is a carcinogen and should be handled with extreme care; DMPU can often be used as a less hazardous substitute.

  • Methyl Iodide (MeI): A highly reactive and small electrophile, perfect for this alkylation.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is required. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Precursor Solubilization: Dissolve N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous THF (tetrahydrofuran) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Enolate Formation: Add freshly prepared LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting pale-yellow solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add methyl iodide (1.5 eq) dropwise to the enolate solution.

  • Reaction: Continue stirring the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient). Analyze the purified product by ¹H NMR to determine the diastereomeric ratio (d.r.). The product is then ready for hydrolysis to the target carboxylic acid.

Conclusion and Recommendations

This compound is an outstanding chiral synthon when a project requires a conformationally constrained α-methyl-α-amino acid derivative.

  • Choose this synthon when:

    • The primary goal is to introduce conformational rigidity into a peptide backbone.

    • A specific, predictable stereochemical outcome is required for subsequent functionalization at the α-position.

    • The synthetic route can accommodate a multi-step synthesis from a chiral pool starting material like pyroglutamic acid.

  • Consider alternatives such as Evans' auxiliaries when:

    • A broader range of structurally diverse α-alkyl groups is needed.

    • A well-established, highly general, and reliable acyclic method is preferred.

  • Opt for catalytic asymmetric methods when:

    • The project is moving towards large-scale synthesis where atom economy and the cost of stoichiometric chiral reagents are significant concerns.

    • A specific catalyst has been identified and optimized for the desired transformation.

Ultimately, the choice of a chiral synthon is a strategic decision that balances stereochemical control, synthetic efficiency, scalability, and the specific structural requirements of the final target molecule. This guide provides the foundational data and rationale to make that decision with confidence.

References

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.
  • Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. PharmaCompass. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYOSn7OU5qYyuO6-I_-VAcN9vjB0h6DCC6-vtvUMMAqgPMUL3E_mUD4TDQxBmy4CluBZWMuHKHevqRHqaN4TEq6FAJ8cCGVRNaFmTeCZoGgxPwMcS2IigvggsXWqhFgQsbdviDq4k5wULxz_YUR6NWHE--AXC87VJBxxfAsIoUmqmTUsTqYY4tKN85-QGabnbQQrqhkip7EdBZBhxLOX7V4-bSPeflg8R3QNWsi2qT0E2H0bDSpLY=]
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpOR9zQp6t0Wq5ZCkpsN68lOTG66zhrWhASg-MUitBzmIYU1jFu-JWBffcfMjoKYKADc3xw5XCHB4jmxC1yxERBdgTgtRMhc324Bmmi1ElXmyHPtIF7aLHrWxNgrHHKJPXm3nvyoILTLtLhpxaSg9StVik-CI-B2Bv]
  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. PubMed. [URL: https://doi.org/10.1021/jo9610671]
  • Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo9610671]
  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01886]
  • Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI8aHI74Yl2QHWzcKNsm274LbMMCjt3cAmNWaJ8VGDLdiW8srUHq90PdLMJwUJ-LLrHAlqOj8gOkOwU4q9PUfhPuiEEPDHypI9WDYmT3NxOCdfjECg-TFILCr5yLItf-DriC72rsGetT3VA5_Sh7lol92vy9FGhJuM4YCy]
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4053280/]
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8523773/]
  • Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. [URL: https://pubs.acs.org/doi/book/10.1021/bk-2009-1009]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11578]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1422-0067/25/21/1158]
  • Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4486241/]
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. [URL: https://core.ac.uk/display/144917996]
  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/blog/chiral-pool-synthesis-from-r-pyrrolidine-3-carboxylic-acid-a-technical-guide-for-drug-discovery/]
  • 2-Oxopyrrolidine-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13474370]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Methyl-2-oxopyrrolidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid, ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile

This compound (CAS No. 1514072-02-6) is a substituted pyrrolidine derivative.[1] While specific toxicological data for this compound is not extensively documented, aggregated information from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory provides critical hazard classifications.[1] Understanding these hazards is the foundation of our disposal protocol.

Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound is identified as:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate careful handling in a well-ventilated area and the use of appropriate personal protective equipment (PPE).

Hazard Classification GHS Code Description
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]

Core Directive: Immediate Safety & Handling

Prior to any disposal procedure, ensure that all personnel handling this compound are familiar with its hazards and have access to the appropriate PPE.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves to avoid skin contact.[1]

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended to prevent respiratory tract irritation.[1]

  • Protective Clothing: A standard laboratory coat should be worn to protect from accidental spills.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][3][4]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][5]

  • Designated Waste Container: Use a clearly labeled, leak-proof container for the collection of solid this compound waste. The container should be made of a material compatible with carboxylic acids.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant).[5]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, keep it separate from bases and strong oxidizing agents.[2]

Step 2: Handling Small Spills

In the event of a small spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.

  • Absorb: For liquid solutions, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material or solid powder into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as weigh boats, gloves, and paper towels, must be considered contaminated and disposed of as hazardous waste. Place these items in the same designated waste container.

Step 4: Arranging for Professional Disposal

The ultimate disposal of the collected waste must be handled by a licensed professional waste disposal service.[6][7] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous chemical waste.

  • Secure Storage: While awaiting pickup, store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[2] This area should be secure and away from incompatible materials.

  • Contact EHS: Follow your institution's protocol for requesting a hazardous waste pickup. Provide them with accurate information about the contents of the waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Final Disposal start Identify Waste: 3-Methyl-2-oxopyrrolidine- 3-carboxylic acid assess_hazards Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe collect_waste Collect in Designated Leak-Proof Container don_ppe->collect_waste label_container Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_container segregate Segregate from Incompatible Chemicals label_container->segregate store_securely Store in Satellite Accumulation Area segregate->store_securely contact_ehs Contact EHS for Professional Disposal store_securely->contact_ehs end_point Disposed by Licensed Waste Contractor contact_ehs->end_point

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide—from understanding the inherent hazards to ensuring professional disposal—we uphold our commitment to a safe and sustainable research environment. Always consult your institution's specific EHS guidelines and protocols.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Vanderbilt University Medical Center. LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • Scientific Polymer Products, Inc. n-Vinyl-2-pyrrolidone - Safety Data Sheet. [Link]

Sources

Navigating the Safe Handling of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in pioneering work, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-Methyl-2-oxopyrrolidine-3-carboxylic acid, focusing on operational and disposal plans to ensure a secure laboratory environment. By moving beyond a simple checklist, we delve into the causality behind each procedural step, fostering a culture of safety built on deep, technical understanding.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 1514072-02-6) is a compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. Therefore, all subsequent safety protocols are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles with side shieldsProtects against splashes and airborne particles that can cause serious eye irritation[2][3]. A face shield worn over goggles provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing[3].
Hands Nitrile or butyl rubber glovesProvides a chemical-resistant barrier to prevent skin contact and subsequent irritation[2][4]. Inspect gloves for any signs of degradation or puncture before use[5].
Body Laboratory coatProtects skin and personal clothing from accidental spills and contamination[3].
Respiratory N95 respirator or higherRecommended, especially when handling the solid compound outside of a fume hood, to prevent inhalation of dust particles that may cause respiratory irritation[2].

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All weighing and handling of solid this compound and any procedures that may generate dust or aerosols should be performed in a certified chemical fume hood. This captures airborne particles at the source, preventing inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality[6].

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. In case of accidental exposure, immediate flushing is crucial to minimize injury[6][7].

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow diagram illustrates the key stages of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve handle_transfer Transfer Solutions Carefully handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood.

    • When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to avoid splashing. If possible, use a closed or contained system.

    • When transferring solutions, use appropriate tools such as a pipette or a funnel to prevent spills.

  • Cleanup:

    • Wipe down the work surface within the fume hood with an appropriate decontaminating solution.

    • Dispose of all contaminated materials (weigh boats, pipette tips, gloves) in a clearly labeled hazardous waste container.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6][7]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[6][7]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6][7].

  • Small Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal[8].

  • Large Spill: Evacuate the immediate area and follow your institution's emergency spill response protocol.

Disposal Plan

All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste program, following all local, state, and federal regulations[6].

By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • PubChem. This compound. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • NJ Department of Health. Pyrrolidine - Hazard Summary. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.